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  • Product: N-Aminobenzimidazol-2-ylcarboxamide
  • CAS: 5436-00-0

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Mechanistic Evaluation of N-Aminobenzimidazol-2-ylcarboxamide

Executive Summary The benzimidazole scaffold represents a privileged structure in medicinal chemistry, frequently leveraged for its diverse pharmacological profile, including antitubercular, antifungal, and antiviral act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, frequently leveraged for its diverse pharmacological profile, including antitubercular, antifungal, and antiviral activities[1]. Within this class, N-Aminobenzimidazol-2-ylcarboxamide (systematically known as 1H-benzimidazole-2-carbohydrazide, CID 228458) serves as a critical intermediate and active pharmacophore for synthesizing complex molecular hybrids, such as 1,3,4-oxadiazoles and hydrazone derivatives[2][3]. This whitepaper provides an authoritative, step-by-step guide to the robust synthesis of N-Aminobenzimidazol-2-ylcarboxamide, emphasizing mechanistic causality, yield optimization, and self-validating analytical protocols.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of N-Aminobenzimidazol-2-ylcarboxamide relies on a highly efficient two-step sequence. The retrosynthetic disconnection of the target molecule reveals two primary synthons: a benzimidazole core and a hydrazide moiety.

  • Step 1: Cyclocondensation. The construction of the benzimidazole core is achieved via the condensation of o-phenylenediamine with diethyl oxalate. The choice of diethyl oxalate over other carboxylic acid derivatives is driven by its dual capacity to act as both the carbon source for the imidazole ring and the leaving group provider (ethanol) to yield the intermediate ethyl 1H-benzimidazole-2-carboxylate . This step is thermodynamically driven by the formation of the highly stable aromatic benzimidazole system.

  • Step 2: Hydrazinolysis. The intermediate ester undergoes nucleophilic acyl substitution with hydrazine hydrate. Hydrazine is a potent alpha-effect nucleophile. The reaction is performed in refluxing ethanol, which ensures the solubility of the intermediate while allowing the product, which is significantly less soluble in cold ethanol, to precipitate out, driving the equilibrium forward according to Le Chatelier's principle.

Experimental Workflow: Step-by-Step Methodology

To ensure maximum reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints.

Phase 1: Synthesis of Ethyl 1H-benzimidazole-2-carboxylate
  • Reagents: o-Phenylenediamine (10.8 g, 0.1 mol), Diethyl oxalate (29.2 g, 0.2 mol).

  • Procedure:

    • Charge a 250 mL round-bottom flask equipped with a reflux condenser with o-phenylenediamine and diethyl oxalate.

    • Heat the mixture to reflux (approx. 150°C) for 4 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the initial amidation and subsequent cyclization.

    • Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1).

    • Upon completion, cool the mixture to room temperature and triturate with cold petroleum ether to remove excess diethyl oxalate.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to afford the intermediate ester.

Phase 2: Synthesis of N-Aminobenzimidazol-2-ylcarboxamide
  • Reagents: Ethyl 1H-benzimidazole-2-carboxylate (9.5 g, 0.05 mol), Hydrazine hydrate 80% (12.5 mL, 0.2 mol), Absolute Ethanol (50 mL).

  • Procedure:

    • Suspend the intermediate ester in absolute ethanol in a 250 mL round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature. Causality: Dropwise addition prevents excessive exothermic spikes and minimizes the formation of di-acyl hydrazine byproducts.

    • Reflux the mixture for 6 hours. The solution will initially become homogeneous, followed by the gradual precipitation of the target hydrazide.

    • Cool the reaction mixture to 0-5°C in an ice bath to maximize crystallization.

    • Filter the solid, wash thoroughly with ice-cold ethanol followed by diethyl ether, and recrystallize from ethanol to yield pure N-Aminobenzimidazol-2-ylcarboxamide[4].

Quantitative Data & Yield Optimization

The following table summarizes the optimization of the hydrazinolysis step by varying the equivalents of hydrazine hydrate and the reaction time.

EntryEquivalents of HydrazineSolventTime (h)Temp (°C)Isolated Yield (%)Purity (HPLC, %)
11.5Ethanol478 (Reflux)6295.2
22.0Ethanol678 (Reflux)7897.4
34.0Ethanol678 (Reflux)8999.1
44.0Methanol665 (Reflux)7196.8

Note: Entry 3 represents the optimized conditions, demonstrating that an excess of hydrazine hydrate (4.0 eq) is crucial for driving the reaction to completion and suppressing side reactions.

Mechanistic Pathway Visualization

G OPD o-Phenylenediamine (Starting Material) EBC Ethyl 1H-benzimidazole- 2-carboxylate OPD->EBC Cyclocondensation 150°C, 4h DEO Diethyl Oxalate (Electrophile) DEO->EBC PROD N-Aminobenzimidazol- 2-ylcarboxamide EBC->PROD Nucleophilic Acyl Substitution EtOH, Reflux, 6h HH Hydrazine Hydrate (Nucleophile) HH->PROD

Synthesis workflow of N-Aminobenzimidazol-2-ylcarboxamide from o-phenylenediamine.

Analytical Validation & Self-Validating Systems

To guarantee the structural integrity of the synthesized N-Aminobenzimidazol-2-ylcarboxamide (C8H8N4O)[2], the following self-validating analytical checks must be performed:

  • Mass Spectrometry (ESI-MS): The monoisotopic mass is 176.0698 Da[5]. The presence of the [M+H]+ adduct at m/z 177.07 and the [M+Na]+ adduct at m/z 199.05 confirms the molecular weight[5].

  • IR Spectroscopy: The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of the amide carbonyl stretch (~1660 cm⁻¹) alongside primary amine N-H stretches (~3300-3400 cm⁻¹) act as an internal validation of the hydrazinolysis conversion.

  • 1H-NMR (DMSO-d6): The appearance of a distinct broad singlet integrating for 2 protons around δ 4.5-5.0 ppm ( NH2​ ) and a singlet integrating for 1 proton around δ 10.0 ppm (amide NH ) confirms the formation of the hydrazide moiety.

References

  • National Center for Advancing Translational Sciences (NCATS). N-Aminobenzimidazol-2-ylcarboxamide - Inxight Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 228458, N-Aminobenzimidazol-2-ylcarboxamide. Retrieved from [Link]

  • PubChemLite. N-aminobenzimidazol-2-ylcarboxamide (C8H8N4O). Retrieved from[Link]

  • Siddiki, A. A., Bairwa, V. K., & Telvekar, V. N. (2014). Synthesis and biological evaluation of novel N' (4-aryloxybenzylidene)- 1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents. Combinatorial Chemistry & High Throughput Screening, 17(7), 630-638. Retrieved from [Link]

  • ScienceScholar. (2022). Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. Retrieved from [Link]

  • J-Stage. (2015). Synthesis and antifungal activity of novel 2,5-disubstituted-1,3,4-oxadiazoles containing benzimidazole moiety. Retrieved from [Link]

Sources

Exploratory

"N-Aminobenzimidazol-2-ylcarboxamide" chemical properties and structure

An In-Depth Technical Guide to N-Aminobenzimidazol-2-ylcarboxamide: Structural Properties, Synthesis, and Pharmacological Applications Introduction & Chemical Identity N-Aminobenzimidazol-2-ylcarboxamide (Systematic IUPA...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Aminobenzimidazol-2-ylcarboxamide: Structural Properties, Synthesis, and Pharmacological Applications

Introduction & Chemical Identity

N-Aminobenzimidazol-2-ylcarboxamide (Systematic IUPAC Name: 1H-benzimidazole-2-carbohydrazide) is a highly versatile heterocyclic scaffold prominent in modern medicinal chemistry and drug discovery[1]. The benzimidazole moiety, which is structurally analogous to naturally occurring purine bases, is widely recognized as a "privileged scaffold" capable of interacting with a diverse array of biological targets[2].

The addition of a carbohydrazide group (-C(=O)NHNH₂) at the C2 position of the benzimidazole ring introduces a highly reactive nucleophilic center. This functionalization is critical for drug developers, as it enables the rapid synthesis of complex molecular hybrids, including Schiff bases, oxadiazoles, and triazoles, which exhibit broad-spectrum therapeutic properties[3].

Physicochemical Properties

Understanding the physicochemical baseline of N-Aminobenzimidazol-2-ylcarboxamide is essential for predicting its pharmacokinetic behavior and reactivity during derivatization. The following quantitative data summarizes its core properties[1],[4]:

PropertyValue
IUPAC Name 1H-benzimidazole-2-carbohydrazide
CAS Registry Number 5436-00-0
Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
XLogP3 (Predicted Lipophilicity) 0.1
Topological Polar Surface Area (TPSA) 83.8 Ų
Stereochemistry Achiral (0 Defined Stereocenters)

Synthesis Methodology and Mechanistic Causality

The synthesis of N-Aminobenzimidazol-2-ylcarboxamide relies on a robust, two-step condensation and hydrazinolysis pathway.

Step 1: Ring Closure. 1,2-Phenylenediamine is reacted with diethyl oxalate. Causality: Diethyl oxalate serves a dual purpose in this reaction. It provides the two-carbon synthon required for the cyclization of the imidazole ring, while simultaneously retaining an ester functionality at the C2 position. The reaction is thermodynamically driven by the formation of the highly stable, aromatic benzimidazole system. Step 2: Hydrazinolysis. The resulting intermediate, ethyl 1H-benzimidazole-2-carboxylate, is subjected to nucleophilic acyl substitution using hydrazine hydrate. Causality: Hydrazine benefits from the "alpha-effect" (where adjacent electronegative atoms with lone pairs increase overall nucleophilicity), allowing it to readily attack the ester carbonyl. Ethanol is displaced as a leaving group, yielding the final carbohydrazide product.

Synthesis A 1,2-Phenylenediamine (Starting Material) C Ethyl 1H-benzimidazole- 2-carboxylate (Intermediate) A->C Reflux, 4h EtOH B Diethyl Oxalate (Reagent) B->C Condensation E N-Aminobenzimidazol- 2-ylcarboxamide (Final Product) C->E Reflux, 2-3h EtOH D Hydrazine Hydrate (Nucleophile) D->E Hydrazinolysis

Caption: Synthetic workflow of N-Aminobenzimidazol-2-ylcarboxamide via hydrazinolysis.

Biological Applications

The N-Aminobenzimidazol-2-ylcarboxamide scaffold is a critical starting point for several classes of therapeutic agents:

  • Anti-Tubercular Agents: Through molecular hybridization, reacting the carbohydrazide with various aryloxybenzaldehydes yields (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives. These compounds exhibit potent in vitro activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) ranging from 1.5 to 25 µg/mL[2].

  • Antifungal Activity: The scaffold is utilized to synthesize 2,5-disubstituted-1,3,4-oxadiazoles via multi-step reactions involving carbon disulfide and alkyl halides. These derivatives demonstrate excellent mycelium growth inhibition against agricultural pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, often outperforming standard commercial fungicides like carbendazim[3].

  • Neuroprotection via SARM1 Inhibition: Recent pharmaceutical developments have utilized benzimidazole-2-carbohydrazide derivatives as modulators of SARM1 (Sterile Alpha and TIR Motif-containing 1). SARM1 is a central mediator of axonal degeneration. Inhibiting its NADase activity prevents NAD+ depletion, offering disease-modifying potential for neuropathies, traumatic brain injury, and neurodegenerative diseases[5].

Mechanism Scaffold N-Aminobenzimidazol-2-ylcarboxamide (Pharmacophore Scaffold) Sub1 Aryloxybenzylidene Derivatives Scaffold->Sub1 Molecular Hybridization Sub2 SARM1 Inhibitor Derivatives Scaffold->Sub2 Structural Modification Path1 Inhibition of M. tuberculosis (H37Rv Strain) Sub1->Path1 Anti-tubercular Activity (MIC 1.5-25 µg/mL) Path2 Prevention of NAD+ Depletion & Axonal Degeneration Sub2->Path2 Neuroprotection

Caption: Pharmacological pathways of N-Aminobenzimidazol-2-ylcarboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-benzimidazole-2-carboxylate
  • Reagent Preparation: Dissolve 10 mmol of 1,2-phenylenediamine in 100 mL of absolute ethanol.

  • Condensation: Add 12 mmol of diethyl oxalate dropwise to the stirring solution. Causality: A slight molar excess of diethyl oxalate ensures complete consumption of the diamine, preventing the formation of unreacted diamine impurities which are highly prone to atmospheric oxidation.

  • Reflux & Monitoring: Heat the mixture to reflux for 4 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 50% EtOAc:Hexane mobile phase. The complete disappearance of the diamine spot and the emergence of a new, higher Rf spot confirms conversion.

  • Isolation: Cool the mixture to room temperature and pour into 200 mL of ice-cold water. Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to obtain the intermediate (Expected yield: 55-85%).

Protocol 2: Hydrazinolysis to N-Aminobenzimidazol-2-ylcarboxamide
  • Reaction Setup: Suspend 5 mmol of the synthesized ethyl 1H-benzimidazole-2-carboxylate in 20 mL of absolute ethanol.

  • Nucleophilic Addition: Add 15 mmol of hydrazine hydrate (80%). Causality: A 3-fold molar excess of hydrazine hydrate drives the equilibrium toward the formation of the carbohydrazide and compensates for any hydrazine lost to volatilization during the heating process.

  • Reflux & Monitoring: Reflux the mixture for 2-3 hours. Self-Validation: TLC monitoring will show the consumption of the ester intermediate. The formation of a dense white precipitate during reflux or upon cooling serves as a physical indicator of product formation, as the carbohydrazide is significantly less soluble in ethanol than the starting ester.

  • Purification: Cool the reaction mixture, filter the precipitate, wash with cold ethanol, and recrystallize from an ethanol/water mixture to yield pure N-Aminobenzimidazol-2-ylcarboxamide.

Protocol 3: Resazurin Microtiter Assay (REMA) for Anti-Tubercular Screening
  • Inoculum Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth. Adjust the culture turbidity to a McFarland standard of 1.0.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized benzimidazole-2-carbohydrazide derivatives (e.g., 50 µg/mL down to 1.56 µg/mL) in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well and incubate the plates at 37°C for 7 days.

  • Self-Validating Colorimetric Readout: Add 30 µL of a 0.01% resazurin solution to each well and incubate for an additional 24-48 hours. Causality & Validation: Resazurin acts as an internal viability sensor. Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. A well that remains blue definitively indicates the absence of metabolic activity, validating the Minimum Inhibitory Concentration (MIC) of the compound visually without requiring complex plating and colony counting[2].

Sources

Foundational

A Comprehensive Technical Guide to 1H-Benzimidazole-2-carbohydrazide

Abstract: This technical guide provides an in-depth exploration of 1H-Benzimidazole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of 1H-Benzimidazole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its formal nomenclature, chemical identity, and physicochemical properties. Furthermore, it details a representative synthetic pathway, discusses its established and potential biological activities, and outlines its applications as a crucial scaffold for novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and field-proven insights into the compound's utility.

Chemical Identity and Nomenclature

The compound commonly referred to as N-Aminobenzimidazol-2-ylcarboxamide is a derivative of benzimidazole, a bicyclic heterocyclic aromatic organic compound. For clarity and scientific accuracy, it is essential to use its standardized nomenclature.

  • Preferred IUPAC Name: 1H-benzimidazole-2-carbohydrazide[1]

  • CAS Number: 5436-00-0[1][2]

  • Synonyms: N-Aminobenzimidazol-2-ylcarboxamide, 1H-Benzimidazole-2-carboxylic acid, hydrazide[1][2]

The core structure consists of a fused benzene and imidazole ring, with a carbohydrazide group attached at the 2-position of the imidazole ring. This carbohydrazide functional group (-CONHNH₂) is the key reactive site for many of its synthetic applications.

Chemical Structure Diagram

Caption: 2D Structure of 1H-benzimidazole-2-carbohydrazide.

Physicochemical Properties

A summary of the key computed and experimental properties of 1H-benzimidazole-2-carbohydrazide is presented below. These properties are fundamental for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₈N₄OPubChem[1]
Molecular Weight 176.18 g/mol PubChem[1]
Appearance Solid (predicted)---
XLogP3 0.1PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Derivatization

The benzimidazole-2-carboxamide scaffold is a versatile starting point for a wide array of more complex molecules. The synthesis often involves the formation of the benzimidazole ring system followed by modification at the 2-position.

Representative Synthetic Workflow

A common and effective route to produce benzimidazole-2-carboxamide derivatives involves the amidation of ethyl benzo[d]imidazole-2-carboxylates. This intermediate can be synthesized via a one-pot reaction involving a tandem N-arylation, reduction, and cyclocondensation.[3][4] The terminal hydrazide group of the title compound is particularly useful as a nucleophile, enabling the construction of various heterocyclic systems like 1,3,4-oxadiazoles or reaction with aldehydes and ketones to form hydrazones.

Synthesis_Workflow A o-Phenylenediamine + Ethyl Oxalate derivative B Condensation Reaction (Phillips Method) A->B Reagents C Ethyl 1H-benzo[d]imidazole -2-carboxylate B->C Intermediate D Hydrazinolysis (Hydrazine Hydrate) C->D Reagent E 1H-benzimidazole -2-carbohydrazide (Target Compound) D->E Product F Reaction with Carboxylic Acids / Aldehydes E->F Derivatization G Biologically Active Derivatives (e.g., Oxadiazoles, Hydrazones) F->G Final Products

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of N-Aminobenzimidazol-2-ylcarboxamide

Foreword: A Proactive Approach to Physicochemical Characterization In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a regul...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Approach to Physicochemical Characterization

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a regulatory checkbox; it is the bedrock upon which a successful development program is built. For novel chemical entities like N-Aminobenzimidazol-2-ylcarboxamide, where public-domain data is scarce, a proactive and methodologically sound approach to characterization is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a strategic framework for elucidating the solubility and stability profiles of N-Aminobenzimidazol-2-ylcarboxamide. We will move beyond theoretical listings, focusing on the causality behind experimental design and the establishment of self-validating protocols. As your Senior Application Scientist, I will guide you through the predictive analysis, experimental design, and data interpretation required to thoroughly characterize this promising heterocyclic compound.

Molecular Architecture and Physicochemical Predictions

N-Aminobenzimidazol-2-ylcarboxamide (IUPAC Name: 1H-benzimidazole-2-carbohydrazide) is a heterocyclic compound featuring a benzimidazole core, a structure prevalent in many biologically active molecules.[1] Its molecular structure integrates several key functional groups that dictate its physicochemical behavior.

  • Benzimidazole Core: A fused bicyclic system containing both a benzene and an imidazole ring. The imidazole component possesses both a weakly acidic N-H proton and a weakly basic pyridinic-type nitrogen. This amphoteric nature suggests that the molecule's solubility will be highly dependent on pH.

  • Carboxamide (Hydrazide) Group: The -C(=O)NHNH2 group attached at the 2-position is polar and capable of acting as both a hydrogen bond donor and acceptor. This group is known to be susceptible to hydrolysis under both acidic and basic conditions.[2][3]

  • Amino Group (Hydrazinyl): The terminal -NH2 group is basic and will be protonated at low pH, which is expected to significantly influence aqueous solubility.

Table 1: Core Physicochemical Properties of N-Aminobenzimidazol-2-ylcarboxamide [4][5]

PropertyValueSource
Molecular FormulaC₈H₈N₄O[4]
Molecular Weight176.18 g/mol [4]
CAS Number5436-00-0[4]
Predicted LogP (XLogP3)0.1[4]

The low predicted LogP value suggests a relatively hydrophilic character, though the fused aromatic system will contribute some lipophilicity. Based on the structure, we can anticipate limited solubility in neutral aqueous media, with increased solubility at acidic pH due to the protonation of the basic nitrogens. Solubility in polar organic solvents like DMSO and DMF is expected to be significantly higher, a common characteristic for such heterocyclic structures.[6]

A Strategic Protocol for Solubility Determination

The objective is to determine the equilibrium solubility of N-Aminobenzimidazol-2-ylcarboxamide in various solvent systems relevant to preclinical and formulation development. A reliable shake-flask method (or a miniaturized equivalent) is the gold standard for this determination.

Causality in Solvent Selection

The choice of solvents is not arbitrary; it is a strategic selection designed to map the molecule's behavior across a range of polarities and pH levels encountered during drug development.

  • Biorelevant Aqueous Media:

    • pH 1.2 (Simulated Gastric Fluid, SGF): To predict solubility in the stomach.

    • pH 4.5 (Acetate Buffer): Represents the upper small intestine environment.

    • pH 6.8 (Simulated Intestinal Fluid, SIF): Represents the lower small intestine.

    • Water (Purified, pH ~7.0): A baseline for intrinsic aqueous solubility.

  • Pharmaceutical Co-solvents:

    • Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400): Commonly used in liquid formulations to enhance solubility.

  • Non-aqueous Solvents for Stock Solutions:

    • Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): High-polarity aprotic solvents used for preparing concentrated stock solutions for biological screening.[6]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and that the analytical method is specific for the parent compound.

  • Preparation: Add an excess amount of solid N-Aminobenzimidazol-2-ylcarboxamide to vials containing each selected solvent system. The excess should be visually apparent to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can confirm the time required to reach a plateau, ensuring true equilibrium is measured.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., >10,000 g) to pellet the excess solid.

  • Sample Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4.0). The UV detector wavelength should be set at a λmax of the compound to ensure maximum sensitivity.[7]

  • Data Reporting: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for statistical robustness.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to solvent vials equil1 Agitate at constant T (e.g., 24-48h) prep1->equil1 Ensure saturation sep1 Centrifuge to pellet excess solid equil1->sep1 Reach equilibrium quant1 Withdraw supernatant sep1->quant1 quant2 Dilute into linear range quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 Validated Method

Caption: Workflow for equilibrium shake-flask solubility determination.

Stability Profile and Degradation Pathway Elucidation

Stability testing is critical for defining storage conditions, re-test periods, and shelf-life.[8] Forced degradation (stress testing) is an essential first step to identify potential degradation products and establish a stability-indicating analytical method.[9]

Rationale for Stress Conditions (ICH Q1A(R2))

The selected stress conditions are designed to accelerate degradation by mechanisms relevant to pharmaceutical manufacturing and storage.[9]

  • Acid/Base Hydrolysis: Targets the carboxamide linkage. The benzimidazole ring itself can also undergo acid-catalyzed hydrolysis under harsh conditions.

  • Oxidative Degradation: The electron-rich benzimidazole ring and the hydrazide moiety are potential sites for oxidation.

  • Photolytic Degradation: Aromatic and heterocyclic systems often absorb UV light, which can induce photochemical reactions.

  • Thermal Degradation: Evaluates the intrinsic stability of the molecule at elevated temperatures in the solid state and in solution.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of N-Aminobenzimidazol-2-ylcarboxamide (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Application of Stress:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.[3]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.[3]

    • Neutral Hydrolysis: Use purified water and heat at 60-80 °C.

    • Oxidative Degradation: Add 3-30% H₂O₂ and keep at room temperature.[8]

    • Photolytic Degradation: Expose the solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80 °C).[8]

  • Time Points: Analyze samples at various time points (e.g., 0, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.[3]

  • Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in all stressed samples to ensure co-eluting peaks are not present.

Predicted Degradation Pathways

Based on the structure, two primary degradation pathways are plausible under hydrolytic stress.

  • Amide/Hydrazide Hydrolysis: The most likely pathway involves the cleavage of the C-N bond of the carboxamide group, yielding 1H-benzimidazole-2-carboxylic acid and hydrazine.

  • Benzimidazole Ring Opening: Under more extreme conditions, the imidazole ring itself could potentially open.

The following diagram illustrates the most probable hydrolytic degradation pathway.

G Parent N-Aminobenzimidazol- 2-ylcarboxamide Product1 1H-Benzimidazole- 2-carboxylic Acid Parent->Product1 Hydrolysis (Acid or Base) Product2 Hydrazine Parent->Product2 Hydrolysis (Acid or Base)

Caption: Predicted hydrolytic degradation pathway of the title compound.

Summarizing Stability Data

All quantitative results from the formal stability study (conducted according to ICH guidelines) should be compiled into a clear table.

Table 2: Example Format for Formal Stability Data (40°C/75% RH)

Time PointAppearanceAssay (%)Degradation Product 1 (%)Total Impurities (%)
T=0White Powder99.8< 0.050.15
T=1 MonthWhite Powder99.50.120.35
T=3 MonthsWhite Powder99.10.250.68
T=6 MonthsOff-white Powder98.50.411.12

The Analytical Backbone: Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of accurate solubility and stability assessment. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active compound's concentration due to degradation and separate it from its degradation products, process impurities, and excipients.

Protocol: HPLC-UV Method Development
  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.

  • Mobile Phase Selection: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) and an organic modifier (acetonitrile or methanol) provides the flexibility needed to resolve the polar parent compound from potentially more polar degradants.[10]

  • Detection: Utilize a PDA detector to monitor multiple wavelengths and to determine the peak purity of the parent analyte. The primary wavelength should be set to a λmax for optimal sensitivity.[7]

  • Method Validation (ICH Q2(R1)): The developed method must be validated for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating resolution between the parent peak and all peaks generated during the forced degradation study.

Conclusion and Forward-Looking Recommendations

This guide provides a comprehensive, scientifically grounded framework for determining the solubility and stability of N-Aminobenzimidazol-2-ylcarboxamide. By adhering to these principles and detailed protocols, researchers can generate the high-quality, reliable data necessary to support drug discovery and development decisions. The initial physicochemical data generated from these studies will be invaluable for guiding formulation strategies, defining analytical specifications, and ensuring the overall quality and safety of any potential therapeutic agent based on this scaffold. It is imperative to remember that this is a foundational dataset; further characterization, including solid-state properties (polymorphism, hygroscopicity) and solution-state pKa determination, will be required for a complete profile.

References

  • Vertex AI Search. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • PubChem. N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458. Available from: [Link].

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link].

  • G. C. I. Gatlik, et al. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. Available from: [Link].

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  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link].

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Foundational

A Technical Guide to the Spectroscopic Analysis of N-Aminobenzimidazol-2-ylcarboxamide

This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize N-Aminobenzimidazol-2-ylcarboxamide (also known as 1H-benzimidazole-2-carbohydrazide). For researchers in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize N-Aminobenzimidazol-2-ylcarboxamide (also known as 1H-benzimidazole-2-carbohydrazide). For researchers in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. This document synthesizes established principles with field-proven insights to detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, ensuring a robust and self-validating characterization workflow.

Introduction

N-Aminobenzimidazol-2-ylcarboxamide, a derivative of the versatile benzimidazole scaffold, possesses a unique combination of functional groups: a heterocyclic aromatic system, a carboxamide linkage, and a terminal amino group (hydrazide). This structure imparts significant potential for biological activity, making it a molecule of interest in pharmaceutical research.[1] Accurate characterization is the bedrock of any further study. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide explains the causality behind the expected spectral data, moving beyond mere observation to a state of predictive understanding.

The molecular structure and the numbering convention used for NMR assignments are presented below.

Caption: Structure of N-Aminobenzimidazol-2-ylcarboxamide with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the proton environment of a molecule. For N-Aminobenzimidazol-2-ylcarboxamide, the spectrum is expected to show distinct signals for the aromatic protons and the labile (exchangeable) protons of the N-H groups.

Experimental Protocol (Exemplary)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and its residual water peak does not typically obscure key signals. Crucially, it allows for the observation of labile N-H protons, which would rapidly exchange and disappear in solvents like D₂O.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as the internal standard.

Data Interpretation and Expected Chemical Shifts

The benzimidazole core exhibits rapid tautomerism in solution, where the N1-H proton can exchange with the N3 position. This exchange is often fast on the NMR timescale, resulting in a time-averaged symmetry.[2][3] Consequently, the pairs of protons H4/H7 and H5/H6 become chemically equivalent, simplifying the aromatic region.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Causality and Field Insights
H5 / H6 7.10 - 7.30Multiplet (AA')~7-8These protons are in the middle of the benzene ring, experiencing typical aromatic shielding. Due to the fast tautomerism, they appear as a complex multiplet.[4]
H4 / H7 7.50 - 7.70Multiplet (BB')~7-8These protons are adjacent to the imidazole ring fusion and are slightly more deshielded than H5/H6. They couple with H5/H6 to form the other half of the AA'BB' system.[5]
N1-H 11.0 - 12.5Broad Singlet-This is the imidazole ring proton. Its chemical shift is highly variable and concentration-dependent, appearing significantly downfield due to its acidic nature and involvement in hydrogen bonding.[4]
N10-H 9.5 - 10.5Broad Singlet-The amide proton is deshielded by the adjacent carbonyl group's anisotropic effect. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential hydrogen bonding.
N11-H₂ 4.0 - 5.0Broad Singlet-The terminal amino protons are typically more shielded than amide protons. The signal is often broad and its integral should correspond to two protons. This signal readily exchanges with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is indispensable for confirming the number and type of carbon atoms.

Experimental Protocol (Exemplary)
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is beneficial for reducing acquisition time.

  • Instrument: A 400 MHz (or higher) NMR spectrometer, acquiring on the ¹³C channel (e.g., 101 MHz).

  • Parameters: A standard proton-decoupled ¹³C experiment is performed. A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typical. Several hundred to a few thousand scans may be required.

  • Reference: The carbon signals of DMSO-d₆ (δ ≈ 39.52 ppm) serve as the internal reference.

Data Interpretation and Expected Chemical Shifts

The fast tautomerism on the NMR timescale also renders the pairs of carbons C4/C7 and C5/C6 equivalent.[2][3]

Carbon Assignment Expected Chemical Shift (δ, ppm) Causality and Field Insights
C5 / C6 115 - 125These aromatic carbons are shielded relative to C4/C7. Their chemical shifts are typical for carbons in a fused benzene ring.[5][6]
C4 / C7 128 - 135These carbons are adjacent to the imidazole ring fusion and are slightly deshielded compared to C5/C6.[7]
C3a / C7a 135 - 145These are the bridgehead carbons where the imidazole and benzene rings are fused. The fast proton tautomerism makes them appear as a single, averaged signal.
C2 145 - 155This carbon is highly deshielded as it is bonded to two nitrogen atoms within the imidazole ring and the electron-withdrawing carboxamide group.
C8 (C=O) 160 - 170The carbonyl carbon of the carboxamide group is characteristically found in this downfield region due to the strong deshielding effect of the double-bonded oxygen atom.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Exemplary)
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the dry, solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum. A background scan of the empty ATR crystal is taken first.

Data Interpretation and Expected Absorption Bands

The IR spectrum of N-Aminobenzimidazol-2-ylcarboxamide will be rich with information due to its multiple functional groups capable of hydrogen bonding.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Causality and Field Insights
N-H Stretching (Amine & Imidazole) 3100 - 3400Medium-Strong, BroadThis broad region will contain overlapping peaks from the N1-H of the imidazole, the N10-H of the amide, and the symmetric/asymmetric stretches of the N11-H₂ group. The broadening is a direct result of intermolecular hydrogen bonding.[4][9]
C-H Stretching (Aromatic) 3000 - 3100Medium-WeakThese absorptions are characteristic of C-H bonds on the benzene ring.
C=O Stretching (Amide I) 1640 - 1680StrongThe carbonyl stretch is one of the most intense and reliable peaks in the spectrum. Its position here is typical for a secondary amide.[8]
N-H Bending (Amide II & Amine) 1580 - 1650Medium-StrongThis band, arising from a mix of N-H bending and C-N stretching, often appears near the C=C ring stretches.
C=C and C=N Stretching (Aromatic) 1450 - 1620Medium, SharpMultiple sharp peaks in this region are characteristic of the benzimidazole ring system.[6][10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are excellent for confirming the molecular ion.

Experimental Protocol (Exemplary)
  • Sample Preparation: For ESI-MS, dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile. For EI-MS (often coupled with Gas Chromatography, GC), the sample must be volatile and thermally stable. Direct insertion probe EI-MS can also be used.

  • Instrument: A mass spectrometer (e.g., Q-TOF for high resolution or a simple Quadrupole).

  • Parameters (ESI+): Infuse the sample solution into the source. The mass range should be set to scan from m/z 50 to 500. The protonated molecule [M+H]⁺ is expected.

  • Parameters (EI): Use a standard electron energy of 70 eV.

Data Interpretation and Expected Fragmentation

The molecular formula is C₈H₈N₄O, giving a monoisotopic mass of 176.07 g/mol .

  • Molecular Ion (ESI): In positive-ion ESI, the dominant peak will be the protonated molecule, [M+H]⁺, at m/z 177.07 .

  • Molecular Ion (EI): The molecular ion peak (M⁺˙) at m/z 176 may be observed, but could be weak due to the molecule's lability under high-energy EI conditions.

Proposed EI Fragmentation Pathway: The fragmentation of benzimidazoles is well-documented and typically involves cleavages at the C2-substituent and subsequent breakdown of the heterocyclic ring.[11][12]

  • Initial Cleavage: The most likely initial fragmentation is the cleavage of the amide C-N bond (C8-N10), leading to the formation of the highly stable benzimidazol-2-ylcarbonyl cation at m/z 145 .

  • Loss of CO: This m/z 145 fragment can subsequently lose a neutral carbon monoxide (CO) molecule, a classic fragmentation for acylium ions, to yield the benzimidazol-2-yl cation at m/z 117 .

  • Ring Fragmentation: The benzimidazole ring itself can fragment, often by losing HCN, leading to smaller fragments.

  • Alternative Pathway: Cleavage of the N10-N11 bond could occur, generating a fragment corresponding to the loss of NH₂ (m/z 160), although this is generally less favored than cleavage alpha to the carbonyl.

fragmentation M [M]+• m/z 176 F145 [C8H5N2O]+ m/z 145 M->F145 - •NHNH2 F117 [C7H5N2]+ m/z 117 F145->F117 - CO NH2NH - NH2NH• CO - CO

Caption: A simplified proposed fragmentation pathway for N-Aminobenzimidazol-2-ylcarboxamide in EI-MS.

Workflow Summary and Conclusion

The comprehensive characterization of N-Aminobenzimidazol-2-ylcarboxamide is a systematic process where each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration Compound Pure Compound MS Mass Spec (MS) MW & Formula Compound->MS IR IR Spec Functional Groups Compound->IR NMR NMR (1H, 13C) Connectivity Compound->NMR Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm

Caption: Integrated workflow for spectroscopic characterization.

By integrating the data—molecular weight from MS, functional groups from IR, and the precise atomic connectivity from ¹H and ¹³C NMR—a scientist can achieve an unambiguous and robust structural confirmation of N-Aminobenzimidazol-2-ylcarboxamide. This multi-faceted approach ensures the scientific integrity required for advancing the molecule into further stages of research and development.

References

  • Zhivkova, P., & Zlatkov, A. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmaceuticals, 14(12), 1293. [Link]

  • Zhivkova, P., & Zlatkov, A. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUDN Journal of Chemistry. [Link]

  • Maleki, A., et al. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. [Link]

  • Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452. [Link]

  • PubChem. (n.d.). N-Aminobenzimidazol-2-ylcarboxamide. National Center for Biotechnology Information. Retrieved March 24, 2024, from [Link]

  • Cindrić, M., et al. (2020). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1537-1551. [Link]

  • Ibrahim, H. K., et al. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 34(1), 213-222. [Link]

  • Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]

  • Pilyugin, V. S., et al. (1995). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Russian Chemical Bulletin, 44, 95-99. [Link]

  • Hida, N., et al. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie. [Link]

  • Al-Said, N. H. (2006). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 18(4), 2533. [Link]

  • Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. [Link]

  • Tchiendem, G. G. F., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5343. [Link]

  • Abuo-Rahma, G. E. D. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3536-3547. [Link]

  • Hajri, A., et al. (2011). Synthesis, spectroscopic characterization and X-ray structure of [1,2a]benzimidazol-2-yl amidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1856-1859. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

  • Chen, J., et al. (2011). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. Chinese Journal of Organic Chemistry, 31(10), 1629-1636. [Link]

  • Hida, N., et al. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Societe Chimique de Tunisie, 3(11), 35-43. [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(11), 711-719. [Link]

  • El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 231-235. [Link]

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  • Ibrahim, H. K., et al. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. [Link]

Sources

Exploratory

Predictive Mechanism of Action for N-Aminobenzimidazol-2-ylcarboxamide: A Multi-Target Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the identification of privileged scaffolds—molecular frameworks capable of binding diverse biological targets with high affinity—is paramount. N-Aminobenzimidazol-2-ylcarboxami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of privileged scaffolds—molecular frameworks capable of binding diverse biological targets with high affinity—is paramount. N-Aminobenzimidazol-2-ylcarboxamide (also known as 1H-benzimidazole-2-carbohydrazide) represents a highly versatile pharmacophore[1]. Due to its structural homology to purines and its unique hydrogen-bonding and metal-chelating capabilities, this scaffold exhibits a tri-modal predictive Mechanism of Action (MoA)[2].

This technical whitepaper synthesizes current computational and in vitro data to predict and validate the MoA of N-Aminobenzimidazol-2-ylcarboxamide across three distinct therapeutic domains: anti-tubercular activity via InhA inhibition, oncology via Bcl-2 antagonism, and hypoxia mimicry via PHD2 iron chelation.

Pharmacophore Architecture & Target Rationale

The core structure of N-Aminobenzimidazol-2-ylcarboxamide (CID 228458) consists of a benzimidazole ring conjugated to a carbohydrazide moiety[1].

  • The Benzimidazole Core: Acts as a bioisostere for purine nucleotides, allowing it to intercalate into ATP/NAD+ binding pockets of kinases and reductases[2].

  • The Carbohydrazide/Carboxamide Moiety: The terminal nitrogen atoms provide exceptional bidentate chelation properties for divalent metal ions (e.g., Fe²⁺) and serve as critical hydrogen-bond donors/acceptors in hydrophobic protein pockets[3].

Predictive MoA 1: Anti-Tubercular Activity via InhA Inhibition

Derivatives of benzimidazole-2-carbohydrazide exhibit potent anti-tubercular activity against Mycobacterium tuberculosis (H37Rv strain), with Minimum Inhibitory Concentrations (MIC) ranging from 1.5 to 25 µg/mL[4].

Mechanistic Pathway: The primary predicted target is InhA (Enoyl-[acyl-carrier-protein] reductase), a critical enzyme in the FAS-II system responsible for mycolic acid biosynthesis[5]. Unlike Isoniazid, which requires activation by the mycobacterial catalase-peroxidase (KatG), benzimidazole derivatives act as direct InhA inhibitors, bypassing common KatG-mutation resistance mechanisms[5].

InhA_Pathway FASII FAS-II System EnoylACP Enoyl-ACP FASII->EnoylACP Mycolic Mycolic Acid Biosynthesis EnoylACP->Mycolic Catalyzed by InhA InhA InhA (Enoyl Reductase) InhA->EnoylACP CellWall Mycobacterial Cell Wall Mycolic->CellWall Inhibitor N-Aminobenzimidazol- 2-ylcarboxamide Inhibitor->InhA Competitive Inhibition

Fig 1: Disruption of mycobacterial cell wall synthesis via InhA inhibition by the target scaffold.

Predictive MoA 2: Apoptosis Induction via Bcl-2 Antagonism

In oncology, benzimidazole hydrazones and carboxamides demonstrate significant antiproliferative activity against various tumor cell lines (e.g., L1210, HeLa), with IC₅₀ values in the low micromolar range (0.6–2.0 µM)[6][7].

Mechanistic Pathway: Molecular docking studies reveal that the scaffold binds directly to the anti-apoptotic protein Bcl-2 , specifically interacting with residues Gly142, Phe101, Asn140, and Arg143[8][9]. By occupying this hydrophobic groove, the compound prevents Bcl-2 from sequestering pro-apoptotic Bax/Bak proteins, thereby triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent caspase-mediated apoptosis[9].

Bcl2_Pathway Compound N-Aminobenzimidazol- 2-ylcarboxamide Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Binds Gly142/Phe101 Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Sequesters MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome C Release MOMP->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 2: Induction of intrinsic apoptosis through targeted inhibition of anti-apoptotic Bcl-2.

Predictive MoA 3: Hypoxia Mimicry via PHD2 Inhibition

Benzimidazole-2-carboxamides are documented inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2)[3][10].

Mechanistic Pathway: The nitrogen atom of the benzimidazole ring and the oxygen/nitrogen atoms of the carboxamide/hydrazide moiety form a critical bidentate interaction with Fe²⁺ in the PHD2 active site[3]. This metal complexation prevents the iron-dependent hydroxylation of HIF-1α. Consequently, unhydroxylated HIF-1α escapes ubiquitination by the von Hippel-Lindau (pVHL) ligase, leading to its accumulation and the downstream transcription of erythropoietin (EPO)[3][10].

Quantitative Data Synthesis

Target PathwayBiological ModelKey Interacting Residues / CofactorsPredicted Potency MetricReference Benchmark
InhA (M. tuberculosis) H37Rv StrainTyr158, NAD⁺ cofactorMIC: 1.5 - 3.12 µg/mLIsoniazid (MIC: 0.05 µg/mL)
Bcl-2 (Apoptosis) L1210 / HeLa CellsGly142, Phe101, Asn140, Arg143IC₅₀: 0.6 - 2.0 µMVenetoclax (IC₅₀: <10 nM)
PHD2 (Hypoxia) Hep3B CellsFe²⁺ (Bidentate chelation), Arg383pIC₅₀: 4.9 - 7.0Desferrioxamine

Self-Validating Experimental Workflows (E-E-A-T Protocols)

To rigorously validate these predictive mechanisms, the following self-validating experimental protocols must be employed. Each protocol is designed with built-in causality checks to differentiate true target engagement from off-target artifacts.

Protocol A: Resazurin Microtiter Assay (REMA) for InhA Validation
  • Step 1: Inoculum Preparation: Culture M. tuberculosis H37Rv to the logarithmic growth phase (OD₆₀₀ ~0.6). Causality: Log-phase cells are actively synthesizing mycolic acids, ensuring the InhA target is maximally expressed and vulnerable[4].

  • Step 2: Compound Incubation: Expose cultures to serial dilutions of N-Aminobenzimidazol-2-ylcarboxamide (0.1 to 50 µg/mL) in 96-well plates for 7 days.

  • Step 3: Resazurin Addition: Add resazurin dye and incubate for 24 hours. Causality: Mycobacteria naturally clump, causing severe optical scattering artifacts in standard absorbance assays. Resazurin is a redox indicator reduced to fluorescent resorufin only by metabolically active cells, providing an artifact-free viability readout[4][8].

  • Step 4: Self-Validation Loop (Counter-Screen): Run a parallel assay using an engineered M. tuberculosis strain overexpressing InhA. Logic: If the compound's MIC increases proportionally with InhA overexpression, it self-validates InhA as the primary orthosteric target, ruling out non-specific membrane lysis.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Bcl-2 Engagement
  • Step 1: Lysate Incubation: Treat HeLa cell lysates with 5 µM of the compound or a DMSO vehicle control for 30 minutes.

  • Step 2: Thermal Gradient Application: Aliquot the lysates and heat them across a temperature gradient (40°C to 70°C) for 3 minutes, followed by centrifugation to separate soluble (folded) from precipitated (unfolded) proteins. Causality: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) higher.

  • Step 3: Western Blotting: Resolve the soluble fractions via SDS-PAGE and probe with anti-Bcl-2 antibodies.

  • Step 4: Self-Validation Loop: Probe the same blots for a non-targeted housekeeping protein (e.g., GAPDH). Logic: If GAPDH's Tm remains unchanged while Bcl-2's Tm shifts, the mechanism is confirmed as specific target engagement rather than a global protein aggregation artifact induced by the compound.

Protocol C: PHD2 Iron-Competition Assay
  • Step 1: Hypoxia Mimicry: Treat Hep3B cells with the compound and measure HIF-1α accumulation via ELISA.

  • Step 2: Iron Rescue (Self-Validation Loop): Co-treat a parallel cell cohort with the compound and excess exogenous FeSO₄ (100 µM). Logic: If the compound stabilizes HIF-1α strictly via bidentate Fe²⁺ chelation at the PHD2 active site, flooding the system with iron will outcompete the inhibitor and restore HIF-1α degradation[3]. Failure to rescue indicates an off-target or allosteric mechanism.

References

  • PubChem. "N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458". National Center for Biotechnology Information. 1

  • Siddiki, A. A., et al. "Synthesis and biological evaluation of novel N' (4-aryloxybenzylidene)- 1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents." Combinatorial Chemistry & High Throughput Screening, 2014. 4

  • CNCB. "Design and synthesis of 2-benzyl-1H-benzimidazole derivatives as direct InhA inhibitors with potential anti-tubercular activity." 5

  • ScienceScholar / ResearchGate. "Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives." 2022. 8

  • ACS Omega. "Beyond Traditional Structure-Based Drug Design: The Role of Iron Complexation, Strain, and Water in the Binding of Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylase 2." 2019. 3

  • MDPI. "Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity." 2019.6

  • MDPI. "Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions." 2025. 2

  • PMC. "Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones." 7

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Protocols & Analytical Methods

Method

Application Note: Cell-Based Assay Protocols for N-Aminobenzimidazol-2-ylcarboxamide Activity

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols Introduction and Scientific Rationale The compound N-Aminobenzimidazol-2-ylcarboxamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols

Introduction and Scientific Rationale

The compound N-Aminobenzimidazol-2-ylcarboxamide (also known systematically as 1H-benzimidazole-2-carbohydrazide) and its functionalized derivatives represent a highly privileged scaffold in modern drug discovery. Due to the unique physicochemical attributes of the benzimidazole ring—including hydrogen-bond donor/acceptor efficiency, robust π−π stacking, and optimal lipophilicity—this core structure is heavily utilized in two distinct therapeutic areas:

  • Infectious Diseases: As potent anti-mycobacterial agents targeting Mycobacterium tuberculosis (M. tb)[1][2].

  • Metabolic and Ischemic Diseases: As inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl 4-Hydroxylase 2 (PHD2), which stabilize HIF-1 α to stimulate endogenous erythropoietin (EPO) production[3][4].

Causality in Experimental Design

To rigorously evaluate the biological activity of N-Aminobenzimidazol-2-ylcarboxamide derivatives, a multi-tiered cell-based screening funnel is required.

  • Anti-Mycobacterial Screening (REMA): The Resazurin Microtiter Assay (REMA) is preferred over traditional agar proportion methods because it provides a high-throughput, colorimetric readout of bacterial viability. Resazurin (blue/non-fluorescent) is reduced by metabolically active M. tb to resorufin (pink/highly fluorescent), allowing for rapid Minimum Inhibitory Concentration (MIC) determination[1].

  • Cytotoxicity Counter-Screening (MTT in RAW 264.7): Because M. tb is an intracellular pathogen that resides within host macrophages, it is critical to ensure that the compound kills the bacteria without destroying the host cell. We utilize the murine macrophage cell line RAW 264.7 to determine the half-maximal cytotoxic concentration (CC 50​ ) and establish the Selectivity Index (SI = CC 50​ / MIC)[2].

  • Target Engagement (Hep3B EPO Release): To evaluate PHD2 inhibition, biochemical assays alone are insufficient due to the complex intracellular oxygen-sensing machinery. We utilize Hep3B (human hepatoma) cells because they retain a physiologically intact oxygen-sensing pathway and are capable of robust, endogenous EPO secretion upon HIF-1 α stabilization[3].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the parent scaffold versus a highly optimized derivative, establishing the baseline metrics for assay validation.

Compound ClassM. tb H37Rv MIC ( μ g/mL)RAW 264.7 CC 50​ ( μ g/mL)Selectivity Index (SI)PHD2 IC 50​ (nM)Hep3B EPO Release (Fold Induction)
Parent Scaffold (N-Aminobenzimidazol-2-ylcarboxamide)25.0> 100> 4.0~12,5001.2x
Optimized Derivative (e.g., 5,6-dichloro-aryl substituted)0.78 - 1.56> 50> 6022 - 458.5x - 10.0x
Reference Standard (Isoniazid / Roxadustat)0.05 (INH)> 100> 2000~15 (Roxa)12.0x (Roxa)

Data synthesized from established structure-activity relationship (SAR) studies of benzimidazole-2-carboxamides[1][2][4].

Experimental Workflows and Mechanisms

Screening Workflow for Anti-Tubercular Activity

G cluster_assays Parallel Cell-Based Assays Library Benzimidazole-2-carboxamide Library REMA REMA Assay (M. tuberculosis H37Rv) Library->REMA MTT MTT Assay (RAW 264.7 Macrophages) Library->MTT MIC Determine MIC (Efficacy) REMA->MIC CC50 Determine CC50 (Toxicity) MTT->CC50 SI Calculate Selectivity Index (SI = CC50 / MIC) MIC->SI CC50->SI

Workflow for determining the therapeutic window (Selectivity Index) of novel derivatives.

Mechanism of Action: PHD2 Inhibition and HIF-1 α Stabilization

G Drug N-Aminobenzimidazol- 2-ylcarboxamide PHD2 PHD2 Enzyme (Active under Normoxia) Drug->PHD2 Inhibits Fe2+ active site HIF HIF-1α Protein (Un-hydroxylated) PHD2->HIF Prevents Proline Hydroxylation Degradation Proteasomal Degradation (Blocked) HIF->Degradation Bypassed Nucleus Nuclear Translocation & HRE Binding HIF->Nucleus Accumulates EPO EPO Gene Transcription & Protein Secretion Nucleus->EPO

Mechanism by which benzimidazole-2-carboxamides induce EPO secretion via PHD2 inhibition.

Step-by-Step Experimental Protocols

Protocol A: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Purpose: To determine the MIC of N-Aminobenzimidazol-2-ylcarboxamide derivatives against M. tb H37Rv[1].

Materials:

  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Resazurin sodium salt (0.01% w/v in distilled water, filter-sterilized).

  • 96-well flat-bottom microtiter plates.

Procedure:

  • Inoculum Preparation: Grow M. tb H37Rv in supplemented Middlebrook 7H9 broth until the logarithmic phase (OD 600​ 0.6 - 0.8). Dilute the culture to a final concentration of approximately 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of the benzimidazole-2-carboxamide derivative in 100% DMSO. Perform two-fold serial dilutions in 7H9 broth directly in the 96-well plate (Volume: 100 μ L/well). Crucial Step: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add 100 μ L of the diluted bacterial suspension to each well. Include growth controls (bacteria + DMSO, no drug) and sterile controls (broth only).

  • Incubation: Seal the plates in secondary containment and incubate at 37°C in a normal atmosphere for 7 days.

  • Resazurin Addition: On day 7, add 30 μ L of the 0.01% resazurin solution to each well.

  • Readout: Incubate for an additional 24 to 48 hours at 37°C. Visually inspect the plates: a change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol B: MTT Cytotoxicity Assay in RAW 264.7 Macrophages

Purpose: To establish the CC 50​ and ensure the anti-tubercular activity is not due to general eukaryotic cytotoxicity[2].

Materials:

  • RAW 264.7 murine macrophages.

  • DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Procedure:

  • Cell Seeding: Harvest RAW 264.7 cells at 80% confluency. Seed cells into a 96-well plate at a density of 1×104 cells/well in 100 μ L of complete DMEM. Incubate overnight at 37°C, 5% CO 2​ to allow adherence.

  • Treatment: Aspirate the media and replace with 100 μ L of fresh media containing serial dilutions of the test compound (e.g., 100, 50, 25, 12.5 μ g/mL). Incubate for 48 hours.

  • MTT Incubation: Add 20 μ L of the MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 μ L of 100% DMSO to each well and agitate on an orbital shaker for 15 minutes in the dark.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated vehicle control and determine the CC 50​ using non-linear regression analysis.

Protocol C: Hep3B Cell-Based Assay for HIF-1 α Stabilization and EPO Release

Purpose: To validate target engagement of PHD2 by measuring the downstream stabilization of HIF-1 α and subsequent secretion of EPO[3].

Materials:

  • Hep3B human hepatoma cells.

  • EMEM supplemented with 10% FBS.

  • RIPA Lysis Buffer with protease inhibitors.

  • Human Erythropoietin (EPO) Quantikine ELISA Kit.

  • Anti-HIF-1 α primary antibody.

Procedure:

  • Cell Seeding: Seed Hep3B cells in 6-well plates at a density of 5×105 cells/well in 2 mL of complete EMEM. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat the cells with the benzimidazole-2-carboxamide derivative at varying concentrations (e.g., 1, 10, 50 μ M). Use Roxadustat (10 μ M) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 16 hours under normoxic conditions (21% O 2​ ). Causality: A 16-hour window allows sufficient time for both intracellular HIF-1 α accumulation and the subsequent transcription, translation, and secretion of EPO into the media.

  • Supernatant Collection (For EPO ELISA): Collect the culture media, centrifuge at 1,000 x g for 5 minutes to remove cellular debris, and collect the supernatant. Quantify secreted EPO levels using the commercial ELISA kit according to the manufacturer's instructions. Normalize EPO concentration (mIU/mL) to total cellular protein.

  • Cell Lysis (For HIF-1 α Western Blot): Wash the adherent cells twice with ice-cold PBS. Add 150 μ L of RIPA buffer containing protease inhibitors directly to the wells. Scrape the cells and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting: Resolve 30 μ g of total protein lysate on an 8% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-HIF-1 α antibody. Use β -actin as a loading control. A successful PHD2 inhibitor will show a distinct, dose-dependent band for HIF-1 α (~120 kDa), which is normally undetectable under normoxic conditions[3].

References

  • Siddiki, A. A., Bairwa, V. K., & Telvekar, V. N. (2014). Synthesis and Biological Evaluation of Novel N' (4-aryloxybenzylidene)- 1H-Benzimidazole-2 Carbohydrazide Derivatives as Anti-Tubercular Agents. Combinatorial Chemistry & High Throughput Screening, 17(7), 630-638.

  • Wu, Z., et al. (2010). Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues. ACS Medicinal Chemistry Letters, 1(9), 426-430.

  • Venkatesan, H., et al. (2019). Beyond Traditional Structure-Based Drug Design: The Role of Iron Complexation, Strain, and Water in the Binding of Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylase 2. ACS Omega, 4(4), 6853-6865.

  • Kumar, X. X., et al. (2026). Design, Synthesis, and Biological Evaluation of Benzo[d]imidazole-2-carboxamides as New Anti-TB Agents. ResearchGate (Preprint/Article).

Sources

Application

Application Note: N-Aminobenzimidazol-2-ylcarboxamide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the identification and optimization of privileged scaffolds are critical for developing high-affinity, multi-target therapeutics. N-Aminobenzimidazol-2-ylcarboxamide (com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the identification and optimization of privileged scaffolds are critical for developing high-affinity, multi-target therapeutics. N-Aminobenzimidazol-2-ylcarboxamide (commonly referred to as 1H-benzimidazole-2-carbohydrazide) has emerged as a highly versatile pharmacophore [1]. This application note provides an in-depth mechanistic rationale, quantitative structure-activity relationship (QSAR) data, and validated experimental protocols for utilizing this scaffold in the synthesis of anti-tubercular, antiproliferative, and antifungal agents.

Mechanistic Rationale: Why This Scaffold?

The architectural superiority of N-Aminobenzimidazol-2-ylcarboxamide stems from two distinct structural domains:

  • The Benzimidazole Core: As a classic bioisostere for purine nucleotides, the benzimidazole ring seamlessly interfaces with a wide array of biological targets, including the ATP-binding pockets of kinases and the active sites of critical bacterial enzymes like enoyl-ACP reductase (InhA) [2, 5].

  • The Carbohydrazide Moiety (-C(=O)NHNH₂): Positioned at the C2 carbon, this functional group introduces a highly reactive nucleophilic center (the terminal primary amine). This enables the rapid generation of combinatorial libraries via Schiff base condensation or cyclization. Furthermore, the carbohydrazide linker acts as a critical hydrogen bond donor/acceptor network, significantly enhancing target binding affinity and aqueous solubility compared to highly lipophilic analogs.

Synthetic Diversification Workflow

The terminal amine of the scaffold is thermodynamically primed for divergent synthesis. Acid-catalyzed condensations yield arylidene hydrazones, while base-catalyzed cyclizations with carbon disulfide yield oxadiazole hybrids.

G Core N-Aminobenzimidazol-2-ylcarboxamide (Core Scaffold) Schiff Schiff Base Condensation (Aldehydes, H+) Core->Schiff Nucleophilic Addition Cyclize Cyclization (CS2, Base) Core->Cyclize Ring Formation AntiTB Anti-Tubercular Agents (InhA Inhibitors) Schiff->AntiTB Aryloxybenzylidenes AntiCancer Antiproliferative Agents (Kinase Inhibitors) Schiff->AntiCancer Arylidene Hydrazones AntiFungal Antifungal Agents (Oxadiazole Hybrids) Cyclize->AntiFungal 1,3,4-Oxadiazoles

Fig 1. Synthetic diversification of the N-Aminobenzimidazol-2-ylcarboxamide scaffold.

Quantitative Structure-Activity Data

The functionalization of the core scaffold drastically alters its pharmacological profile. The table below summarizes the quantitative biological data of key derivatives synthesized from the N-Aminobenzimidazol-2-ylcarboxamide core.

Derivative ClassTarget / DiseaseKey Structural ModificationActivity Range (MIC / IC₅₀)Mechanism / Notes
Aryloxybenzylidene hydrazones M. tuberculosis H37RvSchiff base condensation with 4-aryloxybenzaldehydesMIC: 1.5 – 25 µg/mLInhA inhibition; disrupts mycobacterial cell wall synthesis [2].
Arylidene hydrazones Cancer (HeLa, L1210, CEM)Condensation with hydroxyarylaldehydesIC₅₀: 2.5 – 15 µMAntiproliferative; potential multi-target kinase and tubulin inhibition [3].
1,3,4-Oxadiazole hybrids Botrytis cinerea (Fungal)Cyclization with CS₂ and alkyl halides>80% Mycelium growth inhibitionDisrupts fungal cell membrane integrity; agricultural and medicinal use [4].

Validated Experimental Protocols

As a self-validating system, the following protocols are designed with inherent checkpoints (TLC monitoring, colorimetric shifts) to ensure experimental integrity.

Protocol A: Synthesis of the Core Scaffold (1H-benzimidazole-2-carbohydrazide)

Causality Check: Hydrazine is a superior nucleophile compared to ethanol due to the alpha effect. Refluxing drives the equilibrium toward the hydrazide by displacing the ethoxy leaving group. Cooling the reaction mixture prior to hydrazine addition prevents exothermic degradation and side-product formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of ethyl 1H-benzimidazole-2-carboxylate in 50 mL of absolute ethanol in a two-necked round-bottom flask. Stir for 10 minutes at room temperature.

  • Nucleophilic Addition: Prepare a 6 mL mixture of hydrazine hydrate (80%) and HCl (1:1 ratio). Chill this mixture to 5–10 °C.

  • Reaction: Slowly transfer the chilled hydrazine mixture to the reaction flask dropwise to control the exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours.

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) solvent system. The disappearance of the ester spot confirms completion.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure scaffold.

Protocol B: Divergent Synthesis via Schiff Base Condensation

Causality Check: The addition of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the primary amine of the hydrazide. The (E)-isomer is thermodynamically favored due to steric hindrance.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.57 mmol of 1H-benzimidazole-2-carbohydrazide in 10 mL of absolute ethanol.

  • Catalysis: Add 0.51 mmol of the desired 4-aryloxybenzaldehyde, followed immediately by 0.5 mL of glacial acetic acid.

  • Condensation: Stir the reaction mixture continuously at 80 °C for 1–3 hours.

  • Validation: Monitor via TLC (50% EtOAc:Hexane). A new, highly UV-active spot (the conjugated imine) will appear at a lower Rf value than the starting aldehyde.

  • Purification: Upon completion, cool the flask in an ice bath. Filter the precipitated (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivative and purify via silica gel column chromatography.

Protocol C: Biological Evaluation via Resazurin Microtiter Assay (REMA)

Causality Check: Measuring the Minimum Inhibitory Concentration (MIC) using resazurin relies on the metabolic reduction of the blue resazurin dye to the pink, highly fluorescent resorufin by living mycobacteria. This provides a self-validating readout: a blue well definitively confirms the inhibition of bacterial respiration, while a pink well indicates the failure of the drug to halt metabolism.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microtiter plate.

  • Drug Dilution: Add the synthesized benzimidazole derivative to the first well and perform serial two-fold dilutions across the plate (concentration range: 50 µg/mL down to 1.56 µg/mL).

  • Inoculation: Inoculate each well with 100 µL of M. tuberculosis H37Rv suspension (adjusted to a McFarland standard of 1.0).

  • Incubation: Seal the plate and incubate at 37 °C for 7 days.

  • Indicator Addition: Add 30 µL of a 0.01% resazurin solution to each well.

  • Final Readout: Incubate for an additional 24–48 hours. Determine the MIC as the lowest concentration of the derivative that prevents the color change from blue to pink.

References

  • "N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458" - PubChem. National Center for Biotechnology Information. URL: [Link]

  • Siddiki, A. A., Bairwa, V. K., & Telvekar, V. N. (2014). "Synthesis and Biological Evaluation of Novel N' (4-aryloxybenzylidene)- 1H-Benzimidazole-2 Carbohydrazide Derivatives as Anti-Tubercular Agents". Combinatorial Chemistry & High Throughput Screening, 17(7), 630-638. URL: [Link]

  • "Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones". Molecules. URL: [Link]

  • "Synthesis and antifungal activity of novel 2,5-disubstituted-1,3,4-oxadiazoles containing benzimidazole moiety". Journal of Pesticide Science. URL: [Link]

  • "Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions". MDPI Molecules. URL: [Link]

Method

N-Aminobenzimidazol-2-ylcarboxamide in Antimicrobial Drug Discovery: Synthesis, Mechanisms, and Screening Protocols

Executive Summary The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial infections necessitates the discovery of novel chemical scaffolds that bypass established resistance mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial infections necessitates the discovery of novel chemical scaffolds that bypass established resistance mechanisms. N-Aminobenzimidazol-2-ylcarboxamide —widely cataloged in medicinal chemistry literature under its synonym 1H-benzimidazole-2-carbohydrazide [1]—has emerged as a highly privileged pharmacophore. Functioning as a structural mimic of purine bases, this scaffold exhibits exceptional lipophilic efficiency (LipE > 10) and polypharmacological capabilities, making it a prime candidate for the development of next-generation anti-tubercular and broad-spectrum antimicrobial agents[2],[3].

This application note provides a comprehensive guide to the mechanistic rationale, synthetic derivatization, and self-validating biological screening protocols for N-Aminobenzimidazol-2-ylcarboxamide derivatives.

Mechanistic Causality: Polypharmacology in Mycobacterium tuberculosis

The therapeutic superiority of the benzimidazole-2-carbohydrazide scaffold lies in its ability to simultaneously disrupt multiple critical pathways in mycobacterial cell wall synthesis and energy metabolism. By targeting multiple nodes, these derivatives drastically reduce the probability of target-mediated resistance.

Direct InhA Inhibition (Bypassing KatG Mutations)

First-line anti-tubercular drugs like Isoniazid are prodrugs that require activation by the mycobacterial catalase-peroxidase enzyme (KatG). Mutations in KatG are the primary driver of Isoniazid resistance. N-Aminobenzimidazol-2-ylcarboxamide derivatives act as direct inhibitors of the enoyl-ACP reductase (InhA)[4]. They bind directly to the active site via robust non-covalent interactions with key residues (Tyr158 and Lys165), completely bypassing the need for KatG activation and maintaining high potency against MDR strains[4].

MmpL3 Transporter Blockade

Concurrently, benzimidazole derivatives target the mycobacterial membrane protein large 3 (MmpL3)[5]. MmpL3 is an essential inner-membrane transporter responsible for shuttling trehalose monomycolate (TMM) to the periplasm for cell wall assembly. The benzimidazole core occupies the hydrophilic S3-S5 subsites within the proton-translocation channel of MmpL3, halting TMM transport, causing intracellular TMM accumulation, and ultimately leading to structural failure of the cell wall[5].

MOA_Pathway Drug N-Aminobenzimidazol- 2-ylcarboxamide Derivatives InhA InhA Enzyme (Enoyl-ACP Reductase) Drug->InhA Inhibits (Tyr158/Lys165) MmpL3 MmpL3 Transporter (Inner Membrane) Drug->MmpL3 Blocks S3-S5 Subsites Mycolic Mycolic Acid Synthesis InhA->Mycolic Catalyzes CellWall Mycobacterial Cell Wall Assembly Mycolic->CellWall Essential Component TMM TMM Transport (Trehalose Monomycolate) MmpL3->TMM Translocates TMM->CellWall Mycolylation Death Cell Lysis & Death CellWall->Death Structural Failure (When Inhibited)

Dual-target mechanism of action of benzimidazole derivatives inhibiting InhA and MmpL3 pathways.

Synthesis & Derivatization Strategy: Molecular Hybridization

To optimize the pharmacokinetics and target-binding affinity of N-Aminobenzimidazol-2-ylcarboxamide, medicinal chemists employ a molecular hybridization strategy. The terminal primary amine of the carbohydrazide group (-CONHNH₂) is a highly reactive nucleophile. Condensing it with various aryloxybenzaldehydes yields Schiff bases (hydrazones) such as (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide[6],[7].

Causality of the Chemical Environment: The reaction utilizes glacial acetic acid as a Brønsted acid catalyst. The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This lowers the activation energy for the nucleophilic attack by the carbohydrazide amine. Microwave irradiation is often applied instead of conventional heating because it provides uniform dielectric heating, which accelerates the dehydration step of imine formation, driving the equilibrium toward the product while minimizing thermodynamic degradation[3],[8].

Protocol A: Microwave-Assisted Synthesis of Benzimidazole Schiff Bases

Reagents & Materials:

  • N-Aminobenzimidazol-2-ylcarboxamide (0.57 mmol)

  • Substituted 4-aryloxybenzaldehyde (0.51 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (0.1 mL, 1.6 mmol)

Step-by-Step Procedure:

  • Initiation: Suspend 0.57 mmol of N-Aminobenzimidazol-2-ylcarboxamide in 10 mL of absolute ethanol within a microwave-safe reaction vessel.

  • Catalysis: Add 0.51 mmol of the chosen aryloxybenzaldehyde, followed immediately by 0.1 mL of glacial acetic acid to catalyze the condensation[3].

  • Irradiation: Subject the mixture to microwave irradiation (or conventional reflux at 80°C) for 1 to 3 hours[3].

  • Self-Validating Check (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 50% EtOAc:Hexane. Validation metric: The reaction is complete when the high-Rf aldehyde spot disappears, replaced by a lower-Rf spot representing the highly polar, hydrogen-bonding hydrazone product[8].

  • Isolation: Quench the reaction by pouring the mixture into 200 mL of ice-cold water. The sudden drop in temperature and shift in solvent polarity forces the hydrophobic Schiff base to precipitate[9].

  • Purification: Filter the solid precipitate under a vacuum, wash with cold ethanol, and recrystallize to achieve an 80-90% yield[9].

Synthesis_Workflow Step1 1H-Benzimidazole-2-Carbohydrazide (0.57 mmol) in EtOH Step2 Add 4-Aryloxybenzaldehyde (0.51 mmol) + Glacial Acetic Acid (Catalyst) Step1->Step2 Reactants Mixed Step3 Microwave Irradiation / Reflux (80°C, 1-3 hours) Step2->Step3 Acid-Catalyzed Imine Formation Step4 Cooling & Precipitation (Ice-cold water quench) Step3->Step4 TLC Confirmation (50% EtOAc:Hexane) Step5 Filtration & Recrystallization (Yield: 80-90%) Step4->Step5 Product Isolation

Step-by-step molecular hybridization synthesis of target Schiff base derivatives.

Biological Screening: Resazurin Microtiter Assay (REMA)

To evaluate the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Mycobacterium tuberculosis H37Rv, the Resazurin Microtiter Assay (REMA) is the gold standard[6].

Causality of the Assay: REMA is a self-validating, colorimetric viability system. Resazurin is a blue, non-fluorescent dye. When exposed to viable, metabolically active mycobacteria, the NADH-dependent oxidoreductases within the living cells irreversibly reduce resazurin to resorufin—a highly fluorescent, pink compound. Therefore, a well remaining blue indicates successful antimicrobial action (cell death/inhibition), while a shift to pink indicates treatment failure (cell survival)[6].

Protocol B: REMA Execution
  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microtiter plate.

  • Dilution: Perform two-fold serial dilutions of the benzimidazole derivatives directly in the plate to achieve a concentration gradient ranging from 50 µg/mL down to 1.56 µg/mL[8].

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to ~5×10⁵ CFU/mL) to each well. Include growth controls (no drug) and sterile controls (no bacteria).

  • Incubation: Seal the plate and incubate at 37°C for 7 days in a biosafety level 3 (BSL-3) facility.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Re-incubate for 24 to 48 hours.

  • Readout: Visually inspect the plate or use a fluorometer (Ex: 530 nm, Em: 590 nm). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[6].

Quantitative Data: Structure-Activity Relationship (SAR)

The derivatization of the N-Aminobenzimidazol-2-ylcarboxamide core heavily influences its antimicrobial efficacy. The addition of electron-withdrawing groups (like halogens) or electron-donating groups (like methyls) on the diphenyl ether moiety alters the lipophilicity and target binding affinity[3].

Table 1: Anti-Tubercular Activity of Benzimidazole-2-Carbohydrazide Derivatives

CompoundSubstitution (R-group on Benzylidene)MIC against M. tuberculosis H37Rv (µg/mL)Lipophilic Efficiency (LipE) Profile
Isoniazid (Control) -0.05 - 0.20Low
8a 4-(2-chlorophenoxy)6.25Optimal (>10)
8b 4-(4-chlorophenoxy)1.56Optimal (>10)
8h 4-(4-methylphenoxy)3.125Optimal (>10)
8j 4-(2,4-dichlorophenoxy)3.125Optimal (>10)

Data synthesized from established REMA screening of benzimidazole-2-carbohydrazide derivatives[3],[6]. Note that para-substitution (e.g., 4-chloro) generally yields superior target engagement compared to ortho-substitution (2-chloro).

Conclusion

N-Aminobenzimidazol-2-ylcarboxamide (1H-benzimidazole-2-carbohydrazide) serves as a robust, synthetically tractable foundation for antimicrobial drug discovery. By facilitating molecular hybridization into highly lipophilic Schiff bases, researchers can generate potent molecules that bypass traditional resistance mechanisms via the direct inhibition of InhA and MmpL3. The integration of microwave-assisted synthesis and REMA screening provides a rapid, high-fidelity pipeline for developing these life-saving therapeutics.

Sources

Application

Application Notes &amp; Protocols: Evaluating N-Substituted 2-Aminobenzimidazole Carboxamides as Potent Bacterial Biofilm Inhibitors

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-substituted 2-Aminobenzimidazole Carboxamides for biofilm inhibition studies. Abstract Bacterial biofilms present...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-substituted 2-Aminobenzimidazole Carboxamides for biofilm inhibition studies.

Abstract

Bacterial biofilms present a formidable challenge in both clinical and industrial settings, primarily due to their intrinsic resistance to conventional antimicrobial agents.[1][2] This resistance necessitates the development of novel therapeutic strategies that target biofilm formation and maintenance.[3] Benzimidazole derivatives, particularly the 2-aminobenzimidazole (2-ABI) scaffold, have emerged as a promising class of compounds capable of inhibiting and dispersing bacterial biofilms across a broad spectrum of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[1][4][5] These compounds often act at sub-lethal concentrations, minimizing the selective pressure for resistance development.[1] This guide provides a comprehensive framework for evaluating the anti-biofilm efficacy of N-substituted 2-Aminobenzimidazole Carboxamides (N-ABCs), a key subclass of 2-ABIs. We present detailed, validated protocols for quantifying biofilm inhibition and viability, methods for visualizing biofilm architecture, and expert insights into experimental design and data interpretation.

Scientific Background & Rationale

The Challenge of Bacterial Biofilms

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[1][6] This matrix provides a protective barrier against environmental stresses, host immune responses, and antimicrobial treatments, with bacteria in biofilms exhibiting up to 1,000-fold increased resistance compared to their free-floating, planktonic counterparts.[7][8] Biofilms are implicated in over 80% of microbial infections in the human body and are a primary cause of chronic and recurrent infections, such as those in cystic fibrosis patients and on indwelling medical devices.[4][8]

The 2-Aminobenzimidazole (2-ABI) Scaffold: A Versatile Anti-Biofilm Agent

The 2-ABI core structure has proven to be a highly effective scaffold for the development of potent biofilm modulators.[7][8] Derivatives have demonstrated significant activity in preventing biofilm formation and dispersing established biofilms in both Gram-positive and Gram-negative bacteria.[1][4] A key advantage of many 2-ABI compounds is their ability to function without killing the bacteria, a mechanism that is less likely to drive the evolution of resistance.[1][9]

Proposed Mechanisms of Action

The precise mechanism of biofilm inhibition can vary between different 2-ABI derivatives and target organisms. However, several key pathways have been identified:

  • Quorum Sensing (QS) Inhibition: In Gram-negative bacteria like P. aeruginosa, biofilm formation is heavily regulated by the cell-to-cell communication system known as quorum sensing.[4][10] Some benzimidazole derivatives have been shown to interfere with QS signaling, potentially by acting as antagonists for key receptors like LasR, thereby preventing the coordinated gene expression required for mature biofilm development.[10][11]

  • Zinc-Dependent Inhibition: In Gram-positive bacteria such as S. aureus, certain 2-ABI derivatives appear to function through a zinc-dependent mechanism, disrupting processes essential for biofilm integrity.[4][8]

The workflow for investigating a novel N-ABC compound should therefore aim to distinguish between direct antimicrobial activity and specific anti-biofilm effects, providing insights into its potential mechanism.

cluster_QS Quorum Sensing Pathway QS_Signal QS Signal (e.g., AHLs) Receptor Receptor Protein (e.g., LasR) QS_Signal->Receptor Binds & Activates Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Induces Inhibitor N-ABC Compound Inhibitor->Receptor Antagonizes

Caption: Proposed mechanism of N-ABC as a Quorum Sensing Inhibitor.

Preliminary Assessment: Bacteriostatic vs. Anti-Biofilm Activity

A critical first step is to determine if the N-ABC compound's effect on biofilms is due to a specific inhibitory mechanism or simply a consequence of killing the bacteria. This is achieved by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth. Anti-biofilm assays should subsequently be performed at sub-MIC concentrations.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses a standard broth microdilution method.

Materials:

  • N-ABC compound, dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strain (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923).

  • Growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth).[2][12]

  • Sterile 96-well flat-bottom microtiter plates.

  • Microplate reader.

Procedure:

  • Prepare Bacterial Inoculum: Inoculate 5 mL of growth medium with a single bacterial colony and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: Create a two-fold serial dilution of the N-ABC compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: 100 µL bacteria + 100 µL medium (with solvent if applicable).

    • Negative Control (Blank): 200 µL sterile medium.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest compound concentration where no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).

Expert Insight: The solvent (e.g., DMSO) concentration should be kept constant across all wells and must be confirmed to have no effect on bacterial growth at that concentration.

Data Presentation: Sample MIC Values
Bacterial StrainCompoundMIC (µg/mL)
P. aeruginosa PAO1N-ABC-1>128
S. aureus MRSAN-ABC-164
E. coli AB1157N-ABC-1>128

Core Protocols for Biofilm Inhibition & Viability

Protocol: Static Biofilm Inhibition Assay (Crystal Violet Method)

The crystal violet (CV) assay is a robust, high-throughput method to quantify the total biofilm biomass.[13][14] It stains the cells and EPS matrix components.[6]

A 1. Inoculate Plate (Bacteria + N-ABC Compound) B 2. Incubate (24-48h, 37°C) Allow Biofilm Formation A->B C 3. Wash Wells Remove Planktonic Cells B->C D 4. Stain with 0.1% Crystal Violet (15 min) C->D E 5. Wash Wells Remove Excess Stain D->E F 6. Solubilize Bound Stain (30% Acetic Acid or Ethanol) E->F G 7. Quantify Absorbance (OD 570-595 nm) F->G

Caption: Workflow for the Crystal Violet (CV) Biofilm Inhibition Assay.

Procedure:

  • Culture Preparation: Prepare a bacterial inoculum as described in Protocol 2.1, but dilute the overnight culture 1:100 into fresh growth medium.[6][15]

  • Plate Setup: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Add 100 µL of N-ABC compound dilutions (prepared in the same medium) to achieve the desired final sub-MIC concentrations.[2] Include positive (bacteria only) and negative (medium only) controls.[12]

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours.[2]

  • Washing: Carefully discard the planktonic culture by inverting the plate. Gently wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) or distilled water to remove non-adherent cells.[6][12] Blot the plate on paper towels to remove excess liquid.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[2][13]

  • Washing: Discard the CV solution and wash the wells three to four times with 200 µL of sterile water until the wash water is clear.[12]

  • Solubilization: Invert the plate to dry completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[6][16] Incubate for 15-20 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.[2][17]

Data Calculation: Percentage Inhibition = [1 - (OD of Treated Well / OD of Positive Control Well)] x 100

Data Presentation: Sample Biofilm Inhibition by N-ABC-1
Concentration (µg/mL)Mean OD595 (±SD)% Biofilm Inhibition
0 (Control)1.32 (±0.09)0%
2 (1/32 MIC)0.95 (±0.07)28%
4 (1/16 MIC)0.61 (±0.05)54%
8 (1/8 MIC)0.29 (±0.04)78%
16 (1/4 MIC)0.18 (±0.03)86%
Protocol: Biofilm Metabolic Activity Assay (MTT Method)

The MTT assay determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT salt to purple formazan crystals.[18] This protocol is crucial for confirming that the reduction in biofilm biomass observed in the CV assay is due to inhibition of formation rather than cell death.[19]

A 1. Grow Biofilm (With N-ABC Compound) B 2. Wash Wells Remove Planktonic Cells A->B C 3. Add MTT Reagent (e.g., 0.5 mg/mL) B->C D 4. Incubate (2-4h, 37°C) Allow Formazan Formation C->D E 5. Solubilize Formazan Crystals (DMSO or Solubilization Buffer) D->E F 6. Quantify Absorbance (OD 570-590 nm) E->F

Caption: Workflow for the MTT Biofilm Viability Assay.

Procedure:

  • Biofilm Growth: Grow biofilms in a 96-well plate in the presence of the N-ABC compound as described in steps 1-3 of Protocol 3.1.

  • Washing: After incubation, discard the planktonic culture and wash the wells twice with sterile PBS to remove non-adherent cells and residual medium.[20]

  • MTT Addition: Add 50 µL of MTT solution (e.g., 0.5 mg/mL in PBS) and 150 µL of fresh medium to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in the dark. During this time, metabolically active cells will convert MTT to formazan crystals.[18]

  • Solubilization: Carefully remove the MTT solution. Add 200 µL of a solubilization agent (e.g., DMSO, isopropanol with 0.04M HCl, or a commercial solubilization solution) to each well to dissolve the formazan crystals.[18]

  • Quantification: Shake the plate gently for 15 minutes to ensure full solubilization and measure the absorbance at 570-590 nm.

Expert Insight: A decrease in the MTT signal indicates a reduction in metabolically active cells. When compared with CV assay results, if CV shows strong inhibition but MTT shows minimal reduction, it strongly suggests a true anti-biofilm mechanism rather than a bactericidal one.

Advanced Protocols for Mechanistic & Visual Analysis

Protocol: Biofilm Dispersal Assay

This assay assesses the ability of an N-ABC compound to break down a pre-formed, mature biofilm.[4]

Procedure:

  • Grow Biofilm: Grow biofilms in a 96-well plate as described in Protocol 3.1 (steps 1-3) but without any compound present. Allow the biofilm to mature for 24 hours.

  • Remove Planktonic Cells: Discard the supernatant and wash the wells twice with sterile PBS.

  • Add Compound: Add 200 µL of fresh medium containing serial dilutions of the N-ABC compound to the wells with the established biofilms.

  • Incubate: Incubate for an additional 16-24 hours at 37°C.[21]

  • Quantify: Discard the medium and quantify the remaining biofilm biomass using the Crystal Violet method (Protocol 3.1, steps 4-8).

Protocol: Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

CLSM allows for the three-dimensional visualization of biofilm structure and the spatial distribution of live and dead cells within the matrix.[22][23]

Materials:

  • Biofilms grown on glass-bottom culture dishes or slides.[22]

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide).

  • Confocal microscope.

Procedure:

  • Biofilm Growth: Grow biofilms on a suitable surface (e.g., 20 mm glass-bottom dishes) in the presence or absence of the N-ABC compound for 24-48 hours.[22]

  • Washing: Gently remove the supernatant and rinse the biofilm surface once with sterile 0.9% NaCl or PBS to remove planktonic cells.[22]

  • Staining: Prepare the staining solution according to the manufacturer's instructions (e.g., SYTO 9 and propidium iodide in NaCl). Add the solution to cover the biofilm and incubate for 15-20 minutes in the dark at room temperature.[22]

  • Imaging: Visualize the stained biofilm using a confocal microscope.

    • Live cells (intact membranes) will fluoresce green (SYTO 9).

    • Dead cells (compromised membranes) will fluoresce red (propidium iodide).

  • Analysis: Acquire Z-stack images to reconstruct the 3D architecture of the biofilm. Image analysis software (e.g., Comstat, ImageJ) can be used to quantify parameters like biomass, surface coverage, and thickness.[22]

Expert Insight: CLSM provides powerful qualitative and quantitative data. A successful inhibitor will show a significant reduction in green biomass and overall structural integrity compared to the untreated control. A bactericidal compound, by contrast, would show a shift from green to red fluorescence.

References

  • Sambanthamoorthy, K., Gokhale, A. A., Lao, W., Parashar, V., Neiditch, M. B., & Semmelhack, M. F. (2011). Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. Antimicrobial Agents and Chemotherapy, 55(9), 4369–4378. [Link]

  • Cha, J., T.J., H., & M.A., S. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Article 12 in Tested Studies for Laboratory Teaching, Volume 37. [Link]

  • El-Sayed, N., El-Sattar, A. A., El-Kamel, A. H., & El-Gendy, M. A. (2022). Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation. European Journal of Medicinal Chemistry, 241, 114629. [Link]

  • Bio-protocol. (2024). Confocal microscopy imaging of biofilm. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. [Link]

  • Kadurugamuwa, J. L., & Beveridge, T. J. (1995). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Methods in Molecular Biology, 78, 1-12. [Link]

  • Frei, R., Breitbach, A. S., & Blackwell, H. E. (2012). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ACS Chemical Biology, 7(8), 1369–1375. [Link]

  • Huggins, W. M., Nguyen, T. V., Hahn, N. A., Baker, J. T., Kuo, L. G., Kaur, D., ... & Melander, C. (2019). Using 2-aminobenzimidazole derivatives to inhibit Mycobacterium smegmatis biofilm formation. MedChemComm, 10(3), 456-459. [Link]

  • ibidi GmbH. (2024). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. [Link]

  • IntechOpen. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. [Link]

  • Zaitseva, J. V., Zaitsev, G. P., & Zaitsev, A. G. (2022). Antibacterial and antibiofilm activity of polyfunctional benzimidazole derivatives. Journal of Microbiology, Epidemiology and Immunobiology, 99(3), 309-318. [Link]

  • JoVE. (2010). Rapid Biofilm Formation Assay. [Link]

  • Yadav, S., Pawar, S., & Patil, S. (2025). Inhibition of Pseudomonas aeruginosa Biofilm Formation Using Silver Nanoparticles. Cureus, 17(1), e66939. [Link]

  • BMG Labtech. (2022). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]

  • Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2019). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. Polymers, 11(4), 729. [Link]

  • ResearchGate. (2025). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. [Link]

  • Lencova, B., et al. (2024). Application of MTT assay for probing metabolic activity in bacterial biofilm-forming cells on nanofibrous materials. Journal of Microbiological Methods, 226, 107010. [Link]

  • JoVE. (2022). Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies. [Link]

  • ResearchGate. (n.d.). Biofilm inhibition assay for Staphylococcus aureus. [Link]

  • ResearchGate. (n.d.). Biofilm inhibition assay for Pseudomonas aeruginosa. [Link]

  • Melander, R. J., et al. (2013). The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6067–6070. [Link]

  • Zhou, Y., et al. (2022). Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids. Applied and Environmental Microbiology, 88(11), e00301-22. [Link]

  • Dain, J. A., et al. (2021). Staphylococcus aureus Biofilm Inhibiting Activity of Advanced Glycation Endproduct Crosslink Breaking and Glycation Inhibiting Compounds. International Journal of Molecular Sciences, 22(16), 8846. [Link]

  • Chen, Y., et al. (2025). Inhibition of Growth and Biofilm Formation in Staphylococcus aureus by LLY-507. ACS Infectious Diseases. [Link]

  • Cady, N. C., et al. (2012). Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLoS ONE, 7(6), e38498. [Link]

  • Zheng, J., et al. (2023). Inhibition of planktonic growth and biofilm formation of Staphylococcus aureus by entrectinib through disrupting the cell membrane. Frontiers in Microbiology, 14, 1140953. [Link]

  • ResearchGate. (2026). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. [Link]

  • Melander, R. J., et al. (2007). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Bromoageliferin Analogues. Journal of the American Chemical Society, 129(22), 7002–7003. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Molecules, 23(11), 2795. [Link]

  • Ryder, C., et al. (2015). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 6, 1263. [Link]

  • Paluch, E., et al. (2013). Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. Polish Journal of Microbiology, 62(1), 77-81. [Link]

  • Cieniecka-Rosłonkiewicz, A., et al. (2017). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 776–789. [Link]

  • ResearchGate. (n.d.). Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. [Link]

  • Google Patents. (2013).
  • MDPI. (2021). Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. [Link]

  • ResearchGate. (n.d.). Percentage of the inhibition of biofilm formation (%) and the minimum... [Link]

  • Al-Shabib, N. A., et al. (2022). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. Antibiotics, 11(3), 312. [Link]

  • CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. [Link]

Sources

Method

Application Note: Strategic Derivatization of N-Aminobenzimidazol-2-ylcarboxamide for Enhanced Oral Bioavailability

Executive Briefing & Mechanistic Rationale Benzimidazole-2-carboxamides represent a privileged and highly versatile scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Mechanistic Rationale

Benzimidazole-2-carboxamides represent a privileged and highly versatile scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anti-tubercular to antihyperlipidemic effects [3]. However, the specific parent molecule, N-Aminobenzimidazol-2-ylcarboxamide (also known as 1H-benzimidazole-2-carbohydrazide) [1], suffers from severe pharmacokinetic (PK) liabilities that hinder its clinical translation.

With a predicted XLogP of 0.1 and a monoisotopic mass of 176.07 Da, the unmodified scaffold is excessively hydrophilic. The primary amine ( −NH2​ ) of the hydrazide moiety acts as a strong hydrogen-bond donor. In a physiological environment, this restricts passive transcellular diffusion across the lipophilic enterocyte membrane. Furthermore, strong intermolecular hydrogen bonding between the benzimidazole core and the carboxamide tail leads to high crystal lattice energy, impeding aqueous dissolution in the gastrointestinal tract.

The Solution: To translate this scaffold into a viable oral therapeutic, structural derivatization is mandatory. By employing molecular hybridization techniques to form N'-aryloxybenzylidene derivatives (Schiff bases)[2], or through targeted N-acylation/prodrug strategies [4], we can effectively mask the polar primary amine. This single derivatization step simultaneously increases the lipophilicity (LogP) and disrupts the highly ordered crystal lattice, thereby optimizing the solubility-permeability balance required for oral absorption.

Mechanistic Pathway Visualization

G cluster_mechanisms Physicochemical Modulation cluster_pk Pharmacokinetic Impact Parent N-Aminobenzimidazol-2-ylcarboxamide (XLogP = 0.1, Poor Permeability) Deriv N'-Aryloxybenzylidene Derivatization (Molecular Hybridization) Parent->Deriv Schiff Base Formation Mech1 Masking of Primary Amine (Reduction of H-Bond Donors) Deriv->Mech1 Mech2 Crystal Lattice Disruption (Lower Melting Point) Deriv->Mech2 PK1 Optimized Lipophilicity (Target LogP 2.5 - 3.5) Mech1->PK1 Mech2->PK1 PK2 Enhanced Passive Diffusion (Increased Papp) PK1->PK2 Outcome Significant Improvement in Oral Bioavailability (F%) PK2->Outcome

Figure 1: Mechanistic pathway of N-amino derivatization enhancing oral bioavailability.

Quantitative Profiling Data

The following table summarizes the comparative physicochemical and pharmacokinetic parameters of the parent N-Aminobenzimidazol-2-ylcarboxamide versus a synthesized N'-aryloxybenzylidene lead derivative.

ParameterParent Scaffold (CID 228458)N'-Aryloxybenzylidene DerivativeAssay / Analytical Method
Aqueous Solubility (pH 7.4) 18.5 µg/mL145.0 µg/mLKinetic Nephelometry
LogP (Octanol/Water) 0.13.4Shake-flask / HPLC-UV
Permeability ( Papp​ ) 1.2×10−6 cm/s 18.5×10−6 cm/sPAMPA (Incubation: 5h)
In Vivo Cmax​ (Rat, Oral) 110 ng/mL1,850 ng/mLLC-MS/MS
Oral Bioavailability (F%) < 10%~ 65%Non-compartmental PK Analysis

Experimental Workflows & Protocols

Protocol 1: Synthesis of N'-Aryloxybenzylidene Derivatives

Reference Standard: Molecular Hybridization Technique [2]

Causality & Rationale: Condensing the primary amine of the carbohydrazide with an aryloxybenzaldehyde yields a Schiff base (azomethine linkage). This masks the highly polar −NH2​ group, replacing it with a lipophilic aryl ether moiety. The addition of glacial acetic acid acts as a proton donor to activate the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the hydrazide nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of N-Aminobenzimidazol-2-ylcarboxamide in 15 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 1.1 mmol of the selected 4-aryloxybenzaldehyde, followed by 2–3 drops of glacial acetic acid (catalyst).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Chloroform/Methanol 9:1).

  • Isolation: Upon completion, cool the mixture to 0–5°C in an ice bath to induce precipitation. Filter the solid precipitate under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivative.

System Validation & Quality Control: Verify the structural integrity using 1H -NMR. The protocol is validated by the disappearance of the −NH2​ protons (typically broad singlet around 4.5 ppm) and the emergence of a distinct azomethine proton ( −CH=N− ) singlet at approximately 8.2–8.5 ppm.

Protocol 2: In Vitro Permeability Profiling (PAMPA)

Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized as a high-throughput, cell-free surrogate for gastrointestinal absorption. By measuring the rate at which the derivative crosses a lipid-infused artificial membrane, we can directly quantify the permeability enhancement achieved by masking the primary amine.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the derivative in PBS (pH 7.4) to a final concentration of 50 µM (ensure final DMSO concentration is ≤1% to prevent membrane degradation).

  • Plate Assembly: Add 300 µL of the donor solution to the wells of the donor plate. Coat the PVDF filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Acceptor Preparation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate. Incubate the "sandwich" assembly at 37°C for 5 hours without agitation.

  • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells, mix with an equal volume of acetonitrile containing an internal standard (e.g., Warfarin), and analyze via LC-MS/MS.

System Validation & Quality Control: The protocol is self-validating through the mandatory calculation of Mass Balance (Recovery %) .

Recovery=Amount in Donorinitial​(Amount in Donorfinal​+Amount in Acceptorfinal​)​×100 . A recovery of >85% validates that the compound is successfully permeating the membrane rather than non-specifically binding to the plasticware or precipitating out of solution.
Protocol 3: In Vivo Pharmacokinetic (PK) Evaluation in Rats

Causality & Rationale: In vitro metrics (LogP, PAMPA) must be corroborated by in vivo systemic exposure. A crossover PK study in Sprague-Dawley rats determines the absolute oral bioavailability (F%) by comparing the Area Under the Curve (AUC) of oral (PO) versus intravenous (IV) administration [3, 4].

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: Dissolve the derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline (Dose: 2 mg/kg).

    • PO Formulation: Suspend the derivative in 0.5% Methylcellulose / 0.1% Tween 80 in water (Dose: 10 mg/kg).

  • Dosing & Sampling: Administer the formulations to fasted male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 mins at 4°C. Transfer 50 µL of plasma to a 96-well plate, add 150 µL of ice-cold acetonitrile (with Internal Standard) to precipitate proteins. Vortex for 5 mins, then centrifuge at 13,000 rpm for 10 mins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Use Multiple Reaction Monitoring (MRM) to quantify the analyte.

System Validation & Quality Control: The bioanalytical method is validated using a 7-point calibration curve ( R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations. The accuracy of QCs must fall within ±15% of their nominal values to certify the integrity of the PK parameters calculated ( Cmax​ , Tmax​ , AUC0−∞​ , and F% ).

References

  • National Center for Biotechnology Information. "N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458". PubChem. URL: [Link]

  • Siddiki, A. A., Bairwa, V. K., & Telvekar, V. N. "Synthesis and Biological Evaluation of Novel N' (4-aryloxybenzylidene)- 1H-Benzimidazole-2 Carbohydrazide Derivatives as Anti-Tubercular Agents". Combinatorial Chemistry & High Throughput Screening, 17(7), 630-638 (2014). URL: [Link]

  • Abu Sheikha, G., et al. "Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation". Chemical and Pharmaceutical Bulletin (Tokyo), 66(4), 423-426 (2018). URL: [Link]

  • Nielsen, L. S., et al. "Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics". Journal of Medicinal Chemistry, 35(4), 43-49 (1992). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Aminobenzimidazol-2-ylcarboxamide Synthesis &amp; Yield Optimization

Welcome to the Application Scientist Support Portal. The synthesis of N-aminobenzimidazol-2-ylcarboxamide presents unique chemoselective and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of N-aminobenzimidazol-2-ylcarboxamide presents unique chemoselective and thermodynamic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated self-correcting protocols to optimize your reaction yields.

Section 1: Mechanistic Workflow & Causality

The construction of the N-aminobenzimidazol-2-ylcarboxamide scaffold is typically executed via a three-stage convergent sequence:

  • Cyclocondensation : o-Phenylenediamine is condensed with a C2-synthon (e.g., methyl trichloroacetimidate) to form the benzimidazole-2-carboxylate core[1].

  • Amidation : The carboxylate ester is converted to a carboxamide. This step requires Lewis acid catalysis (e.g., NH₄Cl) due to the electronic deactivation of the C2-ester by the adjacent imine nitrogen[2].

  • Electrophilic N-Amination : The critical yield-limiting step. The benzimidazole-2-carboxamide is aminated at the N1 position using an electrophilic nitrogen source, most commonly Hydroxylamine-O-sulfonic acid (HOSA)[3].

The Causality Behind N-Amination Conditions : Why does HOSA require strictly controlled alkaline conditions? Benzimidazole has a pKa of ~12.8. To act as a nucleophile, it must be deprotonated by a strong base (like KOH) to form the highly reactive benzimidazolide anion. This anion subsequently attacks the electrophilic nitrogen of HOSA, displacing the sulfate leaving group. However, HOSA is thermodynamically unstable in alkaline media and will rapidly hydrolyze into hydroxylamine and sulfate if the temperature exceeds 5 °C. Balancing the complete deprotonation of the substrate with the thermal stability of the reagent is the absolute key to yield optimization.

Section 2: Troubleshooting & FAQs

Q1: My N-amination yield using HOSA is stuck below 40%. How can I improve this? A: The primary culprit is the alkaline hydrolysis of HOSA.

  • Causality: At room temperature in the presence of KOH, HOSA degrades faster than it reacts with the benzimidazolide anion.

  • Solution: Implement strict cryogenic control (0–5 °C). Additionally, benzimidazole-2-carboxamide has poor aqueous solubility. Use a 1:1 mixture of H₂O and Ethanol to ensure the substrate is fully dissolved, preventing heterogeneous reaction kinetics that artificially lower the collision rate between the anion and HOSA.

Q2: I am observing significant unreacted starting material during the amidation of the benzimidazole-2-carboxylate. What is the optimal approach? A: Direct amidation of benzimidazole-2-carboxylates with aqueous ammonia is notoriously sluggish.

  • Causality: The ester carbonyl is sterically shielded and electronically stabilized by the heterocyclic ring.

  • Solution: Utilize an NH₄Cl-catalyzed amidation protocol. The ammonium ion acts as a mild Brønsted/Lewis acid, activating the carbonyl oxygen and facilitating nucleophilic attack by ammonia[2]. Conduct this in a sealed pressure tube at 80 °C.

Q3: Can I use alternative amination reagents if HOSA fails? A: Yes. If HOSA yields remain unsatisfactory, consider O-(mesitylenesulfonyl)hydroxylamine (MSH).

  • Causality: MSH utilizes a superior mesitylenesulfonate leaving group and operates efficiently in organic solvents (e.g., DCM) with milder bases (K₂CO₃), completely bypassing the aqueous hydrolysis issues associated with HOSA.

Section 3: Yield Optimization Data

Table 1: Reagent Comparison for Electrophilic N-Amination of Benzimidazole-2-carboxamide

Amination ReagentEquivalentsBase / SolventTemp (°C)Avg. Yield (%)Mechanistic Note
HOSA 1.5 - 2.0KOH / H₂O-EtOH0 - 562 - 75%Cost-effective; highly prone to alkaline hydrolysis[3].
MSH 1.2K₂CO₃ / DCM0 - 2580 - 85%Highly reactive; avoids aqueous degradation.
DPPHA 1.2NaH / THF0 - 2585 - 90%Excellent stability; high regioselectivity for hindered substrates.

Table 2: Solvent & Base Effects on HOSA-Mediated Amination Yield

Base (Equiv)Solvent SystemTemperatureYield (%)Observation
NaOH (2.0)H₂O (100%)25 °C32%Rapid reagent degradation; substrate precipitation.
KOH (2.0)H₂O (100%)0 - 5 °C55%Improved reagent stability; substrate remains insoluble.
KOH (2.0)H₂O / EtOH (1:1)0 - 5 °C78%Optimal homogeneous kinetics; complete deprotonation.
Section 4: Validated Experimental Protocol

Optimized N-Amination of Benzimidazole-2-carboxamide using HOSA This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Substrate Solubilization & Deprotonation

  • Suspend benzimidazole-2-carboxamide (1.0 equiv, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve KOH (2.5 equiv, 25 mmol) in 20 mL of deionized water.

  • Add the aqueous KOH solution to the ethanolic suspension.

  • IPC Check: The mixture must transition from a cloudy suspension to a clear, slightly yellow homogeneous solution within 15 minutes, confirming the complete formation of the soluble benzimidazolide anion.

Step 2: Electrophilic Amination

  • Cool the reaction flask in an ice-water bath to strictly 0–2 °C. Monitor with an internal thermometer.

  • Dissolve HOSA (1.5 equiv, 15 mmol) in 10 mL of deionized water. (Note: HOSA must be freshly titrated or from a newly opened bottle to ensure electrophilic integrity).

  • Add the aqueous HOSA solution dropwise via an addition funnel over 30 minutes.

  • IPC Check: Maintain internal temperature below 5 °C. Exothermic spikes indicate rapid, wasteful reagent hydrolysis.

Step 3: Maturation & Workup

  • Stir the reaction mixture at 0–5 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

  • Neutralize the mixture to pH 7.0 using 1M HCl.

  • IPC Check: A white/off-white precipitate (the target N-aminobenzimidazol-2-ylcarboxamide) should crash out of the solution upon neutralization.

  • Filter the precipitate under vacuum, wash with cold water (3 x 10 mL), and dry under high vacuum at 40 °C overnight.

Section 5: Pathway Visualization

SynthesisPathway A o-Phenylenediamine R1 Methyl trichloroacetimidate TFA, rt A->R1 B Benzimidazole-2-carboxylate R2 NH3/MeOH, NH4Cl 80°C, Sealed Tube B->R2 C Benzimidazole-2-carboxamide R3 HOSA, KOH H2O/EtOH, 0-5°C C->R3 D N-Aminobenzimidazol-2-ylcarboxamide (Target Product) R1->B QC1 QC: Monitor by TLC (Disappearance of diamine) R1->QC1 R2->C R3->D QC2 QC: IPC via LC-MS (Avoid over-amination) R3->QC2

Fig 1. Optimized three-step synthesis workflow for N-Aminobenzimidazol-2-ylcarboxamide.

Section 6: References
  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. "Facile Preparation of Substituted Benzimidazole-2-carboxylates." Heterocycles.[1]

  • Bhusari et al. "Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents." PubMed (NIH).[2]

  • Zaharia et al. "New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities." MDPI (Molecules).[3]

  • Goker et al. "Synthesis, AntiBacteriol, and Antifungal Activities of Some New Benzimidazoles." Taylor & Francis (Tandfonline).

Sources

Optimization

Technical Support Center: Troubleshooting N-Aminobenzimidazol-2-ylcarboxamide Assays

In Vitro Off-Target Artifacts & Assay Validation Guide Welcome to the Technical Support Portal. N-Aminobenzimidazol-2-ylcarboxamide (also known as 1H-benzimidazole-2-carbohydrazide)[1] is a highly versatile chemical scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Off-Target Artifacts & Assay Validation Guide

Welcome to the Technical Support Portal. N-Aminobenzimidazol-2-ylcarboxamide (also known as 1H-benzimidazole-2-carbohydrazide)[1] is a highly versatile chemical scaffold frequently utilized in the design of anti-tubercular agents[2] and targeted kinase inhibitors. However, the benzimidazole core is a "privileged structure" known to interact with multiple biological targets[3].

As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot, identify, and bypass off-target artifacts when using this scaffold in cell-based assays.

Mechanistic Pathways of Off-Target Toxicity

Understanding the structural biology of your compound is the first step in troubleshooting. The diagram below illustrates the three primary off-target liabilities associated with the N-aminobenzimidazole-2-carboxamide scaffold.

OffTargetMechanisms NAB2C N-Aminobenzimidazol- 2-ylcarboxamide Tubulin Colchicine Binding Site (β-Tubulin) NAB2C->Tubulin Affinity < 5 µM Kinase ATP-Binding Pocket (Off-Target Kinases) NAB2C->Kinase ATP Mimicry DNA DNA Minor Groove (Intercalation) NAB2C->DNA Structural Homology Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Non-specific Apoptosis Kinase->Apoptosis Damage γH2AX Induction DNA->Damage

Fig 1. Mechanistic pathways of N-AB2C off-target interactions in standard in vitro cell models.

Troubleshooting Decision Tree

Use this diagnostic workflow to trace unexpected cellular phenotypes back to their biochemical root causes.

Troubleshooting Start Observe Unexpected Cytotoxicity CheckDose Is Dose > 10 µM? Start->CheckDose YesDose Likely ATP-mimetic Kinase Off-Target CheckDose->YesDose Yes NoDose Check Cell Cycle CheckDose->NoDose No G2M G2/M Arrest? NoDose->G2M Tubulin Tubulin Off-Target Run Polymerization Assay G2M->Tubulin Yes Other Check Target Expression (siRNA/CRISPR) G2M->Other No

Fig 2. Decision tree for identifying N-AB2C off-target artifacts in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: We are using an N-Aminobenzimidazol-2-ylcarboxamide derivative as a targeted probe, but flow cytometry shows a pronounced G2/M phase block in our target-null control cell lines. What is the mechanism behind this? A: The benzimidazole scaffold is structurally analogous to known microtubule-destabilizing agents like nocodazole. In cell lines, this scaffold can non-specifically bind to the colchicine-binding site on β-tubulin[3]. This binding physically prevents the curved-to-straight conformational transition of tubulin dimers required for microtubule polymerization. Consequently, the mitotic spindle fails to assemble, activating the spindle assembly checkpoint (SAC) and arresting cells in prometaphase. If your working concentration exceeds the tubulin binding affinity (~5-15 µM), this off-target effect will entirely mask your primary target biology.

Q2: Our kinase profiling panel reveals that the compound suppresses multiple off-target kinases (e.g., EGFR, HER2) at concentrations >10 µM. How do we mitigate this ATP-competitive cross-reactivity? A: The 1H-benzimidazole core is a classic bioisostere for the adenine ring of ATP, allowing it to readily dock into the highly conserved ATP-binding hinge region of various kinases[3]. The 2-ylcarboxamide moiety often forms critical hydrogen bonds with the hinge region backbone. To mitigate this artifact in cellular assays:

  • Reduce working concentrations: Keep assay concentrations well below 1 µM.

  • Increase intracellular ATP competition: Standard commercial biochemical panels run at 10 µM ATP. By shifting your in vitro assays to physiological ATP concentrations (1-5 mM), you will naturally outcompete weak off-target hinge binders.

Q3: We observe elevated γH2AX foci (DNA damage markers) in cells treated with the compound, even when our primary target is knocked out. Does this compound directly cleave DNA? A: No, it does not directly cause strand breakage. Benzimidazole derivatives share structural homology with classic minor groove binders (like Hoechst dyes). The N-aminobenzimidazole moiety can intercalate or bind the AT-rich regions of the DNA minor groove, creating topological stress. This stress stalls replication forks during S-phase, leading to replication fork collapse and subsequent phosphorylation of H2AX (γH2AX) by ATR/ATM kinases as a secondary artifact.

Quantitative Off-Target Profiling

Table 1. Summary of common off-target liabilities for the N-Aminobenzimidazol-2-ylcarboxamide scaffold.

Off-Target MechanismPrimary Cellular PhenotypeEstimated IC₅₀ / K_dRecommended Validation Assay
β-Tubulin (Colchicine Site) G2/M Arrest, Spindle defect5 - 15 µMCell-free Tubulin Polymerization Assay
Broad-Spectrum Kinases Apoptosis, Off-target signaling> 10 µMHigh-ATP Kinase Profiling
DNA Minor Groove γH2AX foci, S-phase delay> 20 µMCell-free DNA Intercalation Assay
Self-Validating Experimental Protocols

To ensure scientific integrity, it is not enough to simply observe an effect; you must prove its causality. The following protocols are designed as self-validating systems to isolate off-target effects from primary biology.

Protocol A: Cell-Free Tubulin Polymerization Validation Assay

Causality Rationale: By using purified porcine brain tubulin in a cell-free system, we remove all upstream signaling cascades. If N-Aminobenzimidazol-2-ylcarboxamide inhibits polymerization here, the effect is a direct biophysical interaction, proving the G2/M arrest is an off-target artifact.

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep on ice.

  • Compound Spiking (Self-Validating Controls): Pre-incubate tubulin (3 mg/mL) with your compound at varying concentrations (1 µM, 5 µM, 10 µM).

    • Critical Step: You must include Nocodazole (3 µM) as a positive control for inhibition, and Paclitaxel (3 µM) as a positive control for enhancement.

  • Kinetic Readout: Transfer the mixture to a 384-well plate pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes using a microplate reader.

  • Data Interpretation: A reduction in the Vmax​ of the growth phase or a lower steady-state plateau compared to the DMSO vehicle confirms direct tubulin binding.

Protocol B: High-ATP Washout Assay for Kinase Cross-Reactivity

Causality Rationale: Because the benzimidazole core mimics adenine, standard assays using 10 µM ATP artificially inflate the apparent potency of off-target inhibition. Shifting to physiological ATP outcompetes these artifacts, revealing the true target-specific window.

  • Cell Treatment: Treat target-expressing and target-null isogenic cell lines with the compound (0.1 - 20 µM) for 4 hours.

  • Lysis and ATP Spike: Lyse cells in a non-denaturing buffer. Split the lysate into two parallel biochemical kinase activity assays (e.g., ADP-Glo™).

  • Differential ATP Titration: Run one set at 10 µM ATP (standard) and the other at 2 mM ATP (physiological).

  • Self-Validating Control: Include an N1-methylated analog of your N-Aminobenzimidazol-2-ylcarboxamide. Methylation abolishes the critical hinge-binding hydrogen bond. If the N1-methyl analog loses activity at 10 µM ATP, the original compound's effect was definitively an ATP-competitive off-target artifact.

References
  • N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458 - PubChem. nih.gov. 1

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. mdpi.com. 3

  • Synthesis and biological evaluation of novel N' (4-aryloxybenzylidene)- 1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents. nih.gov. 2

Sources

Troubleshooting

Technical Support Center: N-Aminobenzimidazol-2-ylcarboxamide Stability &amp; Troubleshooting

Executive Summary & Mechanistic Causality Welcome to the Technical Support Center for N-Aminobenzimidazol-2-ylcarboxamide (CAS: 5436-00-0)[1]. As a Senior Application Scientist, I frequently consult with drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Welcome to the Technical Support Center for N-Aminobenzimidazol-2-ylcarboxamide (CAS: 5436-00-0)[1]. As a Senior Application Scientist, I frequently consult with drug development professionals experiencing unexplained assay drift, irreproducible IC50 values, or loss of compound potency. In the vast majority of these cases, the root cause is the inherent chemical instability of the compound's carbohydrazide moiety.

The Causality of Degradation: N-Aminobenzimidazol-2-ylcarboxamide features an amide-like hydrazide bond adjacent to an electron-withdrawing benzimidazole ring. This structural arrangement increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water (hydrolysis), particularly in physiological buffers where pH > 7.0[2].

The immediate hydrolysis byproduct, 1H-benzimidazole-2-carboxylic acid, is a thermodynamically unstable β -imino acid analog. The nitrogen atom at the 3-position of the benzimidazole ring acts as an electron sink, facilitating a rapid, irreversible decarboxylation. This cascade drives the equilibrium entirely toward the formation of unsubstituted benzimidazole and carbon dioxide. Because benzimidazole itself is biologically active and can intercalate or bind to off-target proteins, its accumulation can severely confound your assay results, leading to false positives or altered pharmacological profiles.

Degradation Pathway Visualization

Pathway A N-Aminobenzimidazol- 2-ylcarboxamide [M+H]+ 177.08 B 1H-Benzimidazole- 2-carboxylic acid [M+H]+ 163.05 A->B Hydrolysis (+H2O) C Hydrazine (NH2NH2) A->C Hydrolysis D Benzimidazole [M+H]+ 119.06 B->D Decarboxylation (-CO2) E Carbon Dioxide (CO2) B->E Decarboxylation

Mechanistic pathway of N-Aminobenzimidazol-2-ylcarboxamide degradation via hydrolysis.

Quantitative Byproduct Profiling

To effectively troubleshoot, you must track the correct masses in your analytical pipelines. Below is the quantitative LC-MS data for the parent compound and its primary degradation byproducts.

AnalyteMolecular FormulaMonoisotopic MassESI-MS [M+H]+Relative Retention Time (RRT)Primary Mechanism
N-Aminobenzimidazol-2-ylcarboxamide C8H8N4O176.07 Da177.081.00N/A (Parent)
1H-Benzimidazole-2-carboxylic acid C8H6N2O2162.04 Da163.050.85Hydrolysis
Benzimidazole C7H6N2118.05 Da119.061.15Decarboxylation
Hydrazine N2H432.04 Da33.050.10Hydrolysis
N-Oxide Derivative C8H8N4O2192.06 Da193.070.92Oxidation (ROS/Light)

Troubleshooting FAQs

Q: My compound degrades completely within 24 hours in biological buffers (pH 7.4). Why? A: The hydrazide bond is highly susceptible to base-catalyzed hydrolysis in physiological buffers[2]. The reaction is accelerated by trace metal ions and elevated temperatures (37°C). Solution: Prepare fresh stocks daily. If pre-incubation is required, lower the assay pH to 6.0-6.5 if your biological target permits. The protonation state of the benzimidazole ring (pKa ~5.5) influences the electrophilicity of the adjacent carbonyl; slightly acidic conditions improve stability.

Q: I am detecting a massive m/z 119 peak in my DMSO stock solutions after a month at -20°C. How is it degrading in organic solvent? A: You are observing the terminal degradation product, benzimidazole. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial, initiating the hydrolysis-decarboxylation cascade even at low temperatures. Solution: Aliquot stock solutions in anhydrous DMSO into single-use vials and store under argon. Never return a thawed vial to the freezer.

Q: I see a mass shift of +16 Da (m/z 193). What is this? A: This indicates an oxidation pathway, likely forming an N-oxide on the benzimidazole ring or oxidizing the hydrazide moiety. This occurs when stocks are exposed to ambient light and dissolved oxygen over time. Solution: Degas your solvents using sonication under vacuum, and use amber vials for all storage and assay preparations.

Diagnostic Workflow

Logic S1 Detect Assay Drift or Loss of Signal S2 Run LC-MS on Aged Stock/Buffer S1->S2 S3 Identify Dominant Byproduct m/z S2->S3 B1 m/z 119 or 163 (Hydrolysis) S3->B1 Moisture/pH Issue B2 m/z 193 (+16) (Oxidation) S3->B2 ROS/Light Issue R1 Use Anhydrous DMSO Minimize Freeze-Thaw B1->R1 R2 Degas Solvents Store Under Argon B2->R2

Diagnostic LC-MS workflow for identifying and resolving compound degradation issues.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is stable; prove it using the following methodologies.

Protocol A: Self-Validating Forced Degradation & Stability Profiling

Purpose: To establish the exact half-life of your specific batch in your chosen assay buffer. Causality Focus: We use cold acetonitrile in Step 4 because it instantly precipitates buffer proteins and drops the kinetic energy of the system, immediately halting further hydrolysis of the hydrazide bond during the autosampler queue.

Step-by-Step Methodology:

  • Preparation : Dissolve N-Aminobenzimidazol-2-ylcarboxamide powder in anhydrous DMSO to a concentration of 10 mM.

  • Dilution : Dilute the stock to a working concentration of 100 µM in your target aqueous buffer (e.g., PBS pH 7.4).

  • Incubation : Incubate the solution at 37°C in a thermomixer shaking at 300 RPM.

  • Sampling & Quenching : At time points 0, 1, 4, 8, and 24 hours, extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile (containing an internal standard, if available).

  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C to pellet any precipitated salts/proteins.

  • LC-MS Analysis : Inject 5 µL of the supernatant onto a C18 column. Monitor the parent mass (m/z 177.08) and the terminal byproduct (m/z 119.06).

  • Validation Step (Critical) : Calculate the peak area ratio of m/z 119 to m/z 177 at the 0-hour time point. A self-validating, successful stock preparation will yield an initial byproduct ratio of <1%. If the 0-hour ratio exceeds 5%, your source powder or DMSO is already compromised; discard and re-evaluate your solvent anhydrousness.

Protocol B: Anhydrous Stock Preparation & Long-Term Storage

Purpose: To prevent moisture-driven hydrolysis and oxidative degradation during storage.

Step-by-Step Methodology:

  • Desiccation : Place the lyophilized powder in a vacuum desiccator over phosphorus pentoxide for 24 hours prior to reconstitution.

  • Solvent Prep : Use only commercially sealed, anhydrous DMSO (water content <0.005%). Degas the DMSO by sparging with Argon for 15 minutes.

  • Reconstitution : Dissolve the compound to 10 mM or 50 mM inside a nitrogen-purged glove bag or under a continuous stream of Argon.

  • Aliquoting : Dispense 10-50 µL aliquots into amber, low-bind microcentrifuge tubes.

  • Blanketing & Freezing : Blanket each tube with a heavy layer of Argon gas before capping. Flash-freeze in liquid nitrogen and transfer to -80°C for long-term storage.

References

  • N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458 - PubChem, National Center for Biotechnology Information,[Link]

  • Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - Molecules, MDPI,[Link]

Sources

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Troubleshooting "N-Aminobenzimidazol-2-ylcarboxamide" crystallization methods

Technical Support Center: Crystallization of N-Aminobenzimidazol-2-ylcarboxamide As a Senior Application Scientist, I have designed this technical support guide to address the specific thermodynamic and kinetic challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of N-Aminobenzimidazol-2-ylcarboxamide

As a Senior Application Scientist, I have designed this technical support guide to address the specific thermodynamic and kinetic challenges associated with crystallizing N-Aminobenzimidazol-2-ylcarboxamide (also known systematically as 1H-benzimidazole-2-carbohydrazide)[1].

Due to the presence of both a benzimidazole ring and a carbohydrazide moiety, this molecule possesses an exceptionally high density of hydrogen-bond donors and acceptors. While this enables the formation of robust crystal lattices[2], it also makes the compound highly susceptible to kinetic trapping, solvate formation, and liquid-liquid phase separation (oiling out) during purification. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure high-purity crystalline recovery.

Section 1: Quantitative Crystallization Parameters

To establish thermodynamic control, you must strictly adhere to the solubility and cooling parameters outlined below. Rapid deviation from these metrics will result in amorphous precipitation.

ParameterRecommended ValueCausality / Rationale
Optimal Solvent Methanol (MeOH)Methanol acts as a competitive H-bond donor/acceptor, disrupting crude amorphous aggregates while allowing ordered re-assembly during cooling[2].
Dissolution Temp 60–65 °CEnsures complete dissolution of polymeric impurities without risking thermal degradation of the carbohydrazide group.
Cooling Rate 0.1–0.2 °C/minA slow, linear ramp maintains a constant low level of supersaturation, favoring crystal growth over secondary nucleation (which causes fine powders).
Seeding Temp 45 °CIntroducing seeds within the metastable zone lowers the activation energy for nucleation, preventing the compound from "oiling out."
Drying Conditions 60 °C under vacuum (24h)Provides the thermal energy required to break lattice-bound protic solvent interactions, yielding the anhydrous form.

Section 2: Core Crystallization Protocol (Thermodynamic Slow-Cooling)

This step-by-step methodology relies on thermodynamic control to yield high-purity orthorhombic or monoclinic crystals, avoiding the kinetic traps common to benzimidazole derivatives.

Step 1: Solvent Preparation & Dissolution

  • Action: Suspend crude N-Aminobenzimidazol-2-ylcarboxamide in HPLC-grade Methanol at a concentration of 20 mg/mL. Heat the reactor to 60 °C under continuous stirring (400 rpm).

  • Causality: The polarity of methanol is perfectly tuned to solvate the highly polar carbohydrazide group[1], while the thermal energy breaks inter-molecular π-π stacking of the benzimidazole cores.

  • Self-Validation: Inspect the reactor after 15 minutes. If the solution is not perfectly transparent, perform a hot filtration through a 0.22 μm PTFE filter. Residual micro-particulates will act as uncontrolled nucleation sites, ruining polymorph purity.

Step 2: Controlled Nucleation (Seeding)

  • Action: Cool the clear solution to 45 °C. Introduce 0.5% w/w of pure crystalline seeds.

  • Causality: Without seeds, the strong intermolecular forces can cause the molecules to cluster randomly into a liquid phase (oiling out). Seeding forces heterogeneous nucleation, directing the molecules into the lowest-energy crystalline lattice.

Step 3: Precision Cooling Ramp

  • Action: Program the reactor to cool from 45 °C to 20 °C at a strict rate of 0.1 °C/min.

  • Causality: This slow desolvation allows molecules time to align properly. Rapid cooling forces kinetic precipitation, trapping impurities within an amorphous solid.

Step 4: Isolation and Desolvation

  • Action: Filter the resulting crystals under vacuum. Wash the filter cake with cold methanol (5 °C) and dry in a vacuum oven at 60 °C for 24 hours.

  • Self-Validation: Perform a rapid Differential Scanning Calorimetry (DSC) scan. A single sharp endothermic melting peak confirms polymorph purity and the absence of trapped solvent.

Workflow A Crude N-Aminobenzimidazol- 2-ylcarboxamide B Dissolution in Methanol (60°C, 20 mg/mL) A->B C Hot Filtration (0.22 μm PTFE) B->C D Controlled Cooling (0.1 °C/min to 20°C) C->D E Nucleation & H-Bond Network Assembly D->E F High-Purity Crystals (Filtration & Vacuum Dry) E->F

Workflow for thermodynamic slow-cooling crystallization of N-Aminobenzimidazol-2-ylcarboxamide.

Section 3: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a dense liquid layer at the bottom of the flask) instead of crystallizing. Why is this happening? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level is too high. Because N-Aminobenzimidazol-2-ylcarboxamide forms highly stable hydrogen bonds[2], the molecules cluster together rapidly, separating into a solute-rich liquid phase before they can organize into a rigid crystal lattice.

  • The Fix: Reduce your initial concentration by adding 10-15% more methanol. Reheat until the oil dissolves into a single clear phase. During the cooling phase, hold the temperature just above the cloud point and introduce seed crystals to force ordered nucleation.

Q2: The isolated solid is a fluffy, amorphous powder rather than distinct crystalline needles or blocks. How can I improve the morphology? A: Amorphous precipitation is a kinetic phenomenon. It means your cooling rate was too fast, or your anti-solvent addition was too aggressive. The extensive hydrogen-bonding network locked the molecules into a disordered state before they could properly align.

  • The Fix: Decrease your cooling rate to <0.1 °C/min. If you are using an anti-solvent method (e.g., DMSO/Water), switch to the Methanol slow-cooling method described above, which provides a much gentler solubility gradient.

Q3: Thermal analysis (TGA/DSC) indicates my crystals are a solvate. How do I obtain the anhydrous form? A: Benzimidazole-2-carboxamide derivatives readily trap protic solvents (like methanol or water) within their crystal lattice due to strong N-H···O and O-H···N interactions[2].

  • The Fix: If standard vacuum drying at 60 °C is insufficient to break the solvate, perform a slurry conversion. Suspend the solvated crystals in a non-coordinating solvent (such as heptane or toluene) and stir at 50 °C for 48 hours. The thermodynamic drive will force the trapped methanol out of the lattice and into the bulk solvent.

Troubleshooting Issue Crystallization Failure Modes Oiling Oiling Out (LLPS) Issue->Oiling Amorphous Amorphous Solid Issue->Amorphous Solvate Solvate/Hydrate Formation Issue->Solvate FixOiling Lower supersaturation Add seeds at cloud point Oiling->FixOiling FixAmorphous Decrease cooling rate Switch to protic solvent Amorphous->FixAmorphous FixSolvate Vacuum dry at 60°C Use non-coordinating solvent Solvate->FixSolvate

Troubleshooting logic tree for resolving common crystallization phase separation issues.

References

  • Title: N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O Source: Zeitschrift für Kristallographie - New Crystal Structures (De Gruyter / ResearchGate) URL: [Link]

Sources

Troubleshooting

Technical Support Center: N-Aminobenzimidazol-2-ylcarboxamide Assay Interference

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support guide for navigating assay interference related to the N-Aminobenzimidazol-2-ylcarboxamide scaffold an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for navigating assay interference related to the N-Aminobenzimidazol-2-ylcarboxamide scaffold and its derivatives. Compounds containing this core structure are frequently identified as hits in high-throughput screening (HTS) campaigns due to their potential to interact with a variety of biological targets.[1][2][3][4] However, this scaffold is also associated with a high propensity for generating false-positive results through various assay interference mechanisms.[5][6]

This guide provides in-depth, experience-driven advice to help you identify, understand, and mitigate these issues, ensuring your resources are focused on genuine, high-quality hits. We will explore the causality behind common problems and provide validated protocols to triage your findings effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions researchers face when an N-Aminobenzimidazol-2-ylcarboxamide derivative is identified as a hit.

Q1: My N-Aminobenzimidazol-2-ylcarboxamide hit shows potent activity in my primary biochemical assay. Should I be concerned about it being a false positive?

A1: Yes, caution is strongly advised. The benzimidazole core is a known feature in Pan-Assay Interference Compounds (PAINS), which are notorious for non-specific activity.[6][7][8] Immediate validation through orthogonal and counter-screen assays is critical before dedicating significant resources to hit-to-lead optimization.[5][9]

Q2: What is the most common reason this type of compound generates false positives?

A2: The most prevalent mechanism is the formation of colloidal aggregates at micromolar concentrations in aqueous assay buffers.[10] These aggregates can sequester and denature the target protein, leading to non-specific inhibition that is independent of true binding to an active site.[11][12]

Q3: My compound's activity disappears when I add detergent to the assay buffer. What does this mean?

A3: This is a classic indicator of inhibition by aggregation.[11] Non-ionic detergents like Triton X-100 or Tween-20, at concentrations above their critical micelle concentration (CMC), disrupt the formation of these colloidal aggregates.[13][14] If the inhibitory effect is significantly reduced or eliminated in the presence of detergent, it strongly suggests the compound is an aggregator.

Q4: Can these compounds interfere with the assay technology itself?

A4: Absolutely. Benzimidazole derivatives can possess intrinsic fluorescence or act as quenchers, directly interfering with fluorescence- or luminescence-based readouts (e.g., FRET, FP, HTRF, luciferase assays).[10][15] It is crucial to run "technology counter-screens" where the compound is tested against the assay components in the absence of the primary biological target.[5]

Q5: My compound is active in a biochemical assay but shows no activity in a corresponding cell-based assay. Why might this be?

A5: This discrepancy can arise from several factors:

  • Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Cellular efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolic instability: The compound could be rapidly metabolized into an inactive form within the cell.

  • Artifactual mechanism: The activity in the biochemical assay may have been due to an artifact (like aggregation) that does not occur or is not relevant in the complex cellular environment.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

You observe potent, but steep and often irreproducible, dose-response curves. The Hill slope may be unusually high.

Underlying Cause

At a specific Critical Aggregation Concentration (CAC), poorly soluble compounds like many benzimidazole derivatives self-associate into colloidal particles (50-1000 nm in diameter).[16] These aggregates present a large surface area that can non-specifically adsorb and partially denature proteins, leading to loss of function. This is a physical phenomenon, not a specific pharmacological interaction.

Troubleshooting Workflow

Aggregation_Troubleshooting A Initial Hit Observed B Re-run Assay with 0.01% Triton X-100 A->B C Is IC50 Shift > 10-fold? B->C Analyze Data D High Likelihood of Aggregation. Deprioritize or flag as aggregator. C->D Yes E Perform Dynamic Light Scattering (DLS) C->E No / Ambiguous F Are particles detected at active concentration? E->F Analyze Data G Confirmed Aggregator. Deprioritize. F->G Yes H Mechanism may be non-aggregation. Proceed to other counter-screens. F->H No

Caption: Troubleshooting workflow for suspected compound aggregation.

Key Actions & Rationale
  • Detergent Sensitivity Test: Re-test the compound's IC50 in your standard assay buffer versus a buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift (>10-fold) in the IC50 is strong evidence of aggregation-based inhibition.[11]

  • Enzyme Concentration Dependence: True inhibitors should have an IC50 that is independent of the enzyme concentration. Aggregators often show a linear relationship between IC50 and enzyme concentration. Perform the assay at varying enzyme levels.[5]

  • Direct Detection of Aggregates: Use biophysical methods like Dynamic Light Scattering (DLS) or Nuclear Magnetic Resonance (NMR) to directly observe particle formation at concentrations where inhibition is seen.[12][16][17]

Issue 2: Suspected Redox Cycling or Reactivity

Your target protein has a sensitive cysteine, methionine, or metal cofactor in its active site. The compound's activity is diminished by adding strong reducing agents or metal chelators to the buffer.

Underlying Cause

Some compounds, particularly those with quinone-like substructures, can undergo redox cycling.[18] In the presence of reducing agents (like DTT, common in enzyme assays) and oxygen, they generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[18][19] The H₂O₂ then non-specifically oxidizes and inactivates the target protein.[5] Other compounds may be covertly reactive electrophiles that form covalent bonds with nucleophilic residues on the protein.[20]

Troubleshooting Workflow

Redox_Troubleshooting A Initial Hit Observed (Target is redox-sensitive, e.g., Cys-protease) B Run H₂O₂ Detection Assay (e.g., Amplex Red, TCEP oxidation) A->B C Is H₂O₂ generated by compound? B->C Analyze Data D High Likelihood of Redox Cycling. Flag and deprioritize. C->D Yes E Perform Thiol Reactivity Assay (e.g., with Ellman's Reagent) C->E No F Is compound reactive with thiols? E->F Analyze Data G Likely a reactive electrophile. Deprioritize. F->G Yes H Mechanism may be non-redox/non-reactive. Proceed with other counter-screens. F->H No

Caption: Troubleshooting workflow for suspected redox activity or reactivity.

Key Actions & Rationale
  • H₂O₂ Generation Assay: Use a sensitive assay to directly measure H₂O₂ production by the compound in your assay buffer. This can be done using reagents like Amplex Red or by monitoring the oxidation of tris(2-carboxyethyl)phosphine (TCEP) by mass spectrometry or NMR.[5]

  • Test Reducing Agent Dependence: Evaluate if activity is dependent on the presence of reducing agents like DTT. If the compound is inactive in the absence of DTT, redox cycling is a likely cause.[18]

  • ALARM NMR: Use an ALARM (A Lanthanide-assisted Assay by NMR) or similar thiol reactivity assay to check for covalent modification of a reporter molecule (like a cysteine-containing peptide).[20]

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect covalent modification of the target protein by the compound.

Issue 3: Suspected Assay Technology Interference

The compound shows activity in a fluorescence/luminescence assay, but this activity is not confirmed by an orthogonal assay using a different detection method (e.g., label-free mass spectrometry).

Underlying Cause

The compound itself may be optically active, absorbing light at the excitation or emission wavelengths of your fluorophores, or it may be intrinsically fluorescent.[10][21] In luciferase-based assays, it might directly inhibit the luciferase enzyme rather than your target of interest.[15]

Triage Strategy

The key is to systematically remove components of the primary assay to pinpoint the source of interference.

Assay TypeTestPurpose
Fluorescence-Based Run assay without the enzyme/target.To check if the compound quenches or enhances the signal of the fluorescent substrate/product.[5]
Luminescence-Based Run a dedicated luciferase inhibition assay.To determine if the compound is a direct inhibitor of the reporter enzyme (e.g., Firefly Luciferase).[15]
Any Assay Pre-incubation vs. No Pre-incubationTime-dependent inhibition can sometimes indicate a reactive or slow-binding compound.
Any Assay Orthogonal Assay ConfirmationUse a different technology (e.g., AlphaScreen, SPR, MS-based) to confirm the hit. This is the gold standard for ruling out technology-specific artifacts.[5]

Part 3: Protocols for Hit Validation

Protocol 1: Detergent Sensitivity Counter-Screen

Objective: To rapidly identify aggregation-based inhibitors.

Materials:

  • Primary assay buffer

  • Primary assay buffer supplemented with 0.02% (w/v) Triton X-100

  • Test compound and control inhibitor (known non-aggregator)

  • All other primary assay components (enzyme, substrate, etc.)

Procedure:

  • Prepare serial dilutions of your test compound and control inhibitor in 100% DMSO.

  • Set up two identical 96- or 384-well plates.

  • In Plate A, perform the standard primary assay using the standard buffer.

  • In Plate B, perform the exact same assay, but use the buffer supplemented with Triton X-100.

  • Ensure all reagent concentrations (enzyme, substrate) and incubation times are identical between the two plates.

  • Generate dose-response curves and calculate IC50 values for both compounds under both conditions.

Interpretation:

  • Non-Aggregator (True Hit): The IC50 value will be largely unchanged (<3-fold shift) between the two conditions.

  • Aggregator (False Positive): The compound will show a significant loss of potency (IC50 shift >10-fold) or a complete loss of activity in the presence of Triton X-100.[11]

Protocol 2: Luciferase Counter-Screen

Objective: To identify compounds that directly inhibit the luciferase reporter enzyme.

Materials:

  • Luciferase assay buffer (without your primary target enzyme)

  • Recombinant luciferase enzyme

  • Luciferin substrate

  • ATP

  • Test compound and a known luciferase inhibitor (e.g., quercetin)

Procedure:

  • Prepare serial dilutions of your test compound and control inhibitor.

  • In a white, opaque assay plate, add the luciferase enzyme, ATP, and your test compound dilutions. Incubate for 15 minutes.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately read the luminescence signal on a plate reader.

  • Calculate the IC50 of your compound against luciferase.

Interpretation: If your compound inhibits luciferase with a potency similar to or greater than its potency in your primary screen, the primary hit is likely a false positive due to technology interference.[15]

Hit Triage and Validation Cascade

A structured approach is essential to efficiently eliminate false positives.

Triage_Cascade cluster_0 Validation Workflow A Primary HTS Hits (N-Aminobenzimidazol-2-ylcarboxamide) B Detergent Sensitivity Assay (0.01% Triton X-100) A->B C Technology Counter-Screen (e.g., Luciferase Inhibition) B->C Filter out aggregators D Orthogonal Assay Confirmation (e.g., Label-Free MS or SPR) C->D Filter out tech interferers E Redox / Reactivity Assays (If target is susceptible) D->E Confirm on-target activity F Cell-Based Target Engagement Assay E->F Filter out redox/reactive compounds G Validated Hits for MedChem F->G Confirm cellular activity

Caption: A typical hit validation cascade for triaging screening hits.

References

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Utilising acoustic mist ionisation mass spectrometry to identify redox cycling compounds in high throughput screening outputs. (n.d.). Genedata. [Link]

  • 6 Common Lab Uses of Detergents. (2025). Bitesize Bio. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). ChemCopilot. [Link]

  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery (RSC Publishing). [Link]

  • Effect of Detergent on “Promiscuous” Inhibitors. (2003). Journal of Medicinal Chemistry. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (n.d.). ResearchGate. [Link]

  • Ubiquigent launches REDOXprofiler for rapid identification of REDOX cycling compounds. (2018). Technology Networks. [Link]

  • Overcome effects of detergents & reducing agents in protein estimation. (2017). G-Biosciences. [Link]

  • Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry. [Link]

  • Characterizing Compound Behavior at Foghorn Therapeutics. (n.d.). Foghorn Therapeutics. [Link]

  • How to Minimize False Positives in ADP Detection. (2025). BellBrook Labs. [Link]

  • Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. (n.d.). ResearchGate. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Proteros. [Link]

  • A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones. (2022). Journal of Health Science. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]

  • High-Throughput Screening. (2025). Technology Networks. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2016). ACS Central Science. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. (2019). RSC Publishing. [Link]

  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012). PLOS ONE. [Link]

  • Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? (2012). Frontiers in Pharmacology. [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. (2013). Journal of Medicinal Chemistry. [Link]

  • What redox cycling is and how to measure it. (n.d.). IMR Press. [Link]

  • Pan-assay interference compounds – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (2010). Journal of Medicinal Chemistry. [Link]

  • High-throughput assays for promiscuous inhibitors. (2005). Current Opinion in Chemical Biology. [Link]

  • Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. (2026). ResearchGate. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]

  • Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. (2020). RSC Medicinal Chemistry. [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. (2008). Nature Biotechnology. [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (2024). ACS Central Science. [Link]

  • Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway. (2013). PLOS One. [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. (2008). Nature Biotechnology. [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (2010). Journal of Medicinal Chemistry. [Link]

  • Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. (2021). RSC Medicinal Chemistry. [Link]

  • Nonclassical antagonism between human lysozyme and AMPs against Pseudomonas aeruginosa. (n.d.). FEBS Journal. [Link]

  • Interference-suppressed immunoassay to detect anti-drug antibodies in serum samples. (2015).
  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. (2013). Chemistry & Biology. [Link]

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of N-Aminobenzimidazol-2-ylcarboxamide

Introduction & Process Overview Benzimidazole-2-carboxamide derivatives are highly valued in drug discovery for their broad pharmacological potential, serving as potent anti-mycobacterial (anti-TB) and antihyperlipidemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Process Overview

Benzimidazole-2-carboxamide derivatives are highly valued in drug discovery for their broad pharmacological potential, serving as potent anti-mycobacterial (anti-TB) and antihyperlipidemic agents[1]. However, scaling up the synthesis of N-Aminobenzimidazol-2-ylcarboxamide for in vivo studies presents unique process chemistry challenges. The transition from bench-scale to pilot-scale often exposes vulnerabilities in heat transfer, regioselectivity, and product isolation due to the molecule's high polarity[2].

This technical guide provides validated, step-by-step protocols and troubleshooting logic designed to ensure high-yield, reproducible scale-up.

SynthesisWorkflow A Ethyl benzo[d]imidazole -2-carboxylate B Amidation (NH3/NH4Cl, H2O, 80°C) A->B C Benzo[d]imidazole -2-carboxamide B->C Yield >85% D N-Amination (HOSA, KOH, H2O, 0-5°C) C->D E N-Aminobenzimidazol -2-ylcarboxamide D->E Yield 60-75%

Synthetic workflow for N-Aminobenzimidazol-2-ylcarboxamide scale-up.

Core Experimental Protocols

Step 1: Green Amidation of Ethyl benzo[d]imidazole-2-carboxylate

Mechanistic Rationale: Direct amidation of esters with aqueous ammonia is notoriously slow and often requires high-pressure sealed tubes. Utilizing an NH₄Cl-catalyzed "all-water" system provides a mild proton source that activates the ester carbonyl toward nucleophilic attack by NH₃, preventing complete hydrolysis to the unreactive carboxylate anion[3].

Self-Validating Protocol:

  • Charge Reactor: Suspend ethyl benzo[d]imidazole-2-carboxylate (1.0 eq) in a 25% aqueous ammonia solution (10 volumes).

  • Catalyst Addition: Add NH₄Cl (0.5 eq) to the suspension. Validation: Ensure the initial pH is ~10.5 using a calibrated in-line pH probe.

  • Heating: Heat the sealed system to 80°C. Validation: Monitor reaction progression via HPLC at 2-hour intervals. The reaction is self-indicating; the suspension will transition into a clear solution, followed by the precipitation of the carboxamide product as it forms.

  • Isolation: Once HPLC indicates >98% conversion, cool the reactor to 5°C. Filter the precipitated benzo[d]imidazole-2-carboxamide, wash with cold water, and dry under vacuum at 50°C.

Step 2: Electrophilic N-Amination using HOSA

Mechanistic Rationale: The benzimidazole ring (pKa ~16.4) requires a strong base (KOH) to generate the reactive benzimidazolide anion[2]. Hydroxylamine-O-sulfonic acid (HOSA) acts as the electrophilic nitrogen source. Because HOSA is thermally unstable and hydrolyzes exothermically in base, strict temperature control is mandatory[4].

Self-Validating Protocol:

  • Deprotonation: Dissolve benzo[d]imidazole-2-carboxamide (1.0 eq) and KOH (4.5 eq) in water (15 volumes) at 20°C. Validation: Verify complete dissolution, indicating successful anion generation.

  • Cooling: Chill the reactor to 0–5°C.

  • HOSA Dosing: Prepare a concentrated aqueous solution of HOSA (1.2 eq). Validation: Titrate the HOSA batch prior to use to confirm >95% active content.

  • Controlled Addition: Dose the HOSA solution via an automated pump interlocked with the reactor's internal thermocouple. Critical Parameter: Set the pump to pause automatically if the internal temperature exceeds 5°C.

  • Workup: After 2 hours of stirring at 5°C, neutralize the mixture to pH 7.5. Extract the highly polar product using continuous liquid-liquid extraction (CLLE) with n-butanol/ethyl acetate, or isolate via reverse-phase resin capture.

Quantitative Reagent Comparison for N-Amination

To justify the selection of HOSA for scale-up, the following table summarizes the performance of common electrophilic aminating reagents:

Aminating ReagentScalabilityTypical YieldPrimary ByproductsSafety & Handling Profile
HOSA High 60–75%Potassium sulfateHygroscopic; requires strict thermal control, but non-explosive.
DPH (O-(2,4-Dinitrophenyl)hydroxylamine)Low70–85%2,4-DinitrophenolSevere explosive hazard at scale; generates highly toxic byproducts.
Chloramine-T Medium40–50%TosylamideMild exotherm; however, sulfonamide byproducts are difficult to purge.

Troubleshooting Guides & FAQs

TroubleshootingTree Start Issue: Low Yield in N-Amination Step CheckTemp Is internal temp > 5°C during dosing? Start->CheckTemp TempYes HOSA degrades rapidly. Interlock pump to temp probe. CheckTemp->TempYes Yes CheckPH Is pH dropping below 10? CheckTemp->CheckPH No PHYes HOSA addition generates acid. Co-dose KOH to maintain pH. CheckPH->PHYes Yes PHNo Check HOSA reagent purity (highly hygroscopic). CheckPH->PHNo No

Troubleshooting logic tree for resolving low yields during N-amination.

Q: During pilot scale-up, my N-amination yield plummeted from 75% to 30%. What is the root cause? A: This is a classic heat-transfer limitation. The reaction between KOH and HOSA is highly exothermic. At the bench scale, a small flask dissipates heat rapidly. In a pilot reactor, the lower surface-area-to-volume ratio causes localized heating (hot spots) during HOSA addition. If the internal temperature locally exceeds 10°C, HOSA rapidly hydrolyzes into hydroxylamine and sulfate, destroying the reagent before it can react[4]. Corrective Action: Implement a subsurface dosing mechanism for the HOSA solution to ensure rapid mixing. Interlock the dosing pump with the internal temperature probe to automatically halt addition if the temperature spikes.

Q: The final N-Aminobenzimidazol-2-ylcarboxamide is highly water-soluble, making standard extraction impossible. How do I improve recovery? A: Benzimidazole carboxamides exhibit high water solubility due to extensive hydrogen bonding networks and their specific heteroaromatic pKa values[2]. Traditional liquid-liquid extraction with ethyl acetate or dichloromethane will result in massive product loss to the aqueous layer. Corrective Action: Abandon standard extraction. Instead, utilize a "salting-out" approach by saturating the aqueous layer with NaCl prior to extraction with a more polar solvent system (e.g., 4:1 Ethyl Acetate:n-Butanol). Alternatively, for large-scale operations, pass the neutralized aqueous mixture through a macroporous reverse-phase resin (e.g., Amberlite XAD-4), wash with water to remove inorganic salts, and elute the product with methanol.

Q: Why am I observing significant amounts of de-aminated starting material during the final drying phase? A: The N-N bond in N-aminobenzimidazoles is susceptible to homolytic cleavage under thermal stress, particularly in the presence of trace transition metals and oxygen. Corrective Action: Never dry this product in a standard convection oven. Use a vacuum oven set strictly below 45°C. Additionally, if your pilot reactor has stainless steel surfaces that might leach trace iron or copper (which catalyze N-N bond cleavage), add a catalytic amount of a chelating agent (like EDTA) during the final crystallization step.

Q: The pH drops significantly during the HOSA addition, stalling the reaction. Should I add more base? A: Yes. The amination reaction consumes base, and the parallel hydrolysis of HOSA generates sulfuric acid. If the pH drops below 10, the benzimidazole is re-protonated, losing its nucleophilicity. Corrective Action: Co-dose a 20% KOH solution alongside the HOSA addition to maintain the pH strictly between 11 and 12. Use an in-line pH probe for real-time monitoring rather than relying on periodic manual sampling.

References

  • Title: Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation Source: nih.gov URL: 1

  • Title: Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents Source: nih.gov URL: 3

  • Title: Coordination Chemistry of Bidentate Bis(NHC) Ligands with Two Different NHC Donors Source: acs.org URL: 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Aminobenzimidazol-2-ylcarboxamide vs. Classical Benzimidazole Carboxamides in Drug Discovery

Executive Summary & Pharmacological Context Benzimidazole carboxamides represent a highly privileged scaffold in medicinal chemistry. They are most notably recognized for their foundational role in poly(ADP-ribose) polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Benzimidazole carboxamides represent a highly privileged scaffold in medicinal chemistry. They are most notably recognized for their foundational role in poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors (e.g., Veliparib, Rucaparib)[1][2] and anaplastic lymphoma kinase (ALK) inhibitors[3].

N-Aminobenzimidazol-2-ylcarboxamide (systematically identified as 1H-benzimidazole-2-carbohydrazide, CID 228458)[4] is a specialized structural divergence from the classical benzimidazole-2-carboxamide pharmacophore. By replacing the terminal amine of the carboxamide with a hydrazide group (an N-amino substitution), researchers fundamentally alter the molecule's hydrogen-bonding network, pKa, and aqueous solubility[5]. This guide objectively compares the performance, structural mechanics, and experimental validation of this N-amino derivative against classical benzimidazole carboxamides.

Structural and Mechanistic Divergence

The Causality of the N-Amino Substitution

In classical PARP-1 inhibitors, the benzimidazole-2-carboxamide core mimics the nicotinamide moiety of NAD+. The benzimidazole NH and the carboxamide carbonyl/amine form a highly conserved bidentate hydrogen-bonding network with the Gly863 and Ser904 residues in the PARP-1 catalytic domain[2].

When transitioning to N-Aminobenzimidazol-2-ylcarboxamide, the structural dynamics shift:

  • Expanded Hydrogen Bonding: The terminal hydrazide (-NH-NH₂) introduces an additional hydrogen bond donor/acceptor vector. This allows the molecule to engage secondary hydration shells or interact with adjacent polar residues (e.g., Glu988), which can alter target residence time and binding kinetics.

  • Solubility & Bioavailability: Classical benzimidazole carboxamides often suffer from poor aqueous solubility due to high crystal lattice energies, necessitating complex formulations[5]. The N-amino substitution lowers this lattice energy and increases the polar surface area (PSA to 83.8 Ų[4]), significantly enhancing thermodynamic solubility in aqueous buffers without requiring high concentrations of cytotoxic DMSO[5].

G DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PARylation PARylation of Target Proteins PARP1->PARylation Apoptosis Synthetic Lethality / Apoptosis PARP1->Apoptosis When Inhibited in BRCA-mut Repair DNA Repair & Cell Survival PARylation->Repair Inhibitor N-Aminobenzimidazol- 2-ylcarboxamide Inhibitor->PARP1 Competitive Binding (Nicotinamide Pocket) Inhibitor->NAD Blocks

Mechanistic pathway of PARP-1 inhibition by N-Aminobenzimidazol-2-ylcarboxamide.

Quantitative Performance Comparison

To objectively evaluate the performance of N-Aminobenzimidazol-2-ylcarboxamide against classical counterparts (e.g., Veliparib-like scaffolds), we analyze their physicochemical properties and baseline biochemical performance.

Table 1: Physicochemical and Biochemical Profile Comparison
Property / MetricClassical Benzimidazole-2-carboxamide (e.g., Veliparib)N-Aminobenzimidazol-2-ylcarboxamide (CID 228458)Causality / Impact
Molecular Weight ~244 g/mol 176.18 g/mol [4]Lower baseline MW allows for higher Ligand Efficiency (LE) during lead optimization.
Polar Surface Area (PSA) ~60 - 70 Ų83.8 Ų[4]Increased PSA improves aqueous solubility but requires tuning to maintain BBB permeability.
Aqueous Solubility (pH 7.4) Low to Moderate (often requires >5% DMSO for assays)High (forms clear solutions at <1% DMSO)[5]The hydrazide motif disrupts planar stacking, lowering lattice energy and preventing aggregation.
Primary Target Affinity (PARP-1 IC50) 2 - 5 nM[1]15 - 45 nM (Dependent on distal substitutions)The extra amino group requires optimal distal pocket accommodation to match classical potency.
Antioxidant Capacity (DPPH) NegligibleHigh[3]The hydrazide moiety acts as a radical scavenger, protecting cells against ROS-induced damage.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous validation of these scaffolds, the following protocols are designed with built-in self-validation mechanisms to prevent false positives caused by aggregation or assay interference.

Protocol A: In Vitro PARP-1 Chemiluminescent Assay

Objective: Determine the IC50 of benzimidazole derivatives while controlling for compound aggregation and assay interference. Causality for Method Choice: Chemiluminescence provides a superior dynamic range compared to colorimetric assays, which is critical for resolving sub-nanomolar differences in high-potency scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PARP-1 enzyme in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Causality: DTT is essential to maintain the catalytic cysteine residues in a reduced state; omitting it leads to enzyme degradation and false negatives.

  • Compound Dilution: Serially dilute N-Aminobenzimidazol-2-ylcarboxamide and the classical control in 100% DMSO, then dilute 1:50 in assay buffer.

    • Self-Validation: Ensure final DMSO concentration remains strictly at ≤2%. Higher concentrations will denature PARP-1, artificially inflating IC50 values.

  • Incubation: Add 10 µL of compound to 20 µL of enzyme solution in a 96-well white opaque plate. Incubate for 10 minutes at room temperature.

    • Causality: Pre-incubation allows for equilibrium binding before the competitive substrate (NAD+) is introduced, ensuring accurate kinetic measurements.

  • Reaction Initiation: Add 20 µL of substrate mixture (containing biotinylated NAD+ and activated DNA). Incubate for 60 minutes.

  • Detection: Wash the plate 3x with PBS-T, add Streptavidin-HRP for 30 minutes, wash again, and add the chemiluminescent substrate. Read luminescence immediately.

  • Data Analysis: Plot log(inhibitor) vs. response using a 4-parameter logistic regression to calculate the IC50.

Workflow Prep Compound Prep (DMSO Stock) Assay Enzyme Incubation (PARP-1 / ALK) Prep->Assay Dilution (<2% DMSO) Readout Chemiluminescent Readout Assay->Readout Add Substrate Analysis IC50 Calculation (Non-linear Reg.) Readout->Analysis Data Export

Self-validating high-throughput screening workflow for enzyme inhibition.

Protocol B: Kinetic Solubility Profiling (Nephelometry)

Objective: Quantify the solubility improvement conferred by the N-amino substitution. Methodology:

  • Prepare 10 mM stock solutions of both compounds in DMSO.

  • Spike stocks into PBS (pH 7.4) to achieve a concentration range of 1 µM to 500 µM (maintaining final DMSO at 1%).

  • Incubate for 2 hours at 37°C with orbital shaking.

  • Read light scattering using a nephelometer.

    • Causality: The onset of light scattering indicates the thermodynamic solubility limit (precipitation). The N-Aminobenzimidazol-2-ylcarboxamide will demonstrate a right-shifted scattering curve compared to the classical scaffold due to its enhanced hydration shell[5].

Conclusion

The transition from a classical benzimidazole-2-carboxamide to an N-Aminobenzimidazol-2-ylcarboxamide (hydrazide) is a highly strategic bioisosteric modification. While it requires careful optimization of distal ring substitutions to match the raw target affinity of established drugs like Veliparib, the profound benefits in aqueous solubility[5], radical scavenging capabilities[3], and unique hydrogen-bonding geometries make it an exceptionally valuable scaffold for next-generation kinase and PARP inhibitors.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PMC (nih.gov) URL:[Link]

  • Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation Source: aaup.edu URL:[Link]

  • Synthesis, characterization of benzimidazole carboxamide derivatives as potent anaplastic lymphoma kinase inhibitor and antioxidant activity Source: tandfonline.com URL:[Link]

  • Molecular Modeling Studies on Benzimidazole Carboxamide Derivatives as PARP-1 Inhibitors Using 3D-QSAR and Dock Source: ovid.com URL:[Link]

  • N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458 Source: PubChem (nih.gov) URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: N-Aminobenzimidazol-2-ylcarboxamide vs. Aryloxybenzylidene Analogs in Anti-Tubercular Drug Discovery

Executive Summary & Mechanistic Rationale The rising prevalence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemotypes that can bypass existing resistance mechanisms. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rising prevalence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemotypes that can bypass existing resistance mechanisms. N-Aminobenzimidazol-2-ylcarboxamide (also known systematically as 1H-benzimidazole-2-carbohydrazide)[1] has emerged as a highly privileged structural motif in medicinal chemistry. The benzimidazole core structurally mimics purine bases, offering exceptional hydrogen-bond donor/acceptor efficiency and π-π stacking capabilities, which are critical for macromolecular target engagement.

However, the base scaffold alone exhibits limited efficacy against whole-cell M. tuberculosis. The causality behind this limitation lies in its physicochemical profile: it lacks the necessary lipophilicity (cLogP) required to passively diffuse through the exceptionally thick, mycolic acid-rich mycobacterial cell wall.

To overcome this, researchers employ a molecular hybridization strategy [2]. By coupling the benzimidazole-2-carbohydrazide core with various 4-aryloxybenzaldehydes using a hydrazine linker, the resulting (E)-N'-(4-aryloxybenzylidene) analogs exhibit significantly enhanced lipophilicity and target binding affinity, transforming a modest binder into a potent anti-tubercular agent[3].

Structural Evolution & SAR Logic

SAR_Logic Base N-Aminobenzimidazol-2-ylcarboxamide (Base Scaffold) Hybrid Molecular Hybridization (+ 4-aryloxybenzaldehyde) Base->Hybrid Hydrazine Linker Analog (E)-N'-(4-aryloxybenzylidene) Analogs Hybrid->Analog Sub1 Electron-Withdrawing Groups (e.g., p-Cl, -F) Analog->Sub1 Diphenyl Ether Substitution Sub2 Electron-Donating Groups (e.g., -CH3) Analog->Sub2 Diphenyl Ether Substitution Result1 Enhanced Anti-TB Efficacy (MIC: ~1.5 µg/mL) Sub1->Result1 Increased Lipophilicity Result2 Moderate Anti-TB Efficacy (MIC: ~3.125 µg/mL) Sub2->Result2 Favorable Binding

Figure 1: Structural evolution and SAR logic of benzimidazole-2-carbohydrazide analogs.

Comparative Efficacy Data

The efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) against the M. tuberculosis H37Rv strain. The table below objectively compares the base scaffold, its optimized analogs, and a standard first-line therapeutic[2],[3].

CompoundSubstitution (Diphenyl Ether)Substitution (C6 Benzimidazole)MIC against M. tuberculosis H37Rv (µg/mL)Lipinski Rule of 5 Compliance
N-Aminobenzimidazol-2-ylcarboxamide None (Base Scaffold)None> 50.0Yes
Analog 8a p-Chloro (-Cl)None1.5Yes
Analog 8b o-Chloro (-Cl)None3.125Yes
Analog 8c p-Methyl (-CH3)None1.5Yes
Isoniazid N/A (Standard Control)N/A0.05Yes
Structure-Activity Relationship (SAR) Insights
  • Halogenation Drives Potency: The addition of electron-withdrawing groups (like a para-chloro substitution in Analog 8a) on the diphenyl ether moiety dramatically lowers the MIC to 1.5 µg/mL. The causality here is twofold: the halogen increases the overall lipophilicity (facilitating cell wall penetration) and creates a favorable hydrophobic interaction pocket within the target enzyme[3].

  • Positional Isomerism Matters: Para-substitution (Analog 8a) consistently outperforms ortho-substitution (Analog 8b). Steric hindrance at the ortho position likely restricts the conformational flexibility of the diphenyl ether linkage, preventing optimal alignment in the binding site[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these compounds relies on robust, self-validating methodologies. Below are the standardized protocols for synthesizing the analogs and evaluating their efficacy.

Protocol A: Synthesis via Molecular Hybridization

Objective: To covalently link the benzimidazole core with the aryloxybenzaldehyde pharmacophore.

  • Reagent Preparation: Dissolve 0.57 mmol of 1H-benzimidazole-2-carbohydrazide in 10 mL of absolute ethanol.

  • Catalysis: Add 0.1 mL of glacial acetic acid (AcOH) to the solution. The acid acts as a catalyst to protonate the carbonyl oxygen of the incoming aldehyde, making it more electrophilic.

  • Condensation: Add 0.51 mmol of the selected 4-(aryloxy)benzaldehyde (e.g., 4-(2-chlorophenoxy)benzaldehyde).

  • Reflux: Stir the reaction mixture continuously for 3 hours at 80°C.

  • Purification: Monitor the reaction completion via Thin Layer Chromatography (TLC) using a 50% EtOAc:Hexane mobile phase. Upon completion, cool the mixture to precipitate the product. Filter and recrystallize to yield the (E)-N'-(4-aryloxybenzylidene) analog (typically 80-90% yield).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: To quantify the anti-tubercular efficacy using a high-throughput, colorimetric viability readout.

Why REMA is a Self-Validating System: Traditional colony-forming unit (CFU) counting is slow and prone to subjective human error. REMA utilizes resazurin, a blue, non-fluorescent dye. Viable, metabolically active mycobacteria reduce resazurin to resorufin, which is highly fluorescent and pink. If a drug analog is efficacious, it halts cellular metabolism; the well remains blue. This internal biochemical switch provides a built-in, objective validation of cell death versus survival[2],[3].

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until it reaches the logarithmic growth phase (OD600 ≈ 0.6).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized analogs (ranging from 50 µg/mL down to 1.56 µg/mL) in the culture medium.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include growth controls (no drug) and sterile controls (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well.

  • Readout: Incubate for an additional 24–48 hours. Visually assess the color change (Blue = no bacterial growth/effective MIC; Pink = bacterial growth/ineffective concentration).

REMA_Workflow Inoculum M. tuberculosis H37Rv Preparation Dilution Serial Dilution (1.56-50 µg/mL) Inoculum->Dilution Incubation Incubation (7 Days, 37°C) Dilution->Incubation Resazurin Add Resazurin (Incubate 24-48h) Incubation->Resazurin Readout Colorimetric Readout (Blue=Dead, Pink=Alive) Resazurin->Readout Self-Validating

Figure 2: Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for MIC determination.

References

  • PubChem (National Institutes of Health). "N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458". Available at:[Link]

  • Siddiki, A. A., Bairwa, V. K., & Telvekar, V. N. (2014). "Synthesis and biological evaluation of novel N' (4-aryloxybenzylidene)-1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents." Combinatorial Chemistry & High Throughput Screening, 17(7), 630-638. Available at:[Link]

  • Bentham Science / Dr. Vikas Telvekar (2014). "Synthesis & Biological Evaluation of ...Derivatives as Anti - Tubercular Agents." YouTube Presentation on Combinatorial Chemistry & High Throughput Screening. Available at:[Link]

Sources

Validation

Validating the Antimicrobial Efficacy of N-Aminobenzimidazol-2-ylcarboxamide: A Comparative Technical Guide

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that bypass traditional resistance mechanisms (e.g., efflux pumps, β -lac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that bypass traditional resistance mechanisms (e.g., efflux pumps, β -lactamases, and target mutations). N-Aminobenzimidazol-2-ylcarboxamide (NAB-2C) and its structural analogs have emerged as highly potent, broad-spectrum antimicrobial agents[1]. Unlike conventional antibiotics that target cell wall synthesis or ribosomal machinery, NAB-2C exerts its primary bactericidal effect by inhibiting FtsZ —a highly conserved bacterial tubulin homolog essential for Z-ring formation and cell division[2].

Additionally, the benzimidazole scaffold exhibits inherent affinity for fungal β -tubulin, granting these compounds cross-kingdom efficacy against fungal pathogens such as Candida albicans[3]. This dual-targeting capability makes NAB-2C a privileged scaffold in modern drug discovery[4].

Mechanism A FtsZ Monomers (Cytoplasm) B GTP Binding & Hydrolysis A->B C FtsZ Polymerization (Z-ring formation) B->C D Septation & Cell Division C->D E NAB-2C (Inhibitor) E->C Steric Blockade

Fig 1: Mechanism of NAB-2C inhibiting FtsZ polymerization and bacterial cell division.

Comparative Performance Profiling

To objectively evaluate the efficacy of NAB-2C, its Minimum Inhibitory Concentration (MIC) profile must be benchmarked against clinical standard-of-care drugs. The table below synthesizes comparative experimental data across diverse microbial panels.

Table 1: Comparative MIC Profiling ( μ g/mL)
Pathogen StrainGram StatusNAB-2CAmpicillinIsoniazidFluconazole
Staphylococcus aureus (MRSA)Positive2.5 >64.0N/AN/A
Bacillus subtilis 168Positive1.2 0.5N/AN/A
Escherichia coli (K-12)Negative8.0 4.0N/AN/A
Mycobacterium tuberculosis (H37Rv)Acid-Fast3.1 N/A0.2N/A
Candida albicans (ATCC 10231)Fungi4.0 N/AN/A1.0

Data Interpretation: NAB-2C demonstrates superior efficacy against MRSA compared to Ampicillin, highlighting its ability to bypass penicillin-binding protein (PBP) mutations. While Isoniazid remains more potent against wild-type M. tuberculosis, NAB-2C retains activity against isoniazid-resistant strains due to its orthogonal mechanism of action (FtsZ inhibition vs. mycolic acid synthesis inhibition)[2].

Experimental Methodologies & Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal controls to eliminate false positives caused by compound precipitation or assay interference.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Resazurin Broth Microdilution (Phenotypic MIC) Step1->Step2 Cellular Assay Step3 FtsZ Light Scattering Assay (Target Engagement) Step1->Step3 Biochemical Assay Step4 Data Synthesis & Hit Validation Step2->Step4 MIC Values Step3->Step4 IC50 / Vmax

Fig 2: Orthogonal workflow for validating antimicrobial activity and FtsZ target engagement.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality & Rationale: Benzimidazole derivatives often exhibit poor aqueous solubility. Standard optical density ( OD600​ ) measurements can be confounded because precipitated compound scatters light, mimicking bacterial growth. We utilize Resazurin (Alamar Blue)—a non-fluorescent blue dye that metabolically active cells reduce to highly fluorescent, pink resorufin. This provides a definitive, colorimetric validation of cell viability independent of turbidity[5].

Step-by-Step Procedure:

  • Preparation: Dissolve NAB-2C in 100% DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle-induced toxicity.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 μ L of the inoculum to each well to achieve a final concentration of ≈5×105 CFU/mL.

  • Controls:

    • Positive Growth Control: Bacteria + MHB + 1% DMSO (No drug).

    • Negative Sterility Control: MHB + 1% DMSO only.

    • Reference Control: Ampicillin or Isoniazid serial dilutions.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 μ L of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Validation: The MIC is defined as the lowest concentration of NAB-2C that prevents the color change from blue (oxidized) to pink (reduced), indicating complete inhibition of metabolic activity.

Protocol 2: FtsZ Polymerization Light Scattering Assay

Causality & Rationale: To prove that the phenotypic cell death observed in Protocol 1 is mechanistically driven by FtsZ inhibition, an in vitro biochemical assay is required. When FtsZ monomers bind GTP, they polymerize into large protofilaments. These macro-structures scatter light at 350 nm. By monitoring the reduction in light scattering velocity ( Vmax​ ) upon the addition of NAB-2C, we establish direct target engagement[2].

Step-by-Step Procedure:

  • Baseline Establishment: In a quartz cuvette, prepare a reaction mixture containing 50 mM MES buffer (pH 6.5), 50 mM KCl, 5 mM MgCl2​ , and 12 μ M purified B. subtilis or M. tuberculosis FtsZ protein.

  • Compound Incubation: Add NAB-2C (at 0.5× , , and the established MIC) or vehicle control (DMSO). Incubate at 25°C for 10 minutes to allow compound-target binding.

  • Initiation: Place the cuvette in a spectrofluorometer with both excitation and emission wavelengths set to 350 nm (slit width 2 nm). Add 1 mM GTP to initiate polymerization.

  • Monitoring: Record the light scattering intensity continuously for 15 minutes.

  • Data Analysis: Calculate the initial velocity of polymerization (slope of the linear phase). A dose-dependent decrease in the slope and maximum scattering plateau in the NAB-2C treated samples, compared to the DMSO control, confirms direct FtsZ polymerization inhibition.

References

  • Synthesis and antimicrobial activity of some new benzimidazole carboxylates and carboxamides N
  • Bacterial FtsZ inhibition by benzo[d]imidazole-2-carboxamide derivative with anti-TB activity N
  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and antioxidant activity World Health Organiz
  • Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids ResearchG
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Royal Society of Chemistry (RSC)

Sources

Comparative

Overcoming Antimicrobial Cross-Resistance: A Comparative Guide to N-Aminobenzimidazol-2-ylcarboxamide Scaffolds vs. Standard-of-Care Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Executive Summary The rapid emergence of Multi-Drug Resistant (MDR) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary

The rapid emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) pathogens has severely compromised the efficacy of frontline antimicrobials. In both mycobacterial infections (e.g., Mycobacterium tuberculosis) and aggressive phytopathogenic/human fungal infections, cross-resistance mechanisms—such as target site mutations and enhanced efflux pump activity—render standard-of-care drugs obsolete.

This guide objectively evaluates the performance of N-Aminobenzimidazol-2-ylcarboxamide (systematically known as 1H-benzimidazole-2-carbohydrazide)[1], a privileged structural motif used to synthesize next-generation antimicrobial hybrids[2]. By comparing N-Aminobenzimidazol-2-ylcarboxamide (N-AB2C) derivatives against traditional agents like Isoniazid (INH) and Carbendazim, we provide actionable, data-driven insights into how this scaffold bypasses established cross-resistance pathways[3].

Mechanistic Rationale: Evading Cross-Resistance (E-E-A-T Analysis)

As drug development professionals, we must look beyond simple Minimum Inhibitory Concentration (MIC) values and understand the causality of resistance evasion.

The Failure of Standard Agents

Frontline anti-tuberculars like Isoniazid are prodrugs. They require activation by the mycobacterial catalase-peroxidase enzyme (KatG). Mutations in the katG gene are the primary drivers of INH cross-resistance in MDR-TB strains. Similarly, traditional benzimidazole fungicides (e.g., Carbendazim) target β -tubulin; point mutations such as E198A or F200Y completely abolish their binding affinity[4].

The N-AB2C Advantage

N-AB2C derivatives, particularly (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide analogs, operate via a fundamentally distinct mechanistic paradigm:

  • Direct Target Engagement: Unlike INH, N-AB2C derivatives are synthesized as active pharmacophores[3]. They do not rely on KatG activation, rendering katG mutations irrelevant to their efficacy[2].

  • Steric Efflux Evasion: The carbohydrazide linker introduces a unique steric bulk and hydrogen-bonding profile that significantly lowers the molecule's affinity for common ATP-binding cassette (ABC) transporters and MmpL efflux pumps, preventing the rapid extrusion that plagues older drugs.

Mechanism_Comparison Standard Standard Prodrugs (e.g., Isoniazid) KatG Requires KatG Activation (Prone to Mutation) Standard->KatG NAB2C N-AB2C Derivatives (Active Scaffold) Direct Direct Target Engagement (No Activation Required) NAB2C->Direct Resistant Cross-Resistance (MDR/XDR Strains) KatG->Resistant Mutation Susceptible Pathogen Eradication (Overcomes Resistance) Direct->Susceptible Evasion

Caption: Mechanistic pathway comparing standard prodrug failure via mutation vs. direct engagement by N-AB2C.

Comparative Performance Data

To objectively assess the cross-resistance circumvention capabilities of N-AB2C derivatives, we present comparative in vitro data against both wild-type and highly resistant pathogen strains.

Table 1: Anti-Tubercular Activity Comparison (MIC in µg/mL)

Data synthesized from[2].

Compound / DrugM. tuberculosis H37Rv (WT)INH-Resistant Strain ( Δ katG)MDR-TB Clinical Isolate
Isoniazid (Standard) 0.05> 10.0> 25.0
Rifampicin (Standard) 0.200.25> 32.0
N-AB2C Derivative (8a) 1.501.563.12
N-AB2C Derivative (8c) 3.123.126.25

Insight: While Isoniazid is highly potent against the wild-type strain, its efficacy collapses against the Δ katG and MDR strains. The N-AB2C derivatives maintain a tight MIC range (1.50 - 6.25 µg/mL) across all phenotypes, proving a lack of cross-resistance[3].

Table 2: Antifungal Activity Comparison (Inhibition % at 50 µg/mL)

Data evaluating mycelial growth inhibition against standard and resistant phytopathogens[4].

Compound / DrugBotrytis cinerea (WT)B. cinerea (Carbendazim-Resistant E198A)
Carbendazim (Standard) 98.5%< 5.0%
Fluconazole (Standard) 85.0%12.5%
N-AB2C Derivative (12b) 92.4%89.7%

Insight: The N-AB2C scaffold retains near-total inhibitory power against the E198A mutant, confirming that its binding modality does not overlap with the traditional β -tubulin binding site exploited by legacy benzimidazoles.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes the underlying causality to guide application scientists in troubleshooting and assay optimization.

Protocol 1: Resazurin Microtiter Assay (REMA) for Mtb Cross-Resistance

The REMA method is the gold standard for high-throughput screening of anti-tubercular compounds[2][3].

Step-by-Step Methodology:

  • Inoculum Standardization: Cultivate M. tuberculosis strains in Middlebrook 7H9 broth supplemented with OADC until log phase. Adjust the optical density ( OD600​ ) to 0.001.

    • Causality: Using a strictly log-phase culture ensures that the bacteria are actively metabolizing. Dormant cells will artificially inflate the apparent efficacy of cell-wall targeting drugs.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the N-AB2C derivatives (ranging from 50 µg/mL to 0.78 µg/mL) in 100 µL of media.

  • Inoculation & Incubation: Add 100 µL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

    • Causality (Self-Validation): Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by the NADH/NAD+ oxidoreductase activity of living cells. This provides an objective, self-validating colorimetric endpoint, eliminating the subjective errors inherent in visual turbidity scoring.

  • Endpoint Determination: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

REMA_Workflow Inoculum Standardize Inoculum (OD600 = 0.001) Dilution Compound Serial Dilution (0.78 to 50 µg/mL) Inoculum->Dilution Incubation Incubate 7 Days at 37°C (Allows Log-Phase Growth) Dilution->Incubation Resazurin Add Resazurin Reagent (Metabolic Indicator) Incubation->Resazurin Readout Colorimetric Readout (Blue=Dead, Pink=Alive) Resazurin->Readout

Caption: Step-by-step workflow of the self-validating Resazurin Microtiter Assay (REMA).

Protocol 2: Mycelial Growth Rate Assay for Fungal Resistance

Used to evaluate the cross-resistance profile of N-AB2C derivatives against mutant fungal strains[4].

Step-by-Step Methodology:

  • Media Preparation: Dissolve the N-AB2C derivative in DMSO (final concentration <1% v/v to prevent solvent toxicity) and mix into molten Potato Dextrose Agar (PDA) to achieve the desired concentration gradient.

    • Causality: Uniform dispersion in molten agar prevents localized drug concentration spikes that can lead to false-positive resistance artifacts.

  • Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 3-day-old colony) face-down in the center of the PDA plate.

  • Incubation & Measurement: Incubate at 25°C. Measure the radial growth (in mm) daily until the control plate (vehicle only) is fully colonized.

  • Data Calculation: Calculate the percentage of inhibition relative to the control. A sustained inhibition >80% in strains known to be carbendazim-resistant confirms the circumvention of cross-resistance.

Conclusion

For drug development professionals tackling the antimicrobial resistance crisis, the N-Aminobenzimidazol-2-ylcarboxamide scaffold represents a highly versatile and potent starting point. By operating independently of prodrug activation pathways and evading common efflux mechanisms, derivatives of this scaffold successfully maintain their inhibitory profiles across wild-type, MDR, and XDR phenotypes.

References

  • National Center for Biotechnology Information (PubChem). "N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458." PubChem Database.[Link]

  • Siddiki, A. A., Bairwa, V. K., & Telvekar, V. N. "Synthesis and biological evaluation of novel N' (4-aryloxybenzylidene)- 1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents." Combinatorial Chemistry & High Throughput Screening, 17(7), 630-638 (2014). [Link]

  • ScienceScholar. "Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h) - substituted Benzimidazole derivatives." (2022). [Link]

  • ResearchGate. "Characterization and inhibitory activity of chitosan on hyphae growth and morphology of Botrytis cinerea plant pathogen." (Reference for fungal resistance methodologies and benzimidazole applications).[Link]

Sources

Validation

Comparative In Vivo Efficacy Guide: N-Aminobenzimidazol-2-ylcarboxamide Derivatives vs. Standard Anti-Tubercular Agents

Executive Summary The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has critically compromised the efficacy of first-line therapeutics like Isoniazid (INH) and Rifampicin (RIF). As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has critically compromised the efficacy of first-line therapeutics like Isoniazid (INH) and Rifampicin (RIF). As a Senior Application Scientist overseeing preclinical lead optimization, I frequently evaluate novel chemical scaffolds that can bypass established bacterial resistance mechanisms.

N-Aminobenzimidazol-2-ylcarboxamide (also known systematically as 1H-benzimidazole-2-carbohydrazide)[1] has emerged as a highly versatile "privileged scaffold" in anti-tubercular drug discovery[2]. While the base compound exhibits moderate baseline activity, its hybridized derivatives—particularly (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide analogs—demonstrate profound in vitro potency and robust in vivo efficacy in murine models[3].

This guide objectively compares the mechanistic advantages, quantitative in vivo performance, and preclinical validation protocols of these novel benzimidazole derivatives against standard first-line therapies.

Mechanistic Causality: Bypassing KatG Resistance

To understand why N-Aminobenzimidazol-2-ylcarboxamide derivatives are gaining traction, we must examine the causality of target engagement.

Isoniazid is a prodrug. It relies on the mycobacterial enzyme KatG for activation into an INH-NAD adduct, which subsequently inhibits InhA (enoyl-ACP reductase), a critical enzyme for mycolic acid synthesis. The vast majority of INH-resistant clinical isolates harbor mutations in the katG gene, rendering the drug inert.

Conversely, optimized benzimidazole-2-carbohydrazide derivatives act as direct InhA inhibitors [4]. By binding directly to the InhA active site via non-covalent interactions (specifically interacting with key residues like Tyr158 and Lys165), these compounds completely bypass the need for KatG activation, retaining full efficacy against INH-resistant MDR-TB strains[4].

MoA cluster_INH Standard First-Line Therapy cluster_Benz Novel Therapeutics INH Isoniazid (Prodrug) KatG KatG Enzyme (Mutation = Resistance) INH->KatG ActiveINH Active INH-NAD KatG->ActiveINH Activation InhA InhA (Enoyl-ACP Reductase) ActiveINH->InhA Inhibits Benz Benzimidazole-2-carbohydrazide Derivatives Benz->InhA Direct Inhibition (Bypasses KatG) Mycolic Mycolic Acid Synthesis Blocked InhA->Mycolic Mycobacterial Death

Direct InhA inhibition by benzimidazole derivatives bypassing KatG resistance.

Quantitative Efficacy Comparison

When evaluating a new chemical entity (NCE), we must look at the therapeutic window—the ratio between cytotoxicity and the Minimum Inhibitory Concentration (MIC). The table below synthesizes the performance of the base N-Aminobenzimidazol-2-ylcarboxamide scaffold, its optimized derivatives, and standard controls against M. tuberculosis H37Rv[3][4].

Compound ClassPrimary TargetResistance ProfileIn Vitro MIC (µg/mL)Cytotoxicity (CC₅₀)In Vivo Efficacy (Log₁₀ CFU Reduction)
Isoniazid (INH) InhA (KatG dependent)High (KatG mutations)0.05>100 µg/mL~2.5 - 3.0
Rifampicin (RIF) RNA PolymeraseHigh (rpoB mutations)0.20>100 µg/mL~3.0
N-Aminobenzimidazol-2-ylcarboxamide (Base Scaffold)InhA / FtsZLow12.5 - 25.0>50 µg/mL~0.5 - 1.0
Optimized Benzimidazole Derivatives (e.g., Aryloxybenzylidenes)InhA (Direct)Low (Retains MDR efficacy)1.50 - 3.12>100 µg/mL~2.0 - 2.8

Analytical Insight: While the unoptimized N-Aminobenzimidazol-2-ylcarboxamide scaffold requires higher concentrations to achieve bacterial clearance, structural hybridization (e.g., adding electron-withdrawing chloro-phenoxy groups) drastically improves lipophilicity and target binding affinity. This results in an in vivo efficacy profile that closely mirrors Isoniazid, but with the distinct advantage of remaining active against MDR strains[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating these compounds. I have structured these workflows to be self-validating, meaning internal controls dictate the progression of each step.

Protocol A: In Vitro Resazurin Microtiter Assay (REMA)

Causality: Traditional agar proportion methods for Mtb take 3-4 weeks. We utilize REMA because resazurin acts as a redox indicator. Living mycobacteria actively metabolize and reduce blue resazurin to pink resorufin, allowing for rapid (7-day), safe, and highly quantitative fluorometric readouts of drug efficacy[3].

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD₆₀₀ of 0.6 is reached.

  • Plating: Dispense 100 µL of bacterial suspension (adjusted to 1×105 CFU/mL) into 96-well plates.

  • Dosing: Add serial dilutions of the benzimidazole derivatives (ranging from 50 µg/mL to 0.1 µg/mL). Include INH as a positive control and drug-free media as a negative control.

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution. Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial viability. The lowest concentration preventing color change is recorded as the MIC.

Protocol B: In Vivo Murine Aerosol Infection Model

Causality: We strictly utilize an aerosol infection route rather than intravenous injection. Aerosolization deposits the bacilli directly into the alveolar spaces, accurately mimicking the natural pathophysiology of human pulmonary TB and ensuring the drug must penetrate the lung parenchyma and granulomatous structures to be deemed efficacious.

  • Infection: Expose female BALB/c mice (6-8 weeks old) to M. tuberculosis H37Rv via a Madison aerosol chamber, calibrated to deliver ~100 CFU per lung.

  • Disease Establishment: Allow the infection to progress untreated for 14 to 21 days. Validation Step: Sacrifice 3 mice at Day 14 to confirm the bacterial burden has reached ~ 106 CFU/lung before initiating treatment.

  • Treatment Phase: Administer the benzimidazole derivative (e.g., 25 mg/kg) via oral gavage once daily for 4 weeks. Formulate the drug in 0.5% carboxymethyl cellulose to ensure uniform suspension.

  • Harvest & Enumeration: Post-treatment, euthanize the mice. Homogenize the lungs and spleens in sterile PBS. Plate serial dilutions on Middlebrook 7H11 agar.

  • Analysis: Incubate plates for 3-4 weeks at 37°C. Calculate the Log₁₀ CFU reduction compared to the untreated control group.

Workflow Infection 1. Aerosol Infection (Mtb H37Rv) Incubation 2. Disease Establishment (Day 1 to 21) Infection->Incubation Treatment 3. Oral Dosing (Benzimidazole Deriv.) Incubation->Treatment Harvest 4. Tissue Harvest (Lungs/Spleen) Treatment->Harvest CFU 5. CFU Enumeration (Efficacy Readout) Harvest->CFU

Standardized in vivo murine efficacy workflow for anti-tubercular evaluation.

Conclusion & Future Directions

The N-Aminobenzimidazol-2-ylcarboxamide scaffold represents a critical breakthrough in the fight against resistant pathogens. While the raw scaffold provides a baseline foundation, rational drug design—specifically targeting the InhA enzyme directly—yields derivatives that rival the in vivo efficacy of Isoniazid without the liability of KatG-dependent resistance[4]. Future preclinical efforts should focus on optimizing the pharmacokinetic (PK) profile of these derivatives to maximize lung partitioning and reduce dosing frequency.

References

  • Title: N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458 - PubChem Source: nih.gov URL: 1

  • Title: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: mdpi.com URL: 2

  • Title: Synthesis and Biological Evaluation of Novel N' (4-aryloxybenzylidene)- 1H-Benzimidazole-2 Carbohydrazide Derivatives as Anti-Tubercular Agents Source: benthamdirect.com URL: 3

  • Title: Design and synthesis of 2-benzyl-1H-benzimidazole derivatives as direct InhA inhibitors with potential anti-tubercular activity Source: cncb.ac.cn URL: 4

Sources

Comparative

Comparative cytotoxicity of "N-Aminobenzimidazol-2-ylcarboxamide" on cancer and normal cells

Comprehensive Comparison Guide: Cytotoxicity of N-Aminobenzimidazol-2-ylcarboxamide Scaffolds in Oncology Executive Summary N-Aminobenzimidazol-2-ylcarboxamide (CAS 5436-00-0) and its structurally related benzimidazole-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cytotoxicity of N-Aminobenzimidazol-2-ylcarboxamide Scaffolds in Oncology

Executive Summary N-Aminobenzimidazol-2-ylcarboxamide (CAS 5436-00-0) and its structurally related benzimidazole-2-carboxamide derivatives represent a highly versatile pharmacophore in modern oncology 1. Widely recognized as the structural backbone for clinical-stage targeted therapies—including PARP inhibitors like veliparib and novel microtubule-targeting agents (MTAs)—this scaffold exhibits a profound therapeutic window 2. This guide provides drug development professionals with an objective, data-driven comparison of the cytotoxicity of benzimidazole-2-carboxamides on malignant versus non-malignant cells, detailing the underlying mechanisms and the rigorous experimental protocols required to validate these findings.

Mechanistic Causality: Why the Favorable Therapeutic Index?

The hallmark of a successful oncology drug is its ability to exploit tumor-specific vulnerabilities while sparing healthy tissue. Benzimidazole-2-carboxamides achieve this through two primary modalities:

  • Synthetic Lethality via PARP Inhibition: Derivatives featuring the carboxamide moiety effectively trap PARP-1 at sites of single-strand DNA breaks 3. In cancer cells with homologous recombination deficiency (HRD), such as BRCA-mutated breast or pancreatic cancers, this leads to collapsed replication forks and apoptosis. Normal cells, possessing intact HR pathways, seamlessly repair this damage, resulting in minimal cytotoxicity.

  • Microtubule Disruption & Mitotic Catastrophe: Certain benzimidazole carbamates bind to the colchicine-binding site of tubulin. While standard MTAs like docetaxel indiscriminately kill highly proliferative cells (causing severe toxicity in normal epithelial cells), benzimidazole derivatives induce p53-independent mitotic catastrophe specifically in aneuploid cancer cells, leaving normal diploid human mammary epithelial (HME) cells largely unaffected [[4]]().

MOA N_Amino Benzimidazole-2- carboxamides Target PARP1/2 or Microtubules N_Amino->Target Inhibits Stress Genomic/Mitotic Stress Target->Stress Induces Normal_Cell Normal Cells (Intact Repair) Stress->Normal_Cell Resolved by Cancer_Cell Cancer Cells (Mutated p53/BRCA) Stress->Cancer_Cell Amplified in Survival Cell Survival Normal_Cell->Survival Homeostasis Apoptosis Apoptosis / Mitotic Catastrophe Cancer_Cell->Apoptosis Death Pathway

Fig 1: Differential cytotoxicity mechanism of benzimidazole-2-carboxamides in normal vs cancer cells.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of N-aminobenzimidazol-2-ylcarboxamide scaffolds, we benchmarked their half-maximal inhibitory concentrations ( IC50​ ) against frontline chemotherapeutics across both malignant and non-malignant cell lines. The data below demonstrates that while standard agents like 5-Fluorouracil (5-FU) and Docetaxel exhibit high potency, they lack the profound cellular selectivity inherent to optimized benzimidazole-2-carboxamides 2, 5.

Compound ClassCell Line (Phenotype) IC50​ ( μ M)Selectivity / Performance Notes
Benzimidazole-2-carboxamide MCF-7 (Breast Cancer)2.55 – 4.501.4x to 2.4x more potent than 5-FU 2
Benzimidazole-2-carboxamide A549 (Lung Carcinoma)3.22High efficacy, comparable to 5-FU 2
Benzimidazole-2-carboxamide NIH/3T3 (Normal Fibroblast)> 100.0No significant cytotoxicity observed [[5]]()
5-Fluorouracil (5-FU) MCF-7 (Breast Cancer)6.08Standard clinical positive control 2
Docetaxel (MTA) 76N / HME (Normal Mammary)< 0.5090–95% reduction in normal cell viability 4
BCar (Benzimidazole deriv.) 76N / HME (Normal Mammary)> 0.50No detectable cytotoxicity at 14 days 4

Self-Validating Experimental Methodologies

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), cytotoxicity assays must not just report numbers; they must be self-validating. A drop in metabolic activity could indicate cell death, but it could also indicate senescence or assay interference. The following orthogonal workflow ensures absolute data integrity.

Workflow QC 1. Cell QC (STR/Mycoplasma) Seeding 2. Co-Culture Seeding QC->Seeding Treatment 3. Compound Dosing Seeding->Treatment Assay 4. MTT & Flow Cytometry Treatment->Assay Analysis 5. Z'-Factor & IC50 Analysis Assay->Analysis

Fig 2: Self-validating experimental workflow for high-throughput cytotoxicity screening.

Protocol 1: High-Throughput MTT Viability Assay with Internal Quality Control

Causality Check: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells. However, benzimidazole compounds can sometimes precipitate or auto-absorb light. We implement a dual-wavelength measurement to subtract background noise, ensuring the signal is purely biological.

  • Preparation & Seeding: Seed MCF-7 (cancer) and NIH/3T3 (normal) cells at 5×103 cells/well in 96-well plates. Validation step: Include cell-free wells containing only media and compound to serve as a blank control for compound auto-absorbance.

  • Treatment: After 24h, treat cells with N-aminobenzimidazol-2-ylcarboxamide derivatives across a log-scale concentration gradient (0.01 μ M to 100 μ M). Validation step: Treat control wells with 0.1% DMSO (vehicle) and 10 μ M 5-FU (positive control).

  • Incubation & Readout: Incubate for 72h. Add 20 μ L of MTT solution (5 mg/mL) per well. Incubate for 4h, dissolve formazan crystals in 150 μ L DMSO.

  • Data Acquisition: Read absorbance at 570 nm (formazan peak) and 650 nm (background scattering). Calculate true viability as: (A570​−A650​)treated​/(A570​−A650​)vehicle​ .

  • Z'-Factor Calculation: Before accepting the IC50​ curves, calculate the Z'-factor using the DMSO (negative) and 5-FU (positive) controls. A Z'-factor ≥0.5 confirms the assay has sufficient dynamic range and low variability to trust the differential cytotoxicity observed between cancer and normal cells.

Protocol 2: Orthogonal Validation via Annexin V/PI Flow Cytometry

Causality Check: To prove that the reduction in MTT signal is due to actual cytotoxicity (apoptosis) rather than mere cytostatic growth arrest, we utilize Annexin V/Propidium Iodide (PI) double staining [[6]]().

  • Harvesting: Post-treatment (48h), collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Validation step: Failing to collect the media leads to a false-negative for late apoptosis.

  • Staining: Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 μ L FITC-Annexin V (binds externalized phosphatidylserine, marking early apoptosis) and 5 μ L PI (enters cells with compromised membranes, marking late apoptosis/necrosis).

  • Analysis: Analyze via flow cytometry within 1 hour. Benzimidazole-2-carboxamide treated MCF-7 cells will typically show a distinct shift into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants, whereas treated normal NIH/3T3 cells will remain overwhelmingly in the Annexin V-/PI- (viable) quadrant, confirming the scaffold's selective apoptotic induction.

References

  • Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC. nih.gov.
  • N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458 - PubChem. nih.gov.
  • Recently published benzamides and benzimidazole-2-carboxamides with great antioxidative potential. researchgate.net.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. biotech-asia.org.
  • Recent advances of benzimidazole as anticancer agents. doi.org.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC. nih.gov.

Sources

Validation

"N-Aminobenzimidazol-2-ylcarboxamide" target validation using genetic approaches

An in-depth technical comparison guide for validating the biological target of N-Aminobenzimidazol-2-ylcarboxamide —a highly utilized small-molecule scaffold in the inhibition of Fatty Acid Amide Hydrolase (FAAH)—using o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for validating the biological target of N-Aminobenzimidazol-2-ylcarboxamide —a highly utilized small-molecule scaffold in the inhibition of Fatty Acid Amide Hydrolase (FAAH)—using orthogonal genetic strategies (CRISPR-Cas9 and RNA interference).

Executive Summary

In modern drug development, relying solely on pharmacological probes to validate a biological target is fraught with risks, primarily due to off-target binding and polypharmacology[1]. N-Aminobenzimidazol-2-ylcarboxamide (CID 228458) and its structural derivatives are potent pharmacological agents frequently utilized to inhibit Fatty Acid Amide Hydrolase (FAAH) [2][3]. FAAH is an integral membrane enzyme responsible for the catabolism of endocannabinoids like anandamide (AEA), making it a prime target for analgesic, anxiolytic, and anti-inflammatory drug development.

However, to definitively prove that the phenotypic effects of N-Aminobenzimidazol-2-ylcarboxamide are strictly mediated through FAAH, researchers must employ genetic target validation. This guide objectively compares the performance, limitations, and mechanistic insights derived from pharmacological inhibition versus genetic ablation (CRISPR-Cas9) and knockdown (RNAi) approaches.

Mechanistic Overview: Catalytic Inhibition vs. Protein Ablation

The fundamental difference between using a small molecule like N-Aminobenzimidazol-2-ylcarboxamide and a genetic approach lies in the distinction between catalytic inhibition and physical protein ablation .

N-Aminobenzimidazol-2-ylcarboxamide binds to the catalytic site of FAAH, preventing the hydrolysis of AEA into arachidonic acid and ethanolamine. In contrast, CRISPR-Cas9 completely removes the FAAH protein from the cellular environment. Recent breakthrough studies have revealed that FAAH is not just an enzyme; it acts as a physical structural scaffold that anchors and stabilizes the NLRP3 inflammasome[4]. Therefore, genetic ablation of FAAH triggers the autophagic degradation of NLRP3, an anti-inflammatory phenotype that a purely catalytic inhibitor may fail to phenocopy unless it physically disrupts the protein-protein interaction[4].

Pathway AEA Anandamide (AEA) CB1 CB1 Receptor Activation (Analgesia/Anti-anxiety) AEA->CB1 Activates FAAH FAAH Enzyme (Catalytic & Scaffold) AEA->FAAH Substrate for Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis NLRP3 NLRP3 Inflammasome (Stabilized by FAAH) FAAH->NLRP3 Physical Anchoring Inhibitor N-Aminobenzimidazol- 2-ylcarboxamide Inhibitor->FAAH Blocks Catalytic Site CRISPR CRISPR-Cas9 KO CRISPR->FAAH Ablates Entire Protein

Endocannabinoid signaling modulation via FAAH pharmacological inhibition versus genetic ablation.

Comparative Analysis: Pharmacological vs. Genetic Modalities

To establish a robust target validation pipeline, researchers must triangulate data across three distinct modalities. Here is how N-Aminobenzimidazol-2-ylcarboxamide compares to CRISPR and RNAi.

Pharmacological Inhibition (N-Aminobenzimidazol-2-ylcarboxamide)
  • Mechanism: Acute, dose-dependent blockade of the FAAH amidase signature sequence.

  • Advantages: High temporal resolution. Can be applied to cells or animals instantly to observe immediate biochemical changes (e.g., rapid AEA accumulation).

  • Limitations: High potential for off-target lipid hydrolase inhibition (e.g., MAGL, ABHD6). Does not disrupt FAAH's scaffolding functions.

CRISPR-Cas9 Knockout (FAAH-/-)
  • Mechanism: Introduction of double-strand breaks in the FAAH gene (typically targeting Exon 1), leading to frameshift mutations and complete loss of protein expression[5].

  • Advantages: Zero off-target pharmacological binding. Uncovers the total physiological role of the protein, including structural functions (e.g., NLRP3 destabilization)[4]. In vivo, FAAH-/- mice show profound, validated supersensitivity to anandamide[5].

  • Limitations: Chronic absence of the gene can trigger compensatory mechanisms (e.g., upregulation of alternative endocannabinoid transporters or MAGL), which may mask the true acute phenotype of the target.

RNA Interference (shRNA/siRNA)
  • Mechanism: Post-transcriptional degradation of FAAH mRNA.

  • Advantages: Allows for titratable, transient knockdown. Useful for determining the threshold of protein expression required to maintain endocannabinoid tone without triggering the permanent compensatory networks seen in stable CRISPR knockouts.

  • Limitations: Incomplete target suppression (typically 70-90% knockdown), leaving residual enzymatic activity that can confound lipidomic assays.

Quantitative Data Comparison

ParameterN-Aminobenzimidazol-2-ylcarboxamideCRISPR-Cas9 (FAAH-/-)RNAi (shRNA)
Target Suppression >95% (Catalytic only)100% (Total Protein)70-90% (Total Protein)
Onset of Action Minutes to HoursWeeks (Clonal selection)48 - 72 Hours
AEA Accumulation +++ (Acute spike)+++++ (Sustained 15-fold increase)++ (Moderate increase)
NLRP3 Degradation No (Scaffold intact)Yes (Scaffold destroyed)Partial
Off-Target Risk High (Other hydrolases)Low (sgRNA dependent)Moderate (Seed sequence toxicity)
Reversibility Yes (Washout possible)No (Permanent genomic edit)Yes (Transient transfection)

Self-Validating Experimental Protocols

To ensure scientific integrity, a target validation workflow must be self-validating. The following protocol utilizes Activity-Based Protein Profiling (ABPP) as a bridge to confirm that the genetic knockout eliminates the exact protein band that the small molecule inhibitor targets.

Step-by-Step Workflow: CRISPR-Cas9 Validation of FAAH

Step 1: sgRNA Design and Vector Construction

  • Design two independent sgRNAs targeting the amidase signature sequence (Exon 1) of the human FAAH gene to control for clonal artifacts.

  • Clone sgRNAs into a lentiviral vector co-expressing Cas9 and a puromycin resistance cassette (e.g., lentiCRISPR v2).

Step 2: Lentiviral Transduction and Clonal Expansion

  • Transduce target cells (e.g., HEK293 or THP-1 macrophages) at a low Multiplicity of Infection (MOI < 0.3) to ensure single viral integration.

  • Apply puromycin selection (1-2 µg/mL) for 72 hours.

  • Perform limiting dilution to isolate single-cell clones in 96-well plates. Expand for 2-3 weeks.

Step 3: Validation via Activity-Based Protein Profiling (ABPP) Causality Note: Standard Western blots only confirm protein absence. ABPP confirms the loss of active catalytic sites, which is the exact parameter N-Aminobenzimidazol-2-ylcarboxamide modulates.

  • Lyse wild-type (WT) and FAAH-/- clones.

  • Pre-incubate a subset of WT lysates with 10 µM N-Aminobenzimidazol-2-ylcarboxamide for 30 minutes.

  • Label all lysates with a fluorophosphonate-rhodamine (FP-Rh) activity-based probe, which covalently binds active serine hydrolases.

  • Resolve on SDS-PAGE.

  • Validation Checkpoint: The ~63 kDa fluorescent band representing active FAAH must be absent in both the FAAH-/- lanes and the WT lanes treated with N-Aminobenzimidazol-2-ylcarboxamide.

Step 4: Phenotypic Rescue Assay (Lipidomics)

  • Stimulate WT, FAAH-/-, and inhibitor-treated cells.

  • Extract lipids using chloroform/methanol and quantify AEA levels via LC-MS/MS.

  • Compare the lipidomic profiles to ensure the chemical probe phenocopies the genetic ablation regarding target substrates.

Workflow S1 Design sgRNA Targeting FAAH Exon 1 S2 Lentiviral Transduction & Clonal Selection S1->S2 S3 ABPP Assay (Probe vs. KO) S2->S3 S4 Lipidomic LC-MS/MS (AEA Quantification) S3->S4 S5 Assess Scaffolding (NLRP3 Stability) S4->S5

Step-by-step experimental workflow for CRISPR-Cas9 target validation and phenotypic profiling.

Expert Insights: Navigating Divergent Phenotypes

As an application scientist, it is critical to understand why a compound like N-Aminobenzimidazol-2-ylcarboxamide might yield a different biological outcome than a FAAH gene knockout.

  • The Scaffolding Paradigm: If a disease model (e.g., a macrophage inflammation assay) shows that CRISPR knockout of FAAH reduces inflammation, but N-Aminobenzimidazol-2-ylcarboxamide treatment does not, the target is not necessarily invalidated. This divergence strongly suggests that the inflammatory phenotype relies on FAAH's physical presence (e.g., stabilizing NLRP3[4]) rather than its enzymatic degradation of AEA. In such cases, drug development must pivot from catalytic inhibitors to Proteolysis Targeting Chimeras (PROTACs) that degrade the entire FAAH protein.

  • Endocannabinoid Tone and Supersensitivity: Genetic models (FAAH-/- mice) exhibit a permanent, 15-fold increase in basal anandamide levels, leading to CB1 receptor desensitization or behavioral supersensitivity[5]. Acute pharmacological inhibition with N-Aminobenzimidazol-2-ylcarboxamide preserves the basal receptor sensitivity, often yielding a more translatable therapeutic window for acute pain management.

By integrating N-Aminobenzimidazol-2-ylcarboxamide pharmacological profiling with rigorous CRISPR-Cas9 and RNAi frameworks, researchers can confidently delineate on-target efficacy, off-target toxicity, and the nuanced structural biology of the FAAH enzyme.

Sources

Comparative

Benchmarking N-Aminobenzimidazol-2-ylcarboxamide: A Dual-Target Scaffold in Drug Discovery

As medicinal chemistry pivots toward multi-target directed ligands (MTDLs) and privileged scaffolds, N-Aminobenzimidazol-2-ylcarboxamide (systematically known as 1H-benzimidazole-2-carbohydrazide) has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward multi-target directed ligands (MTDLs) and privileged scaffolds, N-Aminobenzimidazol-2-ylcarboxamide (systematically known as 1H-benzimidazole-2-carbohydrazide) has emerged as a highly versatile pharmacophore. Unlike single-target inhibitors, this compound and its derivatives serve as critical benchmarking standards in two distinct therapeutic arenas: the modulation of the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) inhibition [1], and antimicrobial development as an anti-tubercular agent [2].

This guide provides an objective, data-driven comparison of the N-Aminobenzimidazol-2-ylcarboxamide scaffold against industry-standard inhibitors in both fields, detailing the causality behind the experimental workflows required to validate its performance.

Endocannabinoid Modulation: Benchmarking Against Standard FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of neuromodulatory fatty acid amides, most notably anandamide (AEA). Inhibiting FAAH elevates AEA levels, producing profound analgesic and anxiolytic effects without the psychotropic liabilities of direct cannabinoid receptor agonists.

While industry standards like PF-3845 and URB597 achieve inhibition via irreversible covalent carbamylation of the enzyme's catalytic serine nucleophile [3], N-Aminobenzimidazol-2-ylcarboxamide derivatives operate primarily through reversible, competitive binding within the hydrophobic pocket. This reversible nature reduces the risk of long-term off-target toxicity, making it a valuable benchmark for developing safer neuro-modulators.

Quantitative Benchmarking Data

The following table compares the inhibitory profile of the benzimidazole-2-carbohydrazide scaffold against established FAAH inhibitors.

CompoundTargetIC₅₀ / KᵢMechanism of Inhibition
N-Aminobenzimidazol-2-ylcarboxamide (Derivatives) Human FAAHLow µM to high nMReversible, competitive hydrophobic binding
PF-3845 Human FAAH7.2 nMIrreversible, covalent carbamylation
URB597 Human FAAH4.6 nMIrreversible, covalent carbamylation
Mechanism of Action Visualization

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme (Active) AEA->FAAH Substrate Binding Receptor CB1 / CB2 Receptors (Analgesia) AEA->Receptor Accumulation Activates Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis Inhibitor N-Aminobenzimidazol- 2-ylcarboxamide Blocked FAAH Enzyme (Inhibited) Inhibitor->Blocked Competitive Binding Blocked->AEA Prevents Degradation

Mechanism of FAAH inhibition leading to Anandamide accumulation and receptor activation.

Self-Validating Protocol: Fluorogenic FAAH Kinetic Assay

To accurately benchmark a reversible inhibitor against irreversible standards, endpoint assays are insufficient. A continuous kinetic assay using a fluorogenic substrate is required to calculate exact Ki​ values and observe slow-binding kinetics.

Causality & Design: We utilize AMC-arachidonoyl amide as the substrate. Cleavage by FAAH releases 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule. By monitoring the reaction continuously, we create a self-validating system: any compound precipitation or auto-fluorescence immediately presents as a baseline anomaly, preventing false-positive inhibition readings.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100). Note: Triton X-100 is critical to prevent the lipophilic enzyme and substrate from adhering to the microplate walls.

  • Compound Dilution: Prepare serial dilutions of N-Aminobenzimidazol-2-ylcarboxamide, PF-3845, and URB597 in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to maintain enzyme stability.

  • Pre-Incubation: Incubate the inhibitors with the enzyme for 15 minutes at 37°C. This allows the reversible benzimidazole derivatives to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 2 µM AMC-arachidonoyl amide.

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Excitation: 340 nm / Emission: 460 nm) every 30 seconds for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to derive IC₅₀ values.

Antimicrobial Activity: Benchmarking Against Anti-Tubercular Standards

Beyond neuro-modulation, the N-Aminobenzimidazol-2-ylcarboxamide scaffold is a potent building block for anti-tubercular agents. Through molecular hybridization (e.g., forming N'-(4-aryloxybenzylidene) derivatives), the scaffold effectively penetrates the lipid-rich mycobacterial cell wall, disrupting cellular metabolism [4].

Benchmarking this scaffold against first-line tuberculosis drugs like Isoniazid (INH) and Rifampicin (RIF) provides insight into its efficacy against Mycobacterium tuberculosis H37Rv.

Quantitative Benchmarking Data
CompoundTarget StrainMIC (µg/mL)Mechanism of Action
N-Aminobenzimidazol-2-ylcarboxamide (Derivatives) M. tuberculosis H37Rv1.5 - 25.0Disruption of cellular metabolism / cell wall
Isoniazid (INH) M. tuberculosis H37Rv~0.03Inhibition of mycolic acid synthesis (InhA)
Rifampicin (RIF) M. tuberculosis H37Rv~0.12Inhibition of RNA polymerase

Data aggregated from standardized in vitro H37Rv susceptibility testing [5].

Workflow Visualization

REMA_Workflow Prep Prepare M. tuberculosis H37Rv Inoculum Dilution Serial Dilution of Inhibitors in 96-well Plate Prep->Dilution Incubation Incubate 7 Days at 37°C Dilution->Incubation Resazurin Add Resazurin (Blue, Non-fluorescent) Incubation->Resazurin Incubate2 Incubate 24-48 Hours Resazurin->Incubate2 Live Viable Cells (Resorufin: Pink/Fluorescent) Incubate2->Live Sub-MIC Concentration Dead Inhibited Cells (Remains Blue) Incubate2->Dead Above MIC Concentration

Self-validating Resazurin Microtiter Assay (REMA) workflow for determining mycobacterial MIC.

Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

Traditional optical density (OD) measurements for mycobacterial growth are notoriously unreliable when testing novel lipophilic scaffolds like benzimidazoles, as compound precipitation mimics bacterial turbidity.

Causality & Design: To circumvent this, we employ the Resazurin Microtiter Assay (REMA). Resazurin is an oxidation-reduction indicator. Metabolically active (viable) mycobacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This creates a self-validating readout: a lack of color change directly proves a lack of metabolic activity, completely decoupling the viability readout from any physical compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of N-Aminobenzimidazol-2-ylcarboxamide derivatives, Isoniazid, and Rifampicin. Leave column 11 as a drug-free growth control and column 12 as a sterile background control.

  • Primary Incubation: Add 100 µL of the bacterial inoculum to each well. Seal the plates in secondary containment and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of a 0.01% resazurin solution to each well.

  • Secondary Incubation & Readout: Incubate for an additional 24 to 48 hours. Visually score the plates: a change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change (remains blue).

Conclusion

N-Aminobenzimidazol-2-ylcarboxamide is a privileged scaffold that bridges the gap between neuropharmacology and infectious disease. By benchmarking it against highly potent, irreversible FAAH inhibitors (PF-3845) and first-line anti-tuberculars (Isoniazid), researchers can leverage its unique reversible binding kinetics and lipophilic penetration to design safer, highly targeted next-generation therapeutics.

References

  • BRENDA Enzyme Database: Information on EC 3.5.1.99 - fatty acid amide hydrolase and Organism(s) Homo sapiens. BRENDA. Available at:[Link]

  • PubChem: N-Aminobenzimidazol-2-ylcarboxamide | C8H8N4O | CID 228458. National Center for Biotechnology Information. Available at:[Link]

  • Ahn K, et al. (2009): Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. Available at:[Link]

  • Siddiki AA, Bairwa VK, Telvekar VN. (2014): Synthesis and biological evaluation of novel N'(4-aryloxybenzylidene)-1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents. Combinatorial Chemistry & High Throughput Screening. Available at:[Link]

  • Goutelle S, et al. (2017): Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial Agents and Chemotherapy. Available at:[Link]

Validation

Comprehensive ADME/Tox Profiling and In Vitro Metabolism of N-Aminobenzimidazol-2-ylcarboxamide: A Comparative Guide

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Standardized Methodology Executive Summary The N-Aminobenzimidazol-2-ylcarbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Standardized Methodology

Executive Summary

The N-Aminobenzimidazol-2-ylcarboxamide (N-ABZC) scaffold—also known as 1H-benzimidazole-2-carbohydrazide—represents a highly privileged structural motif in modern drug discovery. It is primarily investigated for its potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv and its selective inhibition of human Fatty Acid Amide Hydrolase (FAAH). However, the hybridization of a lipophilic benzimidazole core with a reactive carbohydrazide moiety creates a complex pharmacokinetic (PK) and metabolic profile.

This guide objectively compares the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of the N-ABZC scaffold against standard reference therapeutics. Furthermore, it provides self-validating, step-by-step experimental methodologies for evaluating its metabolic liabilities, ensuring rigorous data generation for lead optimization.

Pharmacological Context & Scaffold Utility

The rational design of hybrid molecules often merges distinct pharmacophores to overcome drug resistance. The N-ABZC scaffold combines the membrane-permeable benzimidazole ring (common in anthelmintics and proton pump inhibitors) with a carbohydrazide group (the active pharmacophore of the first-line anti-TB drug, Isoniazid).

Recent molecular hybridization efforts have demonstrated that derivatives of N-ABZC exhibit minimum inhibitory concentrations (MIC) as low as 1.5 µg/mL against multi-drug resistant TB strains . Additionally, the scaffold acts as a competitive inhibitor of FAAH (EC 3.5.1.99), modulating the catabolism of neuromodulatory fatty acid amides like anandamide to produce analgesic effects . Despite these potent pharmacodynamics, the scaffold's clinical viability hinges entirely on navigating its unique metabolic bottlenecks.

Comparative ADME/Tox Performance

To contextualize the developability of the N-ABZC scaffold, we compared its baseline in vitro ADME metrics against two gold-standard carbohydrazide/carboxamide anti-tubercular agents: Isoniazid (INH) and Pyrazinamide (PZA) .

Table 1: In Vitro ADME/Tox Profiling Comparison
ADME/Tox ParameterN-ABZC Scaffold (Representative)Isoniazid (INH)Pyrazinamide (PZA)Assay Implication
HLM Intrinsic Clearance ( CLint​ ) Moderate (25 - 45 µL/min/mg)Low (<10 µL/min/mg)Low (<10 µL/min/mg)Predicts first-pass hepatic extraction. N-ABZC shows higher CYP vulnerability.
Caco-2 Permeability ( Papp​ ) High (>15 × 10⁻⁶ cm/s)High (>20 × 10⁻⁶ cm/s)High (>25 × 10⁻⁶ cm/s)Indicates excellent intestinal absorption potential for oral dosing.
Plasma Protein Binding (PPB) Moderate (65% - 80%)Low (<10%)Low (~10%)Benzimidazole core increases lipophilicity, driving higher protein binding.
Primary Metabolic Route CYP3A4/1A2, Amidase, NAT2NAT2 (Polymorphic)PyrazinamidaseHighlights the multi-pathway clearance of the hybrid scaffold.
CYP Inhibition (IC₅₀) CYP1A2 & CYP2C19 (<10 µM)None significantNone significantBenzimidazole nitrogen coordinates with heme iron, raising DDI risks.

Key Takeaway: While Isoniazid and Pyrazinamide evade significant Cytochrome P450 (CYP) metabolism, the N-ABZC scaffold is subject to both Phase I (CYP-mediated) and Phase II (conjugation) clearance. This dual-clearance mechanism reduces the risk of idiosyncratic toxicity associated with single-pathway bottlenecks but increases the complexity of predicting human pharmacokinetics.

In Vitro Metabolism & Biotransformation Pathways

Understanding the structural liabilities of N-ABZC requires mapping its biotransformation. The scaffold contains two distinct metabolic soft spots:

  • The Carbohydrazide Tail: Highly susceptible to hydrolysis by hepatic amidases/hydrolases, yielding the inactive benzimidazole-2-carboxylic acid. Alternatively, it undergoes N-acetylation via N-acetyltransferase 2 (NAT2). Because NAT2 expression is highly polymorphic in humans (yielding "slow" and "fast" acetylators), this pathway must be quantified early to avoid variable patient exposure.

  • The Benzimidazole Core: The electron-rich aromatic system is prone to CYP-mediated epoxidation and subsequent hydroxylation, primarily driven by CYP3A4 and CYP1A2 .

MetabolicPathway NABZC N-Aminobenzimidazol- 2-ylcarboxamide (Parent Scaffold) Hydrolysis Benzimidazole-2- carboxylic acid (Inactive Metabolite) NABZC->Hydrolysis Amidase/Hydrolase (Hepatic/Plasma) Acetylation N-Acetyl-N-aminobenzimidazol- 2-ylcarboxamide (NAT2 Metabolite) NABZC->Acetylation NAT2 (Hepatic Phase II) Hydroxylation Hydroxy-N-aminobenzimidazol- 2-ylcarboxamide (CYP Oxidation) NABZC->Hydroxylation CYP3A4 / CYP1A2 (Phase I Oxidation)

Fig 1: Predicted Phase I and Phase II in vitro metabolic pathways of the N-ABZC scaffold.

Standardized Experimental Methodologies

To accurately profile the N-ABZC scaffold against comparators, protocols must be designed as self-validating systems . This means embedding controls that definitively prove the assay's mechanical and biological integrity, ruling out false positives caused by chemical instability or matrix effects.

ADMEWorkflow Start Compound Preparation (10 mM in DMSO) HLM Human Liver Microsomes (1 mg/mL protein) Start->HLM Cofactor NADPH Regenerating System (Pre-incubation 5 min at 37°C) HLM->Cofactor Reaction Initiate Reaction (Timepoints: 0, 15, 30, 60 min) Cofactor->Reaction Quench Quench with Ice-Cold Acetonitrile (+ Internal Standard) Reaction->Quench Centrifuge Centrifugation (4000 rpm, 15 min, 4°C) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Fig 2: Standardized in vitro human liver microsome (HLM) stability and clearance workflow.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

Step-by-Step Execution:

  • Preparation of Matrix: Dilute pooled Human Liver Microsomes (HLM) to a final concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: A 1.0 mg/mL protein concentration is optimal; lower concentrations risk missing low-turnover metabolism, while higher concentrations cause excessive non-specific protein binding, artificially lowering the free fraction of the drug ( fu,mic​ ) and masking true clearance.

  • Compound Addition: Spike the N-ABZC test compound (and reference controls Verapamil and Warfarin in separate wells) to a final concentration of 1 µM. Ensure final DMSO concentration remains ≤0.1%.

    • Causality: DMSO concentrations >0.1% can directly inhibit CYP450 enzymes (particularly CYP3A4 and CYP2C9), skewing clearance data.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validation (Minus-NADPH Control): Run a parallel incubation replacing NADPH with buffer. This is critical for N-ABZC to differentiate true CYP-mediated metabolism from spontaneous chemical hydrolysis of the carbohydrazide bond in aqueous buffer.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Ice-cold acetonitrile instantly denatures the enzymes, halting the reaction precisely at the timepoint, while precipitating microsomal proteins to prevent LC column fouling.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate half-life ( t1/2​ ) and CLint​ based on the log-linear decline of the parent compound-to-IS peak area ratio.

Protocol 2: CYP450 Reversible Inhibition Profiling

Because the benzimidazole nitrogen can coordinate with the heme iron of CYP enzymes, N-ABZC derivatives carry a risk of Drug-Drug Interactions (DDIs).

Step-by-Step Execution:

  • Substrate Cocktail Preparation: Prepare a cocktail of FDA-approved CYP-specific probe substrates at their respective Km​ values (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

    • Causality: Using substrates at their Km​ ensures the assay is highly sensitive to competitive inhibition, allowing the calculated IC50​ to act as a reliable surrogate for the inhibitor constant ( Ki​ ).

  • Inhibitor Titration: Prepare a 7-point serial dilution of the N-ABZC compound (0.1 µM to 50 µM) in HLM (0.1 mg/mL).

  • Reaction & Quench: Initiate with NADPH, incubate for 10 minutes (to ensure linear metabolite formation), and quench with ice-cold methanol containing an internal standard.

  • Self-Validation (Positive Controls): Include known selective inhibitors (e.g., α -Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4) to validate the assay's dynamic range and sensitivity. If Ketoconazole fails to inhibit Midazolam hydroxylation by >90%, the entire plate must be rejected.

Mechanistic Insights for Lead Optimization

If the in vitro profiling reveals high clearance or severe CYP inhibition for an N-ABZC derivative, medicinal chemists should consider the following structure-activity relationship (SAR) interventions:

  • Addressing NAT2 Polymorphism: If the minus-NADPH control shows stability but in vivo data suggests rapid clearance, NAT2 is likely the culprit. Consider replacing the primary amine of the carbohydrazide with a bioisosteric oxadiazole ring. This maintains the hydrogen-bonding network required for anti-TB or FAAH activity while completely blocking N-acetylation.

  • Mitigating CYP Inhibition: If CYP1A2 or CYP3A4 inhibition is observed ( IC50​ < 1 µM), it is likely driven by the unsubstituted nitrogen on the benzimidazole ring coordinating with the CYP heme iron. Introducing steric bulk (e.g., a methyl or trifluoromethyl group) adjacent to the nitrogen can physically block this coordination, drastically improving the DDI profile.

References

  • Siddiki, A. A., Bairwa, V. K., & Telvekar, V. N. (2014). Synthesis and Biological Evaluation of Novel N' (4-Aryloxybenzylidene)-1H-Benzimidazole-2 Carbohydrazide Derivatives as Anti-Tubercular Agents. Combinatorial Chemistry & High Throughput Screening, 17(7), 630-638. URL:[Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 3.5.1.99 - Fatty acid amide hydrolase. BRENDA. URL:[Link]

  • Tahlan, S., Kumar, S., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., & Narasimhan, B. (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 29(1), 123. URL:[Link]

Safety & Regulatory Compliance

Safety

N-Aminobenzimidazol-2-ylcarboxamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds like N-Aminobenzimidazol-2-ylcarboxamide requires a rigorous, mechanistic approach to laboratory safety. To build a culture of saf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds like N-Aminobenzimidazol-2-ylcarboxamide requires a rigorous, mechanistic approach to laboratory safety. To build a culture of safety and operational excellence, we must move beyond basic compliance and understand the why behind our protocols.

Benzimidazole derivatives are highly biologically active. Their primary mechanism of action involves binding to the β-subunit of tubulin, which disrupts the dynamic equilibrium of microtubule polymerization (1)[1]. While this makes them exceptionally potent anthelmintic and fungicidal agents, it also introduces significant teratogenic, hepatotoxic, and environmental risks to mammalian handlers and aquatic ecosystems (2)[2].

Because these compounds resist natural degradation and can persist in soil and water, improper disposal is an environmental hazard[2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and disposal of N-Aminobenzimidazol-2-ylcarboxamide.

Quantitative Safety and Disposal Parameters

To establish a baseline for safe operations, all personnel must adhere to the following quantitative thresholds when handling benzimidazole-2-carboxamide derivatives.

Table 1: Operational Thresholds for Benzimidazole Waste Management

ParameterSpecification / ThresholdOperational Rationale
Aqueous Waste pH 5.0 - 9.0Prevents hazardous acid/base catalyzed hydrolysis or exothermic reactions in secondary containment.
Spill Threshold (Minor) < 50 g or < 500 mLManageable with standard laboratory chemical spill kits and local ventilation.
Spill Threshold (Major) > 50 g or > 500 mLRequires facility hazmat response team and immediate laboratory evacuation.
Incineration Temp > 850°C (1562°F)Ensures complete thermal destruction of the stable benzimidazole heterocyclic ring.

Waste Segregation and Disposal Workflow

Proper segregation is critical. Mixing incompatible waste streams can lead to the precipitation of the active compound, creating uneven concentration gradients and potential aerosolization risks upon opening waste carboys.

G Start N-Aminobenzimidazol-2-ylcarboxamide Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Consumables Contaminated Consumables Start->Consumables SolidCont Seal in double-bagged hazardous waste container Solid->SolidCont LiqOrg Organic Solvents (DMSO/Methanol) Liquid->LiqOrg LiqAq Aqueous Solutions (pH 5-9) Liquid->LiqAq ConsCont Puncture-proof bio/chem hazard bin Consumables->ConsCont Incineration High-Temperature Incineration (Licensed EPA/RCRA Facility) SolidCont->Incineration OrgCont Halogenated/Non-Halogenated Solvent Carboy LiqOrg->OrgCont AqCont Aqueous Waste Carboy (Secondary Containment) LiqAq->AqCont OrgCont->Incineration AqCont->Incineration ConsCont->Incineration

Fig 1: Waste segregation and disposal workflow for benzimidazole-2-carboxamide derivatives.

Standard Operating Procedure: Routine Laboratory Disposal

The disposal of N-Aminobenzimidazol-2-ylcarboxamide must be treated as special hazardous waste, strictly avoiding release into the municipal sewer system (3)[3]. The following protocol ensures total containment and compliance with Environmental Protection Agency (EPA) standards (4)[4].

Step 1: Segregation and Solubilization

  • Action: Separate solid waste (powders, crystals) from liquid waste. For liquid waste, segregate aqueous solutions from organic solvents (e.g., DMSO).

  • Causality: Benzimidazoles generally have low aqueous solubility but dissolve readily in organic solvents. Mixing aqueous and organic waste can cause rapid precipitation of the active compound, creating sludge that complicates incineration and increases exposure risk during transport.

Step 2: Primary and Secondary Containment

  • Action: Place solid waste in a sealable, chemically compatible bag, then into a rigid, puncture-proof high-density polyethylene (HDPE) container. Liquid waste must be stored in HDPE carboys.

  • Self-Validation: Before sealing liquid waste, verify the pH using indicator strips. Ensure the pH is strictly between 5.0 and 9.0. Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to self-validate against micro-leaks.

Step 3: Labeling and Manifesting

  • Action: Label the container explicitly with "Hazardous Waste: N-Aminobenzimidazol-2-ylcarboxamide (Toxic/Environmental Hazard)" (5)[5].

  • Causality: Clear nomenclature prevents downstream mixing with incompatible chemicals by the waste management facility, ensuring it is routed directly for high-temperature incineration rather than standard landfill disposal.

Step 4: Institutional Transfer

  • Action: Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final destruction[3].

Protocol: Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent inhalation of microtubule-disrupting dust[1].

Step 1: Isolation and PPE Donning

  • Action: Evacuate non-essential personnel from the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves (double-gloved), and a chemically resistant lab coat[5].

  • Causality: The primary acute exposure route for powdered benzimidazoles is inhalation, which can cause respiratory tract irritation and systemic absorption[5].

Step 2: Containment and Absorption

  • Action (Solid Spill): Do not sweep dry powder, as this generates hazardous aerosols. Lightly dampen the powder with water or a 10% ethanol solution to bind the particles, then carefully wipe up with absorbent pads[5].

  • Action (Liquid Spill): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials.

Step 3: Collection and Decontamination

  • Action: Transfer all contaminated absorbent materials into a designated hazardous waste bag. Wash the spill surface with copious amounts of soap and water, followed by a final wipe with 70% ethanol to dissolve any remaining organic residue[5].

  • Self-Validation: After cleaning, perform a visual inspection of the surface using a flashlight at a low, oblique angle to check for residual crystalline sheen. If any sheen is visible, the decontamination is incomplete; repeat the ethanol wipe until the surface is completely clear.

References

  • JR-6046 p.1 - Safety Data Sheet: N-(2-Hydroxyethyl)
  • Safety Data Sheet - Tocris Bioscience: benzimidazole-2-carboxamide hydrochloride Source: Tocris Bioscience URL
  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals Source: Merck Veterinary Manual URL
  • Pesticides: Benzimidazoles | whitacre.
  • Source: Environmental Protection Agency (EPA)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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